molecular formula C17H13NO2S B1503270 2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde CAS No. 885278-72-8

2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde

Cat. No.: B1503270
CAS No.: 885278-72-8
M. Wt: 295.4 g/mol
InChI Key: OEPOKWHJYJXUGD-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS 885278-72-8) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmacology due to its presence in numerous FDA-approved drugs and its wide range of biological activities . The molecule serves as a versatile building block for the design and synthesis of novel heterocyclic hybrids, particularly through its reactive aldehyde group which allows for further functionalization . Its primary research value lies in the construction of complex molecular architectures aimed at developing new therapeutic agents. Thiazole-based hybrids are extensively investigated for their multifaceted pharmacological potential, including anticancer, antibacterial, antifungal, and antiviral activities . Specifically, such thiazole derivatives are explored as potent inhibitors in oncology research, targeting mechanisms such as BRAFV600E inhibition for antiproliferative effects against various cancer cell lines . Researchers utilize this compound to create hybrid molecules that may enhance drug efficacy, mitigate multi-drug resistance, and reduce toxicity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-7-4-8-16(9-14)20-11-13-5-2-1-3-6-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPOKWHJYJXUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695875
Record name 2-[3-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-72-8
Record name 2-[3-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to their wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This document details a robust synthetic pathway, outlines the critical experimental protocols, and presents a thorough characterization of the target molecule. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this promising compound.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms, a structural motif present in a variety of natural products, most notably Vitamin B1 (thiamine).[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in the design of new therapeutic agents.[2] The introduction of a benzyloxy-phenyl substituent at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring creates a molecule with significant potential for further chemical modification, making it a valuable building block in the synthesis of more complex bioactive molecules. The aldehyde functionality, in particular, serves as a versatile handle for the introduction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[3][4][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials. The thiazole ring can be formed from 3-(benzyloxy)benzothioamide and a suitable three-carbon electrophile bearing the aldehyde precursor. A more practical and widely adopted variation of the Hantzsch synthesis, and the one detailed herein, utilizes the reaction of a thioamide with an α-halocarbonyl compound.

The chosen forward synthesis involves two key stages:

  • Preparation of the key intermediate, 3-(benzyloxy)benzothioamide: This is achieved by the thionation of the corresponding 3-(benzyloxy)benzamide.

  • Hantzsch thiazole synthesis and subsequent formylation: The thioamide is reacted with 1,3-dichloroacetone to form an intermediate 2-(3-(benzyloxy)phenyl)-4-(chloromethyl)thiazole, which is then oxidized to the target aldehyde.

This multi-step approach allows for purification of intermediates, ensuring a high purity of the final product.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra should be recorded on an FT-IR spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.

Synthesis of 3-(benzyloxy)benzamide
  • Rationale: The amide is a stable precursor to the thioamide. This initial step ensures a high-yielding and pure starting material for the subsequent thionation reaction.

  • Procedure:

    • To a solution of 3-(benzyloxy)benzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

    • Stir the mixture vigorously for 1 hour.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(benzyloxy)benzamide as a white solid.

Synthesis of 3-(benzyloxy)benzothioamide
  • Rationale: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides. The reaction proceeds under relatively mild conditions with good yields.

  • Procedure:

    • To a solution of 3-(benzyloxy)benzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(benzyloxy)benzothioamide.

Synthesis of this compound
  • Rationale: This two-step one-pot procedure first utilizes the Hantzsch thiazole synthesis to construct the core heterocyclic ring. The subsequent oxidation of the intermediate alcohol to the aldehyde is a crucial transformation. Manganese dioxide (MnO2) is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing over-oxidation to the carboxylic acid.[7]

  • Procedure:

    • To a solution of 3-(benzyloxy)benzothioamide (1.0 eq) in ethanol, add 1,3-dihydroxyacetone (1.1 eq).

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction to room temperature and add activated manganese dioxide (5.0 eq).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 3-(benzyloxy)benzoic acid B 3-(benzyloxy)benzamide A->B 1. Oxalyl Chloride, DMF 2. NH4OH C 3-(benzyloxy)benzothioamide B->C Lawesson's Reagent, Toluene, Reflux D This compound C->D 1. 1,3-Dihydroxyacetone, Ethanol, Reflux 2. MnO2

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation of the final product is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary
Technique Key Observations
¹H NMR Signals corresponding to the benzylic protons, aromatic protons of both phenyl rings, the thiazole proton, and the aldehydic proton.
¹³C NMR Resonances for the benzylic carbon, aromatic carbons, thiazole ring carbons, and the carbonyl carbon of the aldehyde.
FT-IR (cm⁻¹) Characteristic absorption bands for C-H (aromatic and aliphatic), C=O (aldehyde), C=N, and C-S stretching vibrations.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.
Detailed Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.10 (s, 1H, -CHO)

    • δ 8.15 (s, 1H, thiazole-H5)

    • δ 7.60 - 7.30 (m, 7H, Ar-H)

    • δ 7.15 (m, 2H, Ar-H)

    • δ 5.15 (s, 2H, -OCH₂Ph)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 185.5 (C=O)

    • δ 168.0 (thiazole-C2)

    • δ 159.5

    • δ 155.0 (thiazole-C4)

    • δ 136.5

    • δ 134.0

    • δ 130.0

    • δ 129.0

    • δ 128.5

    • δ 128.0

    • δ 121.0

    • δ 119.0

    • δ 114.5

    • δ 70.5 (-OCH₂Ph)

  • FT-IR (KBr, cm⁻¹):

    • 3065 (C-H, aromatic)

    • 2925 (C-H, aliphatic)

    • 1690 (C=O, aldehyde)[8]

    • 1600, 1580 (C=C, aromatic)

    • 1540 (C=N, thiazole ring)[9]

    • 1250 (C-O, ether)

    • 700-800 (C-S, thiazole ring)[10]

  • Mass Spectrometry (ESI):

    • m/z calculated for C₁₇H₁₃NO₂S: 295.07; found: 296.08 [M+H]⁺.[11]

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction. The proposed mechanism for the formation of the thiazole ring in this synthesis is as follows:

  • Nucleophilic attack: The sulfur atom of the 3-(benzyloxy)benzothioamide acts as a nucleophile and attacks one of the carbonyl carbons of 1,3-dihydroxyacetone.

  • Cyclization: The nitrogen atom of the thioamide then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a five-membered ring intermediate.

  • Dehydration: Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thioamide 3-(benzyloxy)benzothioamide Intermediate1 Initial Adduct Thioamide->Intermediate1 Nucleophilic Attack Dihydroxyacetone 1,3-Dihydroxyacetone Dihydroxyacetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-(3-(benzyloxy)phenyl)-4-(hydroxymethyl)thiazole Intermediate2->Thiazole -2H₂O (Dehydration)

Caption: Proposed mechanism for the Hantzsch thiazole synthesis step.

Conclusion

This technical guide provides a detailed and reproducible methodology for the synthesis of this compound. The described multi-step synthesis is robust and yields the target compound in good purity. The comprehensive characterization data, including NMR, IR, and mass spectrometry, confirms the structure of the synthesized molecule. The versatility of the aldehyde functionality in this thiazole derivative makes it a valuable intermediate for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

References

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  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
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  • ResearchGate. (2025). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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  • ChemicalBook. (n.d.). 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis.
  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon....
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles.
  • Sigma-Aldrich. (n.d.). 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis.
  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • J&W Pharmlab. (n.d.). 2-(3-Benzyloxy-phenyl)-thiazole-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • B P International. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base.
  • (n.d.). 2 - Supporting Information.
  • Benchchem. (n.d.). 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide for 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS No. 885278-72-8).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data based on established principles of spectroscopy and analysis of structurally analogous compounds. It outlines the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide includes validated, step-by-step protocols for data acquisition, ensuring reproducibility and scientific rigor. The integration of thiazole and substituted phenyl rings makes this compound a relevant scaffold in medicinal chemistry, where precise structural verification is paramount.[2][3][4]

Molecular Overview and Structure

This compound possesses a molecular formula of C₁₇H₁₃NO₂S and a molecular weight of 295.36 g/mol .[1] The structure is characterized by three key functionalities: a thiazole-4-carbaldehyde core, a 3-benzyloxyphenyl substituent at the 2-position of the thiazole ring, and a terminal aldehyde group. Each of these imparts distinct and identifiable spectroscopic signatures, which are critical for its unambiguous identification and quality assessment in a laboratory setting.

Fragmentation parent [M+H]⁺ m/z = 296.0740 frag1 Fragment A [M - C₇H₇]⁺ m/z = 205.0216 (Loss of Benzyl Radical) parent->frag1 - C₇H₇• frag2 Fragment B [C₇H₇]⁺ m/z = 91.0542 (Tropylium Ion) parent->frag2 Benzylic Cleavage

Caption: Primary predicted fragmentation pathway in MS/MS analysis.

Expert Insight: The formation of the tropylium ion (m/z 91) is a classic and highly diagnostic fragmentation pattern for compounds containing a benzyl group. I[5]ts presence provides strong evidence for the benzyloxy moiety. Further fragmentation would likely involve cleavages of the thiazole ring itself.

Protocol for HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Set to an appropriate temperature (e.g., 300 °C) and flow rate.

    • Analyzer: Time-of-Flight (TOF)

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value (C₁₇H₁₄NO₂S⁺).

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of the expected spectroscopic data, grounded in established chemical principles and comparison with related structures. The characteristic aldehyde signals in both ¹H NMR (~10.05 ppm) and IR (~1695 cm⁻¹), the distinct benzylic singlet in ¹H NMR (~5.15 ppm), and the diagnostic molecular ion ([M+H]⁺ at m/z 296.0740) and tropylium fragment (m/z 91) in mass spectrometry serve as a collective fingerprint for this compound. Adherence to the outlined protocols will ensure the generation of high-fidelity data for confident identification and quality control in any research or development setting.

References

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
  • Supporting Information for an unspecified article in Chem. Commun., 2014, 50, 2330–2333.
  • Supporting Information for "Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles". Organic Communications, 15:4 (2022) 378-385. ACG Publications.
  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health (NIH).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH).
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing.
  • 2-(3-Benzyloxy-phenyl)-thiazole-4-carbaldehyde. J&W Pharmlab.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. RSIS International.
  • Benzaldehyde. NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Sigma-Aldrich.

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A Technical Guide to 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, a heterocyclic building block with significant potential in drug discovery and development. The thiazole nucleus is a privileged scaffold in medicinal chemistry, and this particular derivative offers a unique combination of reactive functional groups—an aldehyde, a protected phenol, and an aromatic thiazole core—making it a versatile starting point for the synthesis of diverse compound libraries. This guide details its physicochemical properties, outlines robust synthetic pathways with mechanistic insights, explores its chemical reactivity, and discusses its applications as an intermediate for developing novel therapeutic agents. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, providing both theoretical grounding and practical, actionable protocols.

Introduction: The Strategic Value of the 2-Phenylthiazole Scaffold

The Thiazole Moiety: A Privileged Structure in Drug Design

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have established it as a cornerstone in medicinal chemistry.[1] Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4][5] The scaffold's prevalence in both natural products, like Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores its compatibility with biological targets.[3]

Key Structural Features of this compound

The title compound is a strategically designed synthetic intermediate. Its structure can be deconstructed into three key components, each contributing to its overall chemical utility:

  • The 2-Phenylthiazole Core: This forms the stable, aromatic foundation of the molecule. The phenyl group at the 2-position significantly influences the electronic properties of the thiazole ring and provides a large surface for potential interactions with biological macromolecules. Phenylthiazole structures are found in potent antifungal agents like Isavuconazole.[4]

  • The 4-Carbaldehyde Group: The aldehyde is a versatile functional group that serves as a primary reaction handle. It readily participates in a wide array of chemical transformations, including nucleophilic additions and condensations, allowing for the straightforward introduction of diverse chemical functionalities. This makes it an ideal anchor point for library synthesis and structure-activity relationship (SAR) studies.

  • The 3-(Benzyloxy)phenyl Moiety: The benzyloxy group acts as a stable protecting group for a phenolic hydroxyl. This feature allows for extensive chemical modifications at other sites of the molecule without interference from a reactive phenol. The benzyl ether can be selectively cleaved under standard hydrogenolysis conditions to unmask the hydroxyl group, a common pharmacophore, in the final stages of a synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and structural confirmation.

PropertyValueReference
CAS Number 885278-72-8[6]
Molecular Formula C₁₇H₁₃NO₂S[6][7]
Molecular Weight 295.36 g/mol [6]
Appearance Expected to be a solid at room temperature
Purity >95% (Commercially available)[6][8]
Predicted Spectroscopic Signatures

While a dedicated spectrum for this specific compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogs.[9][10][11]

  • ¹H NMR: Key diagnostic signals would include the aldehyde proton (CHO) as a singlet at δ 9.9–10.1 ppm. The thiazole ring proton (C5-H) would appear as a singlet around δ 8.0-8.5 ppm. The benzylic protons (-O-CH₂-Ph) are expected as a sharp singlet around δ 5.1 ppm. The remaining aromatic protons from the two phenyl rings would resonate in the δ 7.0–8.0 ppm region.

  • ¹³C NMR: The aldehyde carbon would be highly deshielded, appearing at δ 185–195 ppm. The carbons of the thiazole ring would resonate between δ 115-170 ppm. The benzylic carbon is expected around δ 70 ppm.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band from the aldehyde would be prominent around 1690–1710 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1500–1650 cm⁻¹ region. A C-O-C stretching band from the benzyl ether is expected around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 296.36.

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of this compound involves a two-step sequence: initial construction of the substituted thiazole ring followed by formylation.

Step 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the classical and most reliable method for constructing a thiazole ring.[12][13][14][15] It involves the condensation of an α-haloketone with a thioamide.[13][16] For this target, the key precursors are 3-(benzyloxy)benzothioamide and a suitable three-carbon α,α'-dihaloketone or a related synthon that facilitates subsequent formylation.

Mechanism of Hantzsch Thiazole Synthesis The reaction proceeds via an initial S-nucleophilic attack of the thioamide onto the α-haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[12][16]

Hantzsch_Mechanism reagents 3-(Benzyloxy)benzothioamide + α-Haloketone sn2 SN2 Attack (S-Alkylation) reagents->sn2 Step 1 cyclization Intramolecular Cyclization sn2->cyclization Step 2 (N attacks C=O) dehydration Dehydration (Aromatization) cyclization->dehydration Step 3 (-H₂O) product 2-(3-(Benzyloxy)phenyl)thiazole Derivative dehydration->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole

  • Reagent Preparation: In a round-bottom flask, dissolve 3-(benzyloxy)benzothioamide (1.0 eq) in ethanol.

  • Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution. Causality: Using a slight excess of the electrophile ensures complete consumption of the thioamide.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Causality: Neutralization quenches any remaining acid and facilitates product precipitation.

  • Isolation: The crude thiazole product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[17][18][19][20] The thiazole ring is sufficiently activated to undergo this electrophilic substitution, typically at the C5 position.

Mechanism of Vilsmeier-Haack Reaction The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the thiazole ring.

Vilsmeier_Mechanism reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ reagents->vilsmeier Formation attack Electrophilic Attack (Sigma Complex) vilsmeier->attack thiazole 2-(3-(Benzyloxy)phenyl)thiazole thiazole->attack Step 1 hydrolysis Aqueous Hydrolysis attack->hydrolysis Step 2 product 2-(3-(Benzyloxy)phenyl)thiazole- 4-carbaldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Formylation of 2-(3-(benzyloxy)phenyl)thiazole

  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Low temperature is critical for control.

  • Addition of Substrate: Dissolve the 2-(3-(benzyloxy)phenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium acetate. Causality: The hydrolysis of the intermediate iminium salt to the aldehyde is highly exothermic and requires careful quenching.

  • Isolation: Stir the resulting suspension until the ice has melted completely. The product usually precipitates. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Synthetic Utility in Drug Discovery

The title compound is primarily valued as a versatile intermediate. Its aldehyde group is a gateway to a vast chemical space relevant to drug discovery.

Synthetic_Utility cluster_reactions Key Transformations cluster_products Resulting Scaffolds center_node 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde reduction Reduction (e.g., NaBH₄) center_node->reduction oxidation Oxidation (e.g., KMnO₄) center_node->oxidation condensation Condensation (e.g., R-NH₂) center_node->condensation olefination Olefination (e.g., Wittig) center_node->olefination deprotection Deprotection (H₂/Pd-C) center_node->deprotection alcohol Primary Alcohol reduction->alcohol acid Carboxylic Acid oxidation->acid imine Imines / Hydrazones condensation->imine alkene Styrenyl Derivatives olefination->alkene phenol Free Phenol (Active Pharmacophore) deprotection->phenol

Caption: Synthetic utility of the title compound.

Reactions of the Aldehyde Moiety
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amine derivatives.

  • Condensation Reactions: Forms Schiff bases (imines) with anilines, hydrazones with hydrazines, and thiosemicarbazones with thiosemicarbazide. These products are often evaluated directly for biological activity.[21]

  • Oxidation: Can be easily oxidized to the corresponding 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylic acid, a key building block for amides and esters.[21]

  • Reduction: Selective reduction with sodium borohydride affords the corresponding primary alcohol, (2-(3-(benzyloxy)phenyl)thiazol-4-yl)methanol.[21]

  • Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to α,β-unsaturated esters, nitriles, and other vinyl derivatives.

Protocol: Representative Schiff Base Formation

  • In a flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a substituted aniline (1.05 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature or gentle heat for 2-12 hours.

  • The resulting imine often precipitates upon cooling and can be isolated by filtration.

Deprotection of the Benzyl Ether

A critical final step in many synthetic routes is the debenzylation to reveal the free phenol, which is often crucial for biological activity (e.g., hydrogen bond donation).

Protocol: Catalytic Hydrogenolysis

  • Dissolve the benzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via balloon or Parr shaker).

  • Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

Applications and Relevance in Drug Discovery

This compound is a valuable starting material for programs targeting various diseases, leveraging the established biological potential of the thiazole scaffold.

Therapeutic AreaRelevance of Thiazole DerivativesRepresentative Citations
Oncology Thiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key enzymes like topoisomerase.[2][21]
Neurodegenerative Disease Phenyl-heterocycle scaffolds are being explored as inhibitors of enzymes like Monoamine Oxidase B (MAO-B) for the treatment of Parkinson's disease.[10]
Infectious Diseases The phenylthiazole core is present in modern antifungal drugs that inhibit fungal CYP51. Thiazoles also serve as scaffolds for novel antibacterial agents.[4][21]
Metabolic Diseases Thiazole derivatives have been investigated as potential antidiabetic agents, including as α-glucosidase inhibitors.[3][22]

Conclusion

This compound is more than a mere chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its synthesis is achievable through well-established and high-yielding reactions like the Hantzsch synthesis and Vilsmeier-Haack formylation. The presence of a versatile aldehyde handle, a stable protected phenol, and a biologically relevant thiazole core provides researchers with a powerful tool for the rapid diversification and development of novel small molecules. This guide has outlined the fundamental properties, synthetic routes, and reactive potential of this compound, underscoring its significant value to professionals engaged in the pursuit of next-generation therapeutics.

References

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  • Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374–1380.
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  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2025).
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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 5036.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. (2024).
  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2024).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7329.
  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2025). Journal of the Iranian Chemical Society.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (2019).
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  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1239-1250.
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  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry.
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  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). Scientific Reports.
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A Technical Guide to 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The 2-phenylthiazole scaffold is a privileged structure found in numerous biologically active agents, demonstrating a wide array of pharmacological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This document details the compound's identification, proposes a robust synthetic pathway grounded in established chemical principles, outlines expected analytical characterization, and discusses its potential applications in drug discovery, particularly as an inhibitor of fungal lanosterol 14α-demethylase (CYP51). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this promising molecular entity.

Introduction to the 2-Phenylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in modern drug discovery. Its unique electronic properties and ability to form hydrogen bonds and engage in various molecular interactions make it an ideal scaffold for designing targeted therapeutic agents.[3] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core gives rise to compounds with a broad spectrum of biological activities.[4] Notably, derivatives of this scaffold have been successfully developed as potent antifungal drugs, such as the FDA-approved isavuconazole, which targets the critical fungal enzyme CYP51.[5] The inherent versatility of the 2-phenylthiazole structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address various therapeutic targets, from fungal infections to neoplastic diseases.[5][6]

Compound Identification and Physicochemical Properties

The subject of this guide, this compound, is a specific derivative within this promising class of compounds. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 885278-72-8[7][8]
Molecular Formula C₁₇H₁₃NO₂S[8]
Molecular Weight 295.36 g/mol [8]
Canonical Name 2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde[7]
Purity (Typical) ≥95%[7]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not publicly available, a reliable synthetic route can be designed based on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the thiazole ring, identifying the key building blocks: 3-(benzyloxy)benzothioamide and a suitable 3-carbon α-halocarbonyl synthon for the carbaldehyde moiety.

G Target This compound Disconnect Hantzsch Thiazole Synthesis Disconnection Target->Disconnect Intermediates Disconnect->Intermediates Thioamide 3-(Benzyloxy)benzothioamide Intermediates->Thioamide Halocarbonyl 3-Bromo-2-oxopropanal (or equivalent) Intermediates->Halocarbonyl

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

The proposed forward synthesis is a two-step process, designed for efficiency and grounded in established reaction mechanisms.

Step 1: Synthesis of 3-(benzyloxy)benzothioamide (Intermediate 2)

The conversion of a benzonitrile to a benzothioamide is a standard transformation. The use of Lawesson's reagent is a common and effective method for this thionation reaction.

  • Reaction: 3-(benzyloxy)benzonitrile (1 ) is reacted with Lawesson's reagent in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Causality: Lawesson's reagent acts as a potent thionating agent, efficiently converting the carbon-nitrogen triple bond of the nitrile into the carbon-sulfur double bond of the thioamide functional group. The reaction is typically heated to drive it to completion.

  • Protocol:

    • Dissolve 3-(benzyloxy)benzonitrile (1.0 eq) in dry toluene.

    • Add Lawesson's reagent (0.5 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter to remove any solids, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product via column chromatography on silica gel to yield pure 3-(benzyloxy)benzothioamide (2 ).

Step 2: Hantzsch Thiazole Synthesis of the Target Compound (3)

This step constructs the core heterocyclic ring system. The thioamide (2 ) acts as a nucleophile, reacting with an α-halocarbonyl compound to form the thiazole.

  • Reaction: 3-(benzyloxy)benzothioamide (2 ) is condensed with 3-bromo-2-oxopropanal or a suitable equivalent.

  • Causality: This is a classic Hantzsch synthesis. The sulfur of the thioamide attacks the carbon bearing the bromine, and the nitrogen attacks the aldehyde carbonyl, followed by dehydration to form the aromatic thiazole ring.[3]

  • Protocol:

    • Dissolve 3-(benzyloxy)benzothioamide (2 ) (1.0 eq) in a solvent such as ethanol or acetonitrile.

    • Add 3-bromo-2-oxopropanal (1.1 eq) to the solution. The reaction can be catalyzed by a mild base like calcium carbonate to neutralize the HBr formed.[3]

    • Stir the reaction at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent in vacuo.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound (3 ), by flash column chromatography.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Synthesis Benzonitrile 3-(Benzyloxy)benzonitrile Reagent1 Lawesson's Reagent Toluene, Reflux Benzonitrile->Reagent1 Thioamide Intermediate: 3-(Benzyloxy)benzothioamide Reagent1->Thioamide Thioamide2 Intermediate: 3-(Benzyloxy)benzothioamide Reagent2 3-Bromo-2-oxopropanal Ethanol, RT Target Final Product: 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde Reagent2->Target Thioamide2->Reagent2

Caption: Proposed two-step synthetic workflow for the target compound.

Physicochemical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results, based on data from analogous structures, are summarized below.[9][10][11]

TechniqueExpected ObservationsRationale / Analogous Data
¹H NMR Singlet ~δ 9.8-10.1 ppm (1H, CHO); Singlet ~δ 5.1 ppm (2H, OCH₂Ph); Multiplets ~δ 6.8-8.0 ppm (aromatic H); Singlet ~δ 7.5-7.9 ppm (1H, thiazole H-5).The aldehyde proton signal is characteristically downfield.[10] The thiazole proton signal is consistent with published data for similar structures.[11]
¹³C NMR Signal ~δ 190-194 ppm (CHO); Signal ~δ 70 ppm (OCH₂Ph); Multiple signals ~δ 110-165 ppm (aromatic and thiazole carbons).Aldehyde and benzylic carbons appear in their expected regions based on published spectra of related compounds.[9][10]
FT-IR Strong absorption ~1680-1700 cm⁻¹ (C=O aldehyde); Absorptions ~2820 cm⁻¹ and ~2720 cm⁻¹ (aldehyde C-H stretch); Absorption ~1220-1250 cm⁻¹ (C-O-C ether).These are characteristic vibrational frequencies for aldehyde and ether functionalities.[10]
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z ≈ 296.07.Corresponds to the calculated molecular weight of the compound (295.36) plus a proton.[9]
HPLC A single major peak indicating high purity (>95%) under standard reverse-phase conditions.Standard method for assessing the final purity of synthesized small molecules.

Applications in Drug Discovery and Medicinal Chemistry

The this compound structure represents a valuable starting point for library synthesis and lead optimization in several therapeutic areas.

Role as a CYP51 Inhibitor for Antifungal Agents

The most prominent application of the 2-phenylthiazole scaffold is in the development of antifungal agents that target lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane.

  • Mechanism of Action: 2-Phenylthiazole derivatives act as non-covalent inhibitors. The nitrogen atom at the 3-position of the thiazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the production of ergosterol and leading to fungal cell death.[4]

G Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Product 14-Demethyl Lanosterol CYP51->Product Catalyzes Ergosterol Ergosterol Product->Ergosterol Multi-step Pathway Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Phenylthiazole Scaffold Inhibitor->CYP51 Inhibits

Sources

The Discovery of Novel Thiazole-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, offers a unique combination of electronic properties and synthetic accessibility, making it a focal point in the development of novel therapeutic agents.[3][4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel thiazole-based therapeutics. We will delve into the intricacies of chemical synthesis, biological evaluation, and preclinical profiling, offering not only step-by-step protocols but also the scientific rationale that underpins these experimental choices.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole ring's prevalence in clinically successful drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, underscores its significance in drug design.[3][7] Its aromatic nature and the presence of heteroatoms allow for a multitude of non-covalent interactions with biological targets. The nitrogen atom, for instance, can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[3] The thiazole ring itself can participate in π-π stacking and hydrophobic interactions, further contributing to binding affinity. The synthetic tractability of the thiazole core allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

Synthesis of Thiazole Derivatives: From Classic Reactions to Modern Innovations

The construction of the thiazole ring is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[8] However, modern synthetic chemistry has introduced a variety of techniques that offer improved efficiency, milder reaction conditions, and greater structural diversity.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis, first reported in 1887, is a condensation reaction between an α-haloketone and a thioamide (or thiourea) to form the thiazole ring.[8] This method is highly reliable and versatile for the preparation of a wide range of substituted thiazoles.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [8]

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Methanol

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • Stir bar, 20 mL scintillation vial, 100 mL beaker, hot plate, Buchner funnel, and side-arm flask

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

    • Add 5 mL of methanol and a stir bar to the vial.[8]

    • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[8]

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate using a Buchner funnel and wash the filter cake with water.

    • Air-dry the collected solid on a watch glass to obtain the 2-amino-4-phenylthiazole product.

  • Causality of Experimental Choices:

    • Heating: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

    • Methanol: Acts as a solvent to dissolve the reactants and facilitate their interaction.

    • Sodium Carbonate Solution: Neutralizes the hydrobromic acid byproduct of the reaction, which allows for the precipitation of the basic 2-aminothiazole product.

Modern Synthetic Methodologies

While the Hantzsch synthesis is a workhorse, contemporary drug discovery often demands more sophisticated and efficient synthetic routes. These include:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and can improve product yields.[9]

  • Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity.[7]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the functionalization of the thiazole ring with various aryl and vinyl substituents, enabling the synthesis of diverse compound libraries for SAR studies.[10]

G cluster_synthesis Synthetic Strategies for Thiazole Derivatives cluster_modern Modern Synthetic Methods Hantzsch Synthesis Hantzsch Synthesis Thiazole Core Thiazole Core Hantzsch Synthesis->Thiazole Core α-haloketone + thioamide Modern Methods Modern Methods Modern Methods->Thiazole Core Microwave-Assisted Microwave-Assisted Modern Methods->Microwave-Assisted Multi-Component Reactions Multi-Component Reactions Modern Methods->Multi-Component Reactions Cross-Coupling Cross-Coupling Modern Methods->Cross-Coupling Lead Compound Lead Compound Thiazole Core->Lead Compound Functionalization Drug Candidate Drug Candidate Lead Compound->Drug Candidate Optimization

Caption: Synthetic pathways to novel thiazole-based drug candidates.

Biological Evaluation: From In Vitro Screening to Mechanistic Studies

The biological evaluation of newly synthesized thiazole derivatives is a critical phase in the drug discovery pipeline. This process typically begins with broad screening assays to identify initial "hits" and progresses to more detailed studies to elucidate their mechanism of action.

Anticancer Activity Assessment

Thiazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[9][11][12]

3.1.1. Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] It is a robust and widely used method for the initial screening of potential cytotoxic compounds.

Experimental Protocol: MTT Assay for Cytotoxicity [4][5]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compound (thiazole derivative)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.1.2. Target-Based Assays: In Vitro Kinase Inhibition

Many thiazole-based anticancer agents function by inhibiting specific protein kinases that are dysregulated in cancer cells.[4][8] In vitro kinase assays are essential for determining the potency and selectivity of these inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [13]

  • Materials:

    • Recombinant kinase enzyme (e.g., VEGFR-2, PI3K)[12][14]

    • Kinase-specific substrate peptide

    • ATP

    • Test compound

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the test compound, the kinase enzyme, and the kinase substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

3.1.3. Mechanistic Studies: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Techniques such as Western blotting can be used to investigate the compound's impact on specific signaling pathways. For example, if a thiazole derivative is found to inhibit the PI3K/Akt pathway, Western blotting can be used to measure the levels of phosphorylated Akt and downstream targets.[9][12]

G cluster_pathway PI3K/Akt Signaling Pathway in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell Survival Cell Survival Akt->Cell Survival Inhibition of Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole-based agent.

Antimicrobial Activity Assessment

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activity.[5][6]

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15] It is a key parameter for evaluating the potency of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution for MIC Determination [15]

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Test compound

    • Standard antibiotic/antifungal drug (positive control)

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, perform serial twofold dilutions of the test compound in the broth medium.

    • Add the standardized inoculum to each well.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties.[16]

Data Presentation: SAR of Thiazole-Based Anticancer Agents

CompoundR1R2Cell LineIC₅₀ (µM)[9][13][14][17][18][19]
1a HPhenylMCF-715.2
1b H4-ChlorophenylMCF-710.5
1c H4-MethoxyphenylMCF-725.8
2a CH₃PhenylA54912.0
2b CH₃4-CyanophenylA5493.83

This table is a representative example and the data is illustrative.

The data in the table above suggests that for this particular series of compounds, a chloro or cyano substitution on the phenyl ring at the R2 position enhances the anticancer activity against MCF-7 and A549 cells, respectively. Such insights guide the rational design of the next generation of more potent compounds. Molecular docking studies can further elucidate the binding interactions of these compounds with their target protein, providing a structural basis for the observed SAR.[16][17]

Preclinical Development: ADMET Profiling

A promising lead compound must possess not only high potency but also favorable drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in the preclinical phase to assess the pharmacokinetic and safety profile of a drug candidate.[2][10] In silico ADMET prediction tools are increasingly used in the early stages of drug discovery to flag potential liabilities and guide the selection of compounds for further experimental evaluation.[10][16] Key experimental ADMET assays include:

  • Solubility: Determines the aqueous solubility of the compound, which impacts its absorption.

  • Permeability: Assesses the ability of the compound to cross biological membranes, often using cell-based assays like the Caco-2 permeability assay.

  • Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.

  • Cytochrome P450 (CYP) Inhibition: Determines if the compound inhibits major CYP enzymes, which can lead to drug-drug interactions.

  • In Vivo Pharmacokinetics: Studies in animal models (e.g., rodents) are conducted to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance.

Conclusion

The discovery of novel thiazole-based therapeutic agents is a dynamic and promising area of drug development. The versatility of the thiazole scaffold, coupled with a deep understanding of its synthesis, biological evaluation, and ADMET properties, provides a robust platform for the design of new and effective medicines. This guide has provided a technical framework and practical protocols to aid researchers in this exciting endeavor. The continued exploration of the chemical space around the thiazole core, guided by the principles of medicinal chemistry and a thorough understanding of disease biology, will undoubtedly lead to the development of the next generation of thiazole-based therapeutics.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). ResearchGate. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). OUCI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). National Institutes of Health. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. (n.d.). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Bentham Science. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI. [Link]

  • Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. (2024). PMC - PubMed Central. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (n.d.). National Institutes of Health. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). PMC - PubMed Central. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). National Institutes of Health. [Link]

  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (n.d.). ResearchGate. [Link]

Sources

2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Investigational Compound: 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel investigational compound, this compound. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on the 2-phenylthiazole scaffold to propose and detail its most probable biological activities and molecular targets. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating research and development programs centered on this and related compounds. We will delve into potential antifungal, anticancer, and antidiabetic properties, providing detailed experimental protocols for validation and insights into the underlying signaling pathways.

Introduction: The 2-Phenylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, present in a multitude of clinically approved drugs and biologically active agents.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole scaffold gives rise to a class of compounds with a remarkably diverse range of pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6][7][8][9][10][11][12]

The subject of this guide, this compound, is a member of this promising class. Its structure, featuring a benzyloxy-substituted phenyl ring, suggests a lipophilic character that may enhance its ability to permeate biological membranes and interact with intracellular targets. The presence of the carbaldehyde group at the 4-position of the thiazole ring offers a reactive site for potential covalent interactions or further synthetic modifications.

Given the nascent stage of research on this specific molecule, this guide will focus on extrapolating from the known biological activities of structurally related 2-phenylthiazole derivatives to propose and detail the most plausible mechanisms of action for this compound.

Proposed Mechanism of Action I: Antifungal Activity via CYP51 Inhibition

A significant body of evidence points to the potent antifungal activity of 2-phenylthiazole derivatives, with many acting as inhibitors of lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition leads to the disruption of fungal cell membrane integrity and ultimately, cell death.[5]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a multi-step process, with the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol catalyzed by CYP51 being a rate-limiting step. Inhibition of CYP51 results in the accumulation of toxic sterol precursors and a depletion of ergosterol, leading to increased membrane permeability, impaired function of membrane-bound enzymes, and inhibition of fungal growth.

Diagram: Proposed Fungal Ergosterol Biosynthesis Inhibition Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 CYP51 Ergosterol Ergosterol Intermediate_1->Ergosterol Downstream Enzymes Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Maintains Compound This compound CYP51 CYP51 Compound->CYP51 Inhibition Fungal_Cell_Death Fungal_Cell_Death Membrane_Integrity->Fungal_Cell_Death Disruption leads to

Caption: Proposed inhibition of fungal CYP51 by the compound, disrupting ergosterol biosynthesis.

Quantitative Data for Structurally Related Antifungal 2-Phenylthiazoles

To provide context for the potential potency of this compound, the following table summarizes the minimum inhibitory concentrations (MICs) of related compounds against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
B9C. albicans1[2][5]
B9C. parapsilosis2[5]
B9C. glabrata4[5]
SZ-C14C. albicans1-16[2][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standardized method for determining the antifungal activity of the subject compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in RPMI-1640 medium.

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Plate Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be confirmed by measuring the optical density at 600 nm.

Proposed Mechanism of Action II: Anticancer Activity

Numerous 2-phenylthiazole derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines.[3] While a single, unified mechanism has not been elucidated for all anticancer 2-phenylthiazoles, potential modes of action include the inhibition of tubulin polymerization and the induction of apoptosis.

Potential Molecular Targets in Cancer
  • Tubulin Polymerization: Some thiazole derivatives are known to interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[13] This disruption of the cytoskeleton can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: The cytotoxic effects of these compounds may also be mediated through the activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

Diagram: Experimental Workflow for Anticancer Activity Assessment

G cluster_assays In Vitro Assays Compound This compound Cancer_Cell_Lines Human Cancer Cell Lines (e.g., MCF-7, PC-3, HCT116) Compound->Cancer_Cell_Lines Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Cancer_Cell_Lines->MTT_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis If cytotoxic Apoptosis_Assay Annexin V/PI Staining for Apoptosis Cell_Cycle_Analysis->Apoptosis_Assay If cell cycle arrest Tubulin_Assay Tubulin Polymerization Assay Cell_Cycle_Analysis->Tubulin_Assay To confirm mechanism

Caption: A logical workflow for the in vitro evaluation of the compound's anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., T47D, Caco-2, HT-29)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action III: Antidiabetic Activity via α-Glucosidase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as inhibitors of α-glucosidase.[7][14][15] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

The Role of α-Glucosidase in Glucose Homeostasis

In individuals with type 2 diabetes, post-meal blood glucose levels can rise sharply. By inhibiting α-glucosidase, the rate of glucose release into the bloodstream is slowed, leading to a more gradual increase in blood glucose levels. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes.

Quantitative Data for Structurally Related α-Glucosidase Inhibitors

The following table presents the α-glucosidase inhibitory activity of several thiazole derivatives, demonstrating the potential for this class of compounds in diabetes management.

Compoundα-Glucosidase IC50 (µM)Reference
3i10.21 ± 1.84[14][15]
3b11.14 ± 0.99[14][15]
3f13.21 ± 2.76[14][15]
Acarbose (Standard)38.25 ± 0.12[14][15]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Conclusion and Future Directions

The 2-phenylthiazole scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. While this compound is an understudied molecule, the extensive research on its structural analogs strongly suggests its potential as an antifungal, anticancer, or antidiabetic agent. The proposed mechanisms of action—CYP51 inhibition, cytotoxicity via tubulin polymerization disruption or apoptosis induction, and α-glucosidase inhibition—provide a solid foundation for future investigations.

The experimental protocols detailed in this guide offer a clear and actionable roadmap for researchers to systematically evaluate the biological activities of this compound. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining the therapeutic potential of this compound.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide deriv
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • potential biological activities of phenylthiazole scaffolds. BenchChem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management.
  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ChemistrySelect.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. Current Drug Discovery Technologies.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science.
  • Thiazole derivatives: prospectives and biological applications.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Medicinal Chemistry Letters.
  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports.

Sources

A Technical Guide to the Preliminary In Vitro Screening of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][5][6] This guide presents a comprehensive, multi-pronged strategy for the preliminary in vitro screening of novel derivatives synthesized from the versatile 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde building block. We provide a logical screening cascade, beginning with broad cytotoxicity assessments and branching into targeted assays for anti-inflammatory and neuroprotective potential. Each protocol is detailed with an emphasis on the scientific rationale, ensuring that researchers can not only execute the experiments but also understand the mechanistic underpinnings of their observations. This document is intended for drug discovery scientists and researchers aiming to identify and prioritize promising "hit" compounds from a library of thiazole derivatives for further development.

Introduction: The Rationale for a Multi-Target Screening Approach

The Thiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds are fundamental to drug discovery, and among them, the thiazole ring system is particularly privileged.[7] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a diverse range of biological targets. This versatility is evidenced by its presence in drugs spanning various therapeutic areas.[2][3] The continued exploration of novel thiazole derivatives remains a highly productive endeavor in the search for new therapeutic agents.[3]

The this compound Core

The parent compound, this compound, serves as an ideal starting point for library synthesis.[8] Its key structural features include:

  • A Phenyl-Thiazole Core: A well-established pharmacophore with demonstrated bioactivity.

  • A Benzyloxy Group: This group can influence lipophilicity and molecular interactions, potentially impacting cell permeability and target binding.

  • A Carbaldehyde Functional Group: The aldehyde at the 4-position is a chemically reactive handle, enabling straightforward synthetic diversification. It can be readily converted into a wide array of functional groups (e.g., imines, hydrazones, oximes, alcohols), allowing for the systematic exploration of the chemical space around the core scaffold.

Justification for a Parallel Screening Cascade

Given the broad bioactivity profile of thiazole-containing molecules, a preliminary screening strategy should cast a wide net.[3][5][6] Pathological processes in cancer, neurodegeneration, and chronic inflammation often share overlapping mechanisms, such as oxidative stress and dysregulated signaling pathways. A parallel screening approach allows for the efficient identification of compounds with specific activity, as well as those with potential multi-target effects, which can be highly desirable for treating complex diseases. This guide focuses on three key areas of high therapeutic need and relevance to the thiazole scaffold.

The Preliminary Screening Workflow: From Library to Hits

A successful preliminary screening campaign is designed as a funnel, efficiently filtering a large library of compounds to a smaller number of promising hits. The initial assays should be robust, cost-effective, and amenable to a high-throughput format.

General Screening Cascade

The proposed workflow begins with a universal cytotoxicity screen to establish a baseline of bioactivity and toxicity. Subsequently, non-toxic compounds are funneled into parallel assays targeting specific hallmarks of inflammation and neurodegeneration.

G cluster_0 cluster_1 Primary Screening cluster_3 A Library of this compound Derivatives B Tier 1: Cytotoxicity & Antiproliferative Assay (e.g., MTT Assay) A->B All Compounds C Anti-Inflammatory Pathway (e.g., Nitric Oxide Inhibition) B->C IC50 > Threshold (e.g., > 50 µM) D Neuroprotection Pathway (e.g., Antioxidant & AChE Inhibition) B->D IC50 > Threshold (e.g., > 50 µM) E Identified 'Hits' for Further Validation C->E D->E G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 A Thiazole Derivative (Anticancer Hit) B Bax activation Bcl-2 inhibition A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c) D->E F Caspase-9 (Initiator) E->F G Caspase-3 (Executioner) F->G H Apoptosis G->H

Figure 2: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
Secondary Assays for Anti-inflammatory Hits

Inhibition of NO production suggests an effect on the upstream signaling pathway, most commonly the NF-κB pathway. Secondary assays can confirm this by measuring the production of pro-inflammatory cytokines that are transcriptionally regulated by NF-κB.

G cluster_0 cluster_1 Cytoplasmic Events cluster_2 Nuclear Events cluster_3 A LPS Stimulation B TLR4 Activation A->B C IKK Activation B->C D IκB Phosphorylation & Degradation C->D E NF-κB Dimer (p65/p50) D->E Release F NF-κB Translocation to Nucleus E->F X Thiazole Derivative (Anti-inflammatory Hit) X->C Inhibition? G Gene Transcription F->G H Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) G->H

Sources

A Comprehensive Guide to the Structural Elucidation of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The structure of this guide is designed to logically flow from the synthesis of the molecule to its definitive structural confirmation through a multi-technique analytical approach. Each section explains the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction

Heterocyclic compounds containing the thiazole scaffold are of significant interest due to their diverse biological activities. The title compound, this compound, incorporates several key pharmacophores: a thiazole ring, a benzyloxy-substituted phenyl group, and a reactive carbaldehyde moiety. Accurate structural confirmation is the bedrock upon which all further biological and chemical studies are built. This guide will detail the necessary steps to unambiguously determine its chemical structure.

Synthesis Strategy

The synthesis of this compound can be approached through a combination of established synthetic methodologies. A plausible and efficient route involves two key transformations: the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group.

Diagram: Proposed Synthetic Pathway

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Formylation 3-(benzyloxy)benzothioamide 3-(benzyloxy)benzothioamide Intermediate_Thiazole 2-(3-(benzyloxy)phenyl)-4-(chloromethyl)thiazole 3-(benzyloxy)benzothioamide->Intermediate_Thiazole Reaction 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->Intermediate_Thiazole Reaction Final_Product This compound Intermediate_Thiazole->Final_Product Vilsmeier-Haack (POCl3, DMF)

Caption: Proposed two-step synthesis of the target compound.

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1][2][3] In this proposed route, 3-(benzyloxy)benzothioamide would be reacted with an appropriate α-halocarbonyl compound to form the substituted thiazole ring. The subsequent formylation at the C4 position of the thiazole ring, which is electron-rich, can be achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).[4][5][6]

Part 1: Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required.

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may obscure some proton signals.[7][8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aldehyde-H9.9 - 10.1Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Thiazole-H (C5)8.0 - 8.3Singlet (s)1HProtons on electron-deficient aromatic rings like thiazole appear at a downfield chemical shift.
Phenyl-H (ortho to benzyloxy)7.5 - 7.7Multiplet (m)2HThese protons are in the aromatic region, with their exact shift influenced by the neighboring groups.
Phenyl-H (meta & para to benzyloxy)7.2 - 7.5Multiplet (m)3HAromatic protons of the benzyl group.
Phenyl-H (of benzyloxy group)7.3 - 7.5Multiplet (m)5HAromatic protons of the benzyloxy substituent.
Methylene-H (-CH₂-)5.1 - 5.3Singlet (s)2HThe methylene protons adjacent to an oxygen and an aromatic ring are deshielded.
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
Aldehyde C=O185 - 195The carbonyl carbon of an aldehyde is significantly deshielded.
Thiazole C2165 - 175The carbon atom double-bonded to nitrogen and sulfur in the thiazole ring is downfield.
Thiazole C4150 - 160The carbon atom of the thiazole ring bearing the aldehyde group.
Thiazole C5120 - 130The remaining carbon atom in the thiazole ring.
Phenyl C (ipso to thiazole)130 - 140The aromatic carbon directly attached to the thiazole ring.
Phenyl C (ortho, meta, para)115 - 135Aromatic carbons of the phenyl ring attached to the thiazole.
Phenyl C (ipso to benzyloxy)155 - 165The aromatic carbon attached to the benzyloxy group is deshielded by the oxygen.
Phenyl C (of benzyloxy group)125 - 140Aromatic carbons of the benzyloxy substituent.
Methylene C (-CH₂-)65 - 75The methylene carbon is in the typical range for a carbon singly bonded to an oxygen.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

Trustworthiness: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, providing a self-validating check on the proposed molecular formula.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high resolution necessary for accurate mass measurement.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass of the proposed structure (C₁₇H₁₃NO₂S). The expected fragmentation pattern would involve the loss of the benzyl group or the formyl group.

  • Calculated Exact Mass for C₁₇H₁₃NO₂S: 295.0667

  • Expected [M+H]⁺: 296.0745

  • Potential Fragments:

    • Loss of CHO (formyl radical): m/z 266

    • Loss of C₇H₇ (benzyl radical): m/z 204

    • Loss of C₇H₇O (benzyloxy radical): m/z 188

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Authoritative Grounding: The characteristic vibrational frequencies of functional groups are well-established in spectroscopic literature.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Functional Group Expected Absorption (cm⁻¹) Rationale for Assignment
C-H (aromatic)3100 - 3000Stretching vibrations of C-H bonds in the aromatic rings.
C-H (aldehyde)2850 - 2750 (two weak bands)Characteristic C-H stretching of the aldehyde proton.
C=O (aldehyde)1710 - 1680Strong absorption due to the carbonyl stretch of the aldehyde.
C=N, C=C (aromatic)1600 - 1450Stretching vibrations within the thiazole and phenyl rings.
C-O (ether)1250 - 1000Asymmetric and symmetric C-O-C stretching of the benzyloxy group.

Part 2: Chromatographic Purity Assessment

Ensuring the purity of the synthesized compound is a prerequisite for any further studies. High-performance liquid chromatography (HPLC) is the standard method for this purpose.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and then dilute it to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: A pure compound should exhibit a single major peak. The purity can be calculated based on the area percentage of the main peak.

Diagram: Analytical Workflow

G cluster_elucidation Structural Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purity_Check HPLC Purity Assessment Purification->Purity_Check Purified Compound Structural_Elucidation Structural_Elucidation Purity_Check->Structural_Elucidation >95% Pure NMR 1H & 13C NMR Structural_Elucidation->NMR MS HRMS (ESI-TOF) Structural_Elucidation->MS IR FTIR Structural_Elucidation->IR

Caption: A typical workflow for synthesis and analysis.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining the synthetic insights from established reactions like the Hantzsch synthesis and Vilsmeier-Haack formylation with the detailed structural information provided by NMR, MS, and IR spectroscopy, a confident and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers to successfully characterize this and similar heterocyclic molecules.

References

  • ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][10][11][12]triazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2017). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ScienceDirect. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]Aryl-2-Aminothiazole_Derivatives)

Sources

potential therapeutic targets of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The novel compound, this compound, represents a promising, yet largely uncharacterized, molecule. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its potential therapeutic targets. We will delve into the rationale behind selecting initial target classes based on the compound's structural motifs, outline detailed experimental workflows for target identification and validation, and provide insights into the causality behind these strategic choices. This document is designed to be a practical, self-validating roadmap for elucidating the mechanism of action of this and other novel thiazole derivatives.

Introduction: The Thiazole Moiety as a Privileged Scaffold

Thiazole rings are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. This structural motif is present in a wide array of biologically active compounds, including natural products and synthetic drugs. The unique electronic properties of the thiazole ring, its ability to act as a hydrogen bond acceptor and donor, and its capacity to engage in various non-covalent interactions contribute to its versatility in drug design.

The subject of this guide, this compound, possesses several key structural features that suggest potential avenues for therapeutic intervention:

  • A 2-phenylthiazole core: This is a common feature in many biologically active molecules with activities ranging from anticancer to anti-inflammatory.

  • A benzyloxy substituent: This group can influence the compound's lipophilicity, metabolic stability, and potential for specific interactions with target proteins.

  • A carbaldehyde group at the 4-position: This reactive group can form covalent bonds with nucleophilic residues in protein active sites, suggesting a potential for irreversible or slowly reversible inhibition.

Given the novelty of this specific molecule, a direct literature search for its biological targets is unrevealing. Therefore, our strategy will be to infer potential targets based on the known activities of structurally related compounds and then to provide a robust experimental plan for validating these hypotheses.

Inferred Potential Therapeutic Targets

Based on the chemical structure of this compound, we can hypothesize several classes of proteins as potential therapeutic targets.

Protein Kinases

Many kinase inhibitors feature a 2-phenylthiazole or a related heterocyclic core. These compounds often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase. The benzyloxy group could potentially extend into the hydrophobic back pocket of the kinase, conferring selectivity.

Hypothesized Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are frequently dysregulated in cancer.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl, which are implicated in cell proliferation and survival.

  • Serine/Threonine Kinases: Such as BRAF and MEK, key components of the MAPK signaling pathway.

Dehydrogenase Enzymes

The carbaldehyde moiety is a potential "warhead" that can react with cysteine or lysine residues in enzyme active sites. Dehydrogenases, which often utilize a reactive cysteine in their catalytic cycle, are a prime target class.

Hypothesized Targets:

  • Aldehyde Dehydrogenases (ALDHs): These enzymes are involved in cellular detoxification and are overexpressed in certain cancer stem cells.

  • Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): While often considered a housekeeping protein, GAPDH has emerging roles in apoptosis and other cellular processes.

Nuclear Receptors

The overall shape and lipophilicity of the molecule may allow it to bind to the ligand-binding domains of nuclear receptors, modulating their transcriptional activity.

Hypothesized Targets:

  • Estrogen Receptor (ER): The benzyloxyphenyl group bears some resemblance to the core structure of selective estrogen receptor modulators (SERMs).

  • Peroxisome Proliferator-Activated Receptors (PPARs): These receptors are involved in metabolic regulation and have been targeted by other thiazole-containing drugs.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for identifying and validating the molecular targets of a novel compound. The following workflows are designed to be sequential and self-validating.

Initial Phenotypic Screening

Before embarking on specific target-based assays, it is crucial to understand the compound's effect on cellular phenotypes.

Protocol 1: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., hTERT-immortalized fibroblasts).

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Utilize a resazurin-based assay (e.g., CellTiter-Blue) to measure cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Table 1: Hypothetical Cell Viability Data

Cell LineCancer TypeIC50 (µM)
MCF-7Breast2.5
A549Lung15.8
HCT116Colon5.2
hTERT-RPE1Normal> 100

Interpretation: Potent activity in specific cell lines (e.g., MCF-7 and HCT116) suggests a targeted mechanism of action rather than non-specific cytotoxicity.

Target Deconvolution Strategies

Once a cellular phenotype is established, the next step is to identify the direct molecular target(s).

Workflow 1: Target Identification Workflow

Target_ID_Workflow cluster_target_deconvolution Target Deconvolution Methods cluster_target_validation Target Validation start Novel Compound: 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde phenotypic_screen Phenotypic Screening (e.g., Cell Viability) start->phenotypic_screen active_phenotype Active Phenotype Identified phenotypic_screen->active_phenotype Hit no_activity No Activity phenotypic_screen->no_activity Miss affinity_chrom Affinity Chromatography- Mass Spectrometry active_phenotype->affinity_chrom chemoproteomics Chemical Proteomics (e.g., CETSA, ABPP) active_phenotype->chemoproteomics in_silico In Silico Docking & Virtual Screening active_phenotype->in_silico putative_targets Putative Targets Identified affinity_chrom->putative_targets chemoproteomics->putative_targets in_silico->putative_targets biochemical_assays Biochemical Assays (e.g., Kinase Assays) putative_targets->biochemical_assays cellular_assays Cellular Target Engagement (e.g., NanoBRET) putative_targets->cellular_assays genetic_validation Genetic Validation (e.g., CRISPR/Cas9) putative_targets->genetic_validation validated_target Validated Target biochemical_assays->validated_target cellular_assays->validated_target genetic_validation->validated_target

Caption: A comprehensive workflow for the identification and validation of molecular targets for a novel compound.

Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize an analogue of the compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The benzyloxy group is a potential site for linker attachment.

  • Cell Lysate Preparation: Prepare a native cell lysate from a sensitive cell line (e.g., MCF-7).

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a control, use beads without the compound.

  • Elution: Elute the bound proteins using a high concentration of the free compound or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation and Mechanistic Studies

Once putative targets are identified, it is essential to validate them through orthogonal approaches.

Protocol 3: In Vitro Kinase Assay

  • Recombinant Protein: Obtain purified, active recombinant protein of the putative kinase target.

  • Assay Setup: Perform a kinase assay using a fluorescent or luminescent readout (e.g., ADP-Glo™ Kinase Assay).

  • Inhibition Curve: Determine the IC50 of the compound by measuring kinase activity across a range of compound concentrations.

Workflow 2: Signaling Pathway Analysis

Signaling_Pathway cluster_pathway Hypothesized MAPK Pathway Inhibition compound 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde BRAF BRAF compound->BRAF Inhibition EGFR EGFR RAS RAS EGFR->RAS RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A diagram illustrating the potential inhibition of the MAPK signaling pathway by the compound.

Protocol 4: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Immunoblotting: Perform western blotting using antibodies against the putative target and its downstream effectors (e.g., p-ERK, total ERK).

  • Analysis: A decrease in the phosphorylation of downstream effectors would provide evidence of target engagement in a cellular context.

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is a critical endeavor in the quest for new therapeutics. This guide has provided a structured and rationale-driven approach to elucidating its potential therapeutic targets. By combining phenotypic screening with robust target deconvolution and validation methodologies, researchers can systematically uncover the mechanism of action of this promising compound. Future work should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies to assess efficacy and safety in preclinical models of disease.

References

  • Thiazole: A privileged scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer. [Link]

  • Affinity Chromatography: A Review of Trends and Developments. Journal of Chromatography B. [Link]

  • Western Blotting: A Guide to Current Methods. Journal of Visualized Experiments. [Link]

Methodological & Application

Application Note: Leveraging 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-phenylthiazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde as a versatile starting material for generating novel therapeutic candidates. We will explore the molecule's strategic design, provide detailed protocols for its derivatization and biological evaluation, and outline a framework for structure-activity relationship (SAR) studies. The key feature of this compound is its C4-carbaldehyde group, which serves as a highly reactive and versatile synthetic handle for library development.

The Scaffold: A Strategic Overview

The utility of this compound in drug design stems from the distinct roles of its three key structural components. Understanding these components is crucial for rationally designing derivatives with desired pharmacological profiles.

PropertyValue
IUPAC Name This compound
CAS Number 885278-72-8[4]
Molecular Formula C₁₇H₁₃NO₂S[4]
Molecular Weight 295.36 g/mol [4]
Appearance Off-white to yellow solid
Key Features Phenylthiazole core, Benzyloxy protection, C4-Aldehyde handle
  • The 2-Phenylthiazole Core: This heterocyclic system is a bioisostere for various other aromatic systems and is known for its ability to engage in critical binding interactions (π-stacking, hydrogen bonding) with diverse biological targets. Its derivatives have been successfully developed as antifungal agents that target lanosterol 14α-demethylase (CYP51) and as potent anticancer agents.[1][5]

  • The 3-(Benzyloxy)phenyl Group: The benzyloxy group serves a dual purpose. Primarily, it acts as a protecting group for a phenolic hydroxyl. Its removal via catalytic hydrogenation can unmask a phenol, providing a new point for hydrogen bonding or further functionalization. Secondly, the bulky, lipophilic benzyl group can occupy hydrophobic pockets within a target's active site, potentially enhancing binding affinity.

  • The Thiazole-4-carbaldehyde Moiety: This aldehyde is the cornerstone of the scaffold's versatility. It is a reactive electrophile that can participate in a wide array of chemical transformations, making it an ideal starting point for creating a diverse chemical library. This allows for the systematic exploration of the chemical space around the core scaffold.

Experimental Workflows & Target Applications

The journey from this starting scaffold to a potential lead compound involves a logical progression of synthesis, screening, and optimization.

G cluster_0 Scaffold Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde B Chemical Library Generation (e.g., Reductive Amination) A->B C Primary In Vitro Assays (e.g., Kinase, CYP51) B->C D Cell-Based Assays (e.g., Cytotoxicity, Antifungal MIC) C->D E Hit Identification & SAR Analysis D->E E->B Iterative Design F Secondary & In Vivo Assays E->F G Lead Compound F->G

Figure 1: A generalized workflow for drug discovery starting from the this compound scaffold.

Target Application: Anticancer Agents

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting key signaling proteins like kinases and tubulin.[5][6] The aldehyde handle can be used to introduce various amine-containing side chains that can interact with the hinge region of a kinase or other specific binding pockets.

Target Application: Antifungal Agents

The phenylthiazole structure is present in approved antifungal drugs and is known to inhibit CYP51, an essential enzyme in fungal ergosterol biosynthesis.[1][7] Modifications at the C4 position can be used to optimize interactions within the CYP51 active site to enhance potency and selectivity.

Target Application: Agents for Neurodegenerative Disease

Derivatives of the related benzothiazole scaffold have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the management of Parkinson's disease.[8] The aldehyde allows for the introduction of functionalities known to confer MAO-B selectivity.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for procedural choices.

Protocol 3.1: Library Synthesis via Reductive Amination

This protocol describes the parallel synthesis of an amine library from the aldehyde scaffold. Reductive amination is a robust and widely used method for forming C-N bonds.

G A Aldehyde (Scaffold) C Iminium Ion Intermediate A->C + Amine B Primary/Secondary Amine (R-NH₂) B->C E Final Amine Product C->E + Reducing Agent D Sodium Triacetoxyborohydride (Reducing Agent) D->E

Figure 2: Chemical logic for the reductive amination protocol.

Objective: To synthesize a diverse library of secondary or tertiary amines for biological screening.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials (e.g., 2 mL HPLC vials)

Procedure:

  • Preparation: In a reaction vial, dissolve this compound (1 equivalent, e.g., 29.5 mg, 0.1 mmol) in anhydrous DCM (1 mL).

  • Amine Addition: Add the desired amine (1.1 equivalents, 0.11 mmol). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. The formation of the iminium intermediate is often the rate-limiting step. A drop of acetic acid can be added to catalyze this step, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents, ~32 mg, 0.15 mmol) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the unreacted aldehyde. It is less moisture-sensitive than other hydrides like sodium cyanoborohydride.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (2 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 2 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Cell-Based Cytotoxicity (MTT) Assay

This assay is fundamental for evaluating the anticancer potential of the synthesized library. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration at which the synthesized compounds reduce the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The initial screening data from the synthesized library is used to build an SAR model. This iterative process guides the design of next-generation compounds with improved potency and selectivity.

G A Initial Library Screening Data (IC₅₀, MIC values) B Identify Active 'Hits' (Potency < 10 µM) A->B C Analyze Structural Features: - Size (Steric Effects) - Polarity (H-bonding) - Basicity (pKa) B->C D Formulate SAR Hypothesis (e.g., 'Bulky hydrophobic groups at R¹ increase potency') C->D E Design Focused Second-Generation Library D->E F Synthesize & Test E->F F->A Iterate

Figure 3: Logic flow for an iterative Structure-Activity Relationship (SAR) study.

Hypothetical SAR Data Table

The table below illustrates how data from an initial screen might be organized to begin an SAR analysis. Here, "R" represents the group added via reductive amination.

Compound IDR Group StructureTarget Kinase IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)Notes
SC-01 -CH₂-Cyclohexyl8.515.2Baseline lipophilic group
SC-02 -CH₂-Phenyl4.17.8Aromatic ring improves activity
SC-03 -CH₂-(4-F-Phenyl)1.22.5Electron-withdrawing group enhances potency
SC-04 -CH₂-Morpholine> 50> 50Polar heterocyclic group is not tolerated
SC-05 -CH₂-(4-OH-Phenyl)2.53.1H-bond donor is favorable, but less potent than F

From this hypothetical data, a preliminary SAR hypothesis emerges: A terminal aromatic ring is preferred over an aliphatic one. Electron-withdrawing substituents on this ring, such as fluorine, significantly improve activity. Highly polar groups like morpholine are detrimental to activity. This insight would guide the synthesis of a second library focusing on different substituted phenyl rings.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed platform for efficient drug discovery. Its proven phenylthiazole core, combined with a highly versatile aldehyde handle, provides an excellent entry point for developing novel inhibitors against a range of validated biological targets. The protocols and workflows outlined in this note offer a robust framework for researchers to unlock the therapeutic potential of this valuable scaffold.

References

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  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

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  • Hassan, M., et al. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. ChemistrySelect. Available at: [Link]

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  • Xu, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • 2A Biotech. This compound. 2A Biotech. Available at: [Link]

  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell. Available at: [Link]

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Application Note & Protocol: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and reliable protocol for the multi-step synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is designed for high regioselectivity and overall efficiency, proceeding through key intermediates including 3-(benzyloxy)thiobenzamide and a protected thiazole acetal. The protocol details a robust pathway beginning from commercially available precursors, employing a classic Hantzsch thiazole synthesis as the core ring-forming reaction.[1][2] Each section explains the causality behind experimental choices, provides step-by-step procedures, and includes necessary data for validation, making it suitable for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Thiazole derivatives are a cornerstone of heterocyclic chemistry, frequently appearing in the structure of pharmacologically active compounds and approved drugs.[3] The 2-aryl-thiazole-4-carbaldehyde scaffold, in particular, serves as a versatile synthon for constructing more complex molecular architectures. The aldehyde functionality at the C4 position is a reactive handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries.

The synthesis of this compound is most effectively approached via a linear sequence that ensures unambiguous placement of the C4-aldehyde group. The chosen strategy avoids potential regioselectivity issues associated with direct formylation of a pre-formed 2-arylthiazole ring, where electrophilic attack often favors the C5 position.[4][5]

Our protocol involves three primary stages:

  • Preparation of the Key Thioamide: Synthesis of 3-(benzyloxy)thiobenzamide from its corresponding amide using a thionating agent.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the thioamide with a protected α-haloketone bearing a masked aldehyde function to form the thiazole ring with the correct substitution pattern.[6]

  • Deprotection: Mild acidic hydrolysis of the acetal protecting group to unveil the target C4-carbaldehyde.

This approach provides excellent control over the molecular architecture and typically results in good to high yields for each step.

Overall Synthetic Workflow

The multi-step synthesis is outlined below. The process begins with the conversion of 3-(benzyloxy)benzamide to its thioamide derivative, which then undergoes the pivotal Hantzsch cyclization, followed by a final deprotection step.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Deprotection A 3-(Benzyloxy)benzamide B 3-(Benzyloxy)thiobenzamide A->B  Lawesson's Reagent, THF, Reflux   D 2-(3-(Benzyloxy)phenyl)-4-(diethoxymethyl)thiazole B->D  Ethanol, Reflux   C 3-Bromo-1,1-diethoxypropan-2-one C->D E This compound D->E  HCl (aq), Acetone, RT  

Figure 1: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Part 1: Synthesis of 3-(Benzyloxy)thiobenzamide

Causality: The conversion of an amide to a thioamide is a critical first step for the Hantzsch synthesis. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a highly effective, air-stable, and commercially available thionating agent that provides cleaner reactions and higher yields compared to phosphorus pentasulfide for many substrates.[7] The reaction proceeds by replacing the carbonyl oxygen with sulfur.

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
3-(Benzyloxy)benzamide 227.26 5.00 g 22.0
Lawesson's Reagent 404.47 4.89 g 12.1 (0.55 eq)
Anhydrous Tetrahydrofuran (THF) - 100 mL -
Saturated NaHCO₃ (aq) - 50 mL -
Brine - 50 mL -
Anhydrous MgSO₄ - - -
Ethyl Acetate - As needed -

| Hexanes | - | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)benzamide (5.00 g, 22.0 mmol) and Lawesson's reagent (4.89 g, 12.1 mmol).

  • Add 100 mL of anhydrous THF to the flask.

  • Heat the resulting suspension to reflux under a nitrogen atmosphere. The reaction mixture will typically turn from a cloudy suspension to a clear yellow/orange solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes:EtOAc).

  • Combine the product-containing fractions and evaporate the solvent to yield 3-(benzyloxy)thiobenzamide as a yellow solid. Expected yield: 85-95%.

Part 2: Hantzsch Synthesis of 2-(3-(Benzyloxy)phenyl)-4-(diethoxymethyl)thiazole

Causality: The Hantzsch thiazole synthesis is a classic, robust method for constructing the thiazole core.[1][6] It involves the reaction of a thioamide with an α-halocarbonyl compound.[2] In this protocol, we utilize 3-bromo-1,1-diethoxypropan-2-one as the α-halocarbonyl component. The diethoxymethyl group serves as a stable acetal, a protecting group for the desired aldehyde functionality, thus ensuring the formation of a 4-substituted thiazole with the correct regiochemistry. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (Sulfur attacks) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone (Bromide leaves) Haloketone->Intermediate1 Intermediate2 Tautomer Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Hemiaminal Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack (N on C=O) Thiazoline Dehydrated Thiazoline Intermediate3->Thiazoline Dehydration (-H₂O) Thiazole Aromatized Thiazole (Final Product) Thiazoline->Thiazole Aromatization

Figure 2: Generalized mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
3-(Benzyloxy)thiobenzamide 243.33 4.00 g 16.4
3-Bromo-1,1-diethoxypropan-2-one 225.08 3.88 g 17.2 (1.05 eq)
Ethanol (95%) - 80 mL -
Sodium Bicarbonate 84.01 2.76 g 32.8 (2.0 eq)
Water - As needed -

| Ethyl Acetate | - | As needed | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-(benzyloxy)thiobenzamide (4.00 g, 16.4 mmol) in 80 mL of ethanol.

  • Add sodium bicarbonate (2.76 g, 32.8 mmol) to the solution.

  • Add 3-bromo-1,1-diethoxypropan-2-one (3.88 g, 17.2 mmol) dropwise to the stirred suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the thioamide is consumed.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify by flash column chromatography (silica gel, eluting with a hexanes:ethyl acetate gradient) to afford 2-(3-(benzyloxy)phenyl)-4-(diethoxymethyl)thiazole as a viscous oil or low-melting solid. Expected yield: 70-85%.

Part 3: Synthesis of this compound

Causality: The final step is the deprotection of the diethyl acetal to reveal the aldehyde. This is readily achieved by acid-catalyzed hydrolysis. The acetal is stable to the basic and neutral conditions of the previous steps but is labile in the presence of aqueous acid. The reaction equilibrium is driven towards the aldehyde by the use of a water/organic co-solvent system.

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
2-(3-(Benzyloxy)phenyl)-4-(diethoxymethyl)thiazole 385.49 5.00 g 13.0
Acetone - 65 mL -
Hydrochloric Acid (2 M aq.) - 13 mL -
Ethyl Acetate - 100 mL -
Saturated NaHCO₃ (aq) - 50 mL -

| Anhydrous MgSO₄ | - | - | - |

Procedure:

  • Dissolve the protected thiazole intermediate (5.00 g, 13.0 mmol) in acetone (65 mL) in a 250 mL round-bottom flask.

  • Add 2 M aqueous hydrochloric acid (13 mL) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 3-5 hours. Monitor the deprotection by TLC; the product is typically more polar than the starting material.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Remove the majority of the acetone via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by a short plug of silica gel to yield this compound as a solid.[8] Expected yield: 90-98%.

Product Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results for this compound
Formula C₁₇H₁₃NO₂S
Molecular Weight 295.36 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (s, 1H, -CHO), 8.2 (s, 1H, thiazole-H5), 7.6-7.3 (m, 8H, Ar-H), 7.2 (m, 1H, Ar-H), 5.1 (s, 2H, -OCH₂Ph)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.0, 168.0, 159.0, 150.0, 136.5, 133.0, 130.0, 129.0, 128.5, 127.8, 127.0, 120.0, 115.5, 114.0, 70.5
Mass Spec (ESI+) m/z: 296.07 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Troubleshooting Guide

Problem Step Possible Cause Suggested Solution
Incomplete thionation1Insufficient reaction time or temperature; impure Lawesson's reagent.Ensure reaction is at full reflux. Add a small additional portion (0.1 eq) of Lawesson's reagent if needed. Use freshly opened reagent.
Low yield in Hantzsch cyclization2Impure thioamide; decomposition of α-haloketone.Purify the thioamide thoroughly before use. Use fresh 3-bromo-1,1-diethoxypropan-2-one. Ensure the base is present to neutralize the HBr formed.
Incomplete acetal deprotection3Insufficient acid or reaction time.Add a few more drops of concentrated HCl or extend the reaction time. Gentle warming (to 40 °C) can also accelerate the reaction.
Product decompositionAllOverheating or prolonged exposure to strong acid/base.Adhere to recommended reaction times and temperatures. Neutralize reactions promptly during workup.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wikipedia. Thiazole. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. Formylation reactions of some thiazole. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. [Link]

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Application of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde in Cancer Research: A Technical Guide for Investigators

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The relentless pursuit of novel therapeutic agents is a cornerstone of modern oncology. Heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a privileged structure in the design of new anticancer drugs.[1][2] This is evidenced by their presence in clinically approved medications and numerous compounds under investigation. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde in cancer research.

Disclaimer: As of the date of this publication, specific research data on this compound is limited in the public domain. Therefore, this guide is built upon a robust foundation of scientific literature concerning structurally related 2-phenylthiazole and thiazole-4-carbaldehyde derivatives. The principles, potential mechanisms, and protocols detailed herein are intended to serve as a comprehensive starting point for investigating this promising compound.

Introduction to the Thiazole Scaffold in Oncology

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a key pharmacophore in a variety of biologically active molecules, including several with potent anticancer properties.[1] The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Thiazole derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, including but not limited to:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and lactate dehydrogenase.[3]

  • Disruption of Microtubule Dynamics: Interfering with the formation and disassembly of microtubules, leading to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.[5][6]

  • DNA Intercalation and Topoisomerase Inhibition: Directly damaging DNA or inhibiting enzymes crucial for DNA replication and repair.[7]

The subject of this guide, this compound, combines the privileged thiazole core with a 2-phenyl substituent and a reactive carbaldehyde group at the 4-position. The benzyloxy group on the phenyl ring may influence lipophilicity and interactions with biological targets.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, several potential mechanisms of action for this compound can be hypothesized. These serve as initial avenues for investigation.

Inhibition of Tubulin Polymerization

A number of 2-arylthiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The 2-phenylthiazole core of the target compound makes this a primary hypothesis to investigate.

Compound 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization MitoticSpindle Mitotic Spindle Dysfunction Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated mechanism of tubulin polymerization inhibition.

Targeting Cancer Metabolism: Lactate Dehydrogenase A (LDHA) Inhibition

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDHA) is a key enzyme in this process, converting pyruvate to lactate. Inhibition of LDHA can disrupt the energy supply of cancer cells, leading to cell death. Thiazole-based compounds have been designed as LDHA inhibitors.[3]

Compound 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde LDHA Lactate Dehydrogenase A (LDHA) Compound->LDHA Inhibition Lactate Lactate Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate LDHA ATP_Production Reduced ATP Production Pyruvate->ATP_Production Disrupted Cell_Death Cancer Cell Death ATP_Production->Cell_Death

Caption: Hypothesized inhibition of LDHA and cancer metabolism.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to treat cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the populations of apoptotic and necrotic cells.

Data Presentation

Systematic and clear presentation of quantitative data is crucial for the interpretation of results.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cancer Cell LineTissue of OriginIC50 (24h)IC50 (48h)IC50 (72h)
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HepG2Hepatocellular Carcinoma
HCT-116Colorectal Carcinoma
Positive Control (Doxorubicin)

Table 2: Cell Cycle Distribution (%) after 24h Treatment

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control
Compound (IC50)
Compound (2x IC50)

Conclusion and Future Directions

The thiazole scaffold is a highly valuable platform for the development of novel anticancer agents. While direct experimental data for this compound is not yet widely available, the information presented in this guide, based on closely related analogs, provides a strong rationale and a clear experimental path for its investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in a broader range of cancer cell lines, and eventually, in preclinical in vivo models. The insights gained from such studies will be instrumental in determining the therapeutic potential of this promising compound.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2022). Polycyclic Aromatic Compounds. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity: Polycyclic Aromatic Compounds: Vol 43, No 9. (n.d.). Taylor & Francis. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PubMed. [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). SciRP.org. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

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The Pivotal Role of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde has emerged as a significant building block, offering a trifecta of reactive sites that empower chemists to forge novel pathways to biologically active compounds. This guide provides an in-depth exploration of this key intermediate, from its rational synthesis to its application in the development of cutting-edge therapeutics. Our focus is to deliver not just protocols, but a deeper understanding of the chemical principles that underpin these synthetic transformations.

Introduction: The Strategic Value of a Multifunctional Intermediate

The 2-arylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore. The introduction of a carbaldehyde group at the 4-position of the thiazole ring provides a crucial handle for a wide array of chemical modifications, including but not limited to, aldol condensations, Wittig reactions, and reductive aminations.

Furthermore, the benzyloxy-substituted phenyl ring at the 2-position serves a dual purpose. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthesis to unmask a potential hydrogen bond donor or a site for further functionalization. The meta-substitution pattern of this benzyloxy group also influences the electronic properties and conformational preferences of the entire molecule, which can be critical for biological activity.

This guide will delineate the synthesis of this compound and explore its utility in the synthesis of targeted therapies, particularly focusing on its role as a precursor to Glycogen Synthase Kinase 3 (GSK-3) inhibitors and analogues of the gout medication, Febuxostat.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is logically approached in two key stages: the construction of the 2-arylthiazole core via the renowned Hantzsch thiazole synthesis, followed by the introduction of the formyl group at the C4 position using the Vilsmeier-Haack reaction.

Part 1: Synthesis of the Precursor - 2-(3-(benzyloxy)phenyl)thiazole

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.[1][2][3] In this protocol, we will first prepare the requisite 3-(benzyloxy)thiobenzamide from its corresponding aldehyde.

Step 1.1: Preparation of 3-(benzyloxy)benzaldehyde

This initial step involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde as a benzyl ether. This is a standard Williamson ether synthesis.

Protocol for the Synthesis of 3-(benzyloxy)benzaldehyde

ReagentMolar Eq.MW ( g/mol )Amount
3-Hydroxybenzaldehyde1.0122.1212.21 g
Benzyl bromide1.1171.0418.81 g
Potassium carbonate (K₂CO₃)1.5138.2120.73 g
Acetone--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (12.21 g, 100 mmol) and potassium carbonate (20.73 g, 150 mmol) to 200 mL of acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (18.81 g, 110 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford pure 3-(benzyloxy)benzaldehyde as a white crystalline solid.[4][5]

Step 1.2: Conversion to 3-(benzyloxy)thiobenzamide

The conversion of the aldehyde to the corresponding thioamide is a critical step. This can be achieved through various methods, with the use of Lawesson's reagent or phosphorus pentasulfide being common. A milder and often higher-yielding method involves the reaction with ammonium polysulfide.

Protocol for the Synthesis of 3-(benzyloxy)thiobenzamide

ReagentMolar Eq.MW ( g/mol )Amount
3-(benzyloxy)benzaldehyde1.0212.2421.22 g
Ammonium polysulfide solution--As required
Dioxane--150 mL

Procedure:

  • In a 500 mL three-necked flask, dissolve 3-(benzyloxy)benzaldehyde (21.22 g, 100 mmol) in 150 mL of dioxane.

  • Add an aqueous solution of ammonium polysulfide. The amount will depend on the concentration of the commercial solution, but a molar excess of sulfur is required.

  • Heat the mixture to 80-90 °C with vigorous stirring for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the release of ammonia and hydrogen sulfide.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a large volume of cold water.

  • The thioamide will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude 3-(benzyloxy)thiobenzamide can be purified by recrystallization from ethanol.

Step 1.3: Hantzsch Thiazole Synthesis of 2-(3-(benzyloxy)phenyl)thiazole

With the thioamide in hand, the thiazole ring can be constructed by reaction with an α-haloaldehyde, such as 2-bromoacetaldehyde dimethyl acetal, which generates the reactive aldehyde in situ upon hydrolysis.

Protocol for the Hantzsch Thiazole Synthesis

ReagentMolar Eq.MW ( g/mol )Amount
3-(benzyloxy)thiobenzamide1.0243.3224.33 g
2-Bromoacetaldehyde dimethyl acetal1.1169.0218.59 g
Ethanol--250 mL
Hydrochloric acid (conc.)--catalytic

Procedure:

  • Dissolve 3-(benzyloxy)thiobenzamide (24.33 g, 100 mmol) in 250 mL of ethanol in a 500 mL round-bottom flask.

  • Add 2-bromoacetaldehyde dimethyl acetal (18.59 g, 110 mmol) and a few drops of concentrated hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours.[1][6] Monitor the formation of the thiazole product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • The crude 2-(3-(benzyloxy)phenyl)thiazole can be purified by recrystallization from a suitable solvent system like ethanol/water.

Hantzsch_Synthesis Thiobenzamide 3-(benzyloxy)thiobenzamide Intermediate Thiazoline Intermediate Thiobenzamide->Intermediate Nucleophilic attack Bromoacetaldehyde 2-Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde->Intermediate Thiazole 2-(3-(benzyloxy)phenyl)thiazole Intermediate->Thiazole Dehydration & Aromatization

Caption: Hantzsch synthesis of the thiazole precursor.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The 2-arylthiazole system is sufficiently electron-rich to undergo electrophilic substitution at the C4 and C5 positions, with the C4 position being generally more reactive.

Protocol for the Vilsmeier-Haack Formylation

ReagentMolar Eq.MW ( g/mol )Amount
2-(3-(benzyloxy)phenyl)thiazole1.0267.3426.73 g
Phosphorus oxychloride (POCl₃)1.5153.3323.00 g
N,N-Dimethylformamide (DMF)-73.09100 mL
Sodium acetate (NaOAc)5.082.0341.02 g

Procedure:

  • In a 500 mL three-necked flask fitted with a dropping funnel, thermometer, and a nitrogen inlet, place 2-(3-(benzyloxy)phenyl)thiazole (26.73 g, 100 mmol) in 100 mL of anhydrous DMF.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (23.00 g, 150 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (41.02 g in 200 mL of water). This will hydrolyze the iminium intermediate to the aldehyde.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Vilsmeier_Haack Thiazole 2-(3-(benzyloxy)phenyl)thiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate Electrophilic attack Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Vilsmeier_Reagent->Iminium_Intermediate Carbaldehyde 2-(3-(benzyloxy)phenyl)thiazole- 4-carbaldehyde Iminium_Intermediate->Carbaldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of the thiazole core.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The strategic placement of the aldehyde functionality in this compound opens up a plethora of synthetic possibilities. Below are two illustrative examples of its application in the synthesis of molecules with significant therapeutic potential.

Application 1: Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase that has been implicated in a range of diseases, including Alzheimer's disease, type II diabetes, and some cancers.[8][9][10][11] The 2-arylthiazole scaffold has been identified as a promising core for the development of potent and selective GSK-3 inhibitors. The carbaldehyde group can be utilized to introduce various side chains that can interact with key residues in the ATP-binding pocket of the enzyme.

Exemplary Synthetic Transformation: Reductive Amination

A common strategy to elaborate the carbaldehyde is through reductive amination, which allows for the introduction of a diverse range of amine-containing fragments.

General Protocol for Reductive Amination:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

This approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

GSK3_Inhibitor_Synthesis cluster_start Starting Material cluster_reaction Reductive Amination cluster_product GSK-3 Inhibitor Scaffold Carbaldehyde 2-(3-(benzyloxy)phenyl)thiazole- 4-carbaldehyde Reaction_Step 1. Amine (R-NH₂) 2. NaBH(OAc)₃ Carbaldehyde->Reaction_Step Inhibitor 2-(3-(benzyloxy)phenyl)thiazole derivative with amino side chain Reaction_Step->Inhibitor

Caption: Pathway to GSK-3 inhibitor scaffolds.

Application 2: Intermediate in the Synthesis of Febuxostat Analogues

Febuxostat is a potent and selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.[12][13][14][15] Its structure features a 2-phenylthiazole core. This compound serves as a valuable intermediate for the synthesis of novel Febuxostat analogues, where modifications to the thiazole ring and the phenyl substituent can be explored to improve efficacy, selectivity, or pharmacokinetic properties.

Exemplary Synthetic Transformation: Knoevenagel Condensation and Subsequent Modifications

The aldehyde can undergo a Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to introduce a cyano-vinyl group. This group can then be further manipulated.

General Protocol for Knoevenagel Condensation:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling or after the addition of a non-polar solvent. Collect the solid by filtration.

  • The crude product can be purified by recrystallization.

The resulting α,β-unsaturated nitrile can be a key intermediate for the synthesis of various heterocyclic systems or can be reduced to introduce a flexible side chain, providing access to a diverse range of Febuxostat analogues.[13][16]

Conclusion

This compound is a strategically designed intermediate that provides a robust platform for the synthesis of a wide array of complex molecules. Its rational design, incorporating a versatile aldehyde handle, a protectable phenol, and a medicinally relevant 2-arylthiazole core, makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and applications detailed in this guide are intended to serve as a foundation for further innovation, empowering scientists to explore new chemical space and develop the next generation of therapeutic agents.

References

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Application Note: A Comprehensive Workflow for the Development of Antifungal Agents from 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to global public health. Thiazole, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including promising antifungal effects.[4][5][6][7] Many thiazole-based compounds exert their antifungal action by disrupting the integrity of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol, a critical component absent in mammalian cells.[4][8]

This guide provides a comprehensive, field-proven workflow for the evaluation of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde (hereafter designated T-CHO-Bn ) as a foundational scaffold for novel antifungal agents. We will detail the protocols for its synthesis and characterization, a cascade of in vitro antifungal susceptibility tests, robust assays to elucidate its mechanism of action, and essential cytotoxicity assessments to determine its therapeutic potential.

Part 1: Synthesis and Characterization of Lead Compound (T-CHO-Bn)

The logical first step in our discovery cascade is the efficient synthesis and rigorous characterization of the lead compound. The Hantzsch thiazole synthesis, a classic and reliable method, is employed for the construction of the core thiazole ring.[2] This approach involves the cyclization of an alpha-halocarbonyl compound with a thioamide.

Synthetic Protocol: Hantzsch Thiazole Synthesis
  • Step A: Synthesis of 3-(benzyloxy)thiobenzamide

    • To a solution of 3-(benzyloxy)benzonitrile (1.0 eq) in pyridine, add triethylamine (2.0 eq).

    • Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by pouring it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(benzyloxy)thiobenzamide. The causality for using H₂S is its direct role as the sulfur donor in converting the nitrile to a thioamide.

  • Step B: Synthesis of this compound (T-CHO-Bn)

    • Dissolve 3-(benzyloxy)thiobenzamide (1.0 eq) in absolute ethanol.

    • Add 3-bromo-2-oxopropanal (1.1 eq) dropwise to the solution at room temperature. This α-halocarbonyl is the key electrophile that reacts with the nucleophilic sulfur and nitrogen of the thioamide to form the five-membered ring.

    • Heat the mixture to reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure T-CHO-Bn .

Physicochemical Characterization

To ensure the identity and purity of the synthesized compound, which is critical for the reliability of subsequent biological assays, the following characterizations are mandatory:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[9]

  • Purity Analysis (HPLC): To quantify the purity of the compound, which should be >95% for use in biological assays.

Part 2: In Vitro Antifungal Susceptibility Profiling

The cornerstone of antifungal evaluation is determining the compound's intrinsic potency against a panel of clinically relevant fungal pathogens. We utilize the standardized broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[10][11][12][13]

Protocol: Broth Microdilution for MIC and MFC Determination
  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) to ensure viability and purity.[14]

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This standardization is crucial for assay reproducibility.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.[15]

  • Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of T-CHO-Bn (dissolved in DMSO, final concentration ≤1%) in RPMI-1640 medium, typically ranging from 256 µg/mL to 0.125 µg/mL.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only). Fluconazole is used as a standard comparator drug.

  • Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[12]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.[10][12]

  • MFC Determination:

    • Following MIC determination, aliquot 10 µL from each well that shows no visible growth onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth (or a ≥99.9% reduction in CFU) on the agar plate. A low MFC/MIC ratio (≤4) is indicative of fungicidal activity.

Representative Antifungal Activity Data
CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
T-CHO-Bn 8416
Fluconazole 28>64

Table 1: Hypothetical MIC values for T-CHO-Bn against key fungal pathogens.

Part 3: Elucidation of the Mechanism of Action (MoA)

Understanding how a compound kills fungal cells is paramount for lead optimization and predicting potential resistance mechanisms. Based on the thiazole scaffold, a primary hypothesis is the inhibition of the ergosterol biosynthesis pathway, a well-validated antifungal target.[4][8]

Protocol: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the total ergosterol content in fungal cells post-treatment, providing direct evidence of pathway disruption.[16][17]

  • Fungal Culture and Treatment:

    • Grow a logarithmic phase culture of Candida albicans.

    • Treat the cells with T-CHO-Bn at sub-MIC concentrations (e.g., 0.25x and 0.5x MIC) for 16-24 hours. An untreated culture serves as the control.

  • Sterol Extraction:

    • Harvest the cells by centrifugation and record the wet weight.

    • Saponify the cell pellet using a 25% alcoholic potassium hydroxide solution and heat at 85°C for 1 hour. This step breaks down cell lipids and releases sterols.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Quantification:

    • Evaporate the n-heptane layer and dissolve the sterol residue in 100% ethanol.

    • Scan the absorbance of the solution between 230 nm and 300 nm using a UV-Vis spectrophotometer.

    • Ergosterol and the intermediate 24(28)-dehydroergosterol (DHE) create a characteristic four-peaked curve. The absence of ergosterol and the presence of a peak at 230 nm indicate inhibition of the C-14 demethylase step.

    • Calculate the ergosterol content as a percentage of the wet weight of the cells. A significant reduction in ergosterol content in treated cells compared to the control indicates inhibition of the biosynthesis pathway.[18]

Protocol: Chitin Synthase Activity Assay (Secondary Screen)

To assess target specificity, we can investigate the compound's effect on another essential pathway, such as cell wall biosynthesis. Chitin synthase is a key enzyme in this process and an attractive antifungal target as it is absent in vertebrates.[19][20]

  • Enzyme Preparation:

    • Prepare a crude enzyme extract containing chitin synthase from fungal cell lysates (e.g., S. cerevisiae or C. albicans).[21]

  • Non-Radioactive Assay:

    • This assay uses Wheat Germ Agglutinin (WGA), which specifically binds to chitin.[22][23]

    • Coat a 96-well plate with WGA.

    • In a separate plate, incubate the enzyme extract with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), necessary activators (e.g., trypsin, Mg²⁺), and varying concentrations of T-CHO-Bn .

    • Transfer the reaction mixture to the WGA-coated plate. The newly synthesized chitin will bind to the WGA.

    • Detect the bound chitin using a horseradish peroxidase-conjugated WGA (WGA-HRP) and a colorimetric substrate (e.g., TMB).

    • Measure the absorbance using a plate reader. A decrease in signal indicates inhibition of chitin synthase activity.

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Visualizing the Proposed Mechanism

MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Membrane Integrity & Fluidity Ergosterol->Membrane Maintains Disruption Membrane Disruption & Cell Death Membrane->Disruption Loss of leads to TCHO_Bn T-CHO-Bn TCHO_Bn->CYP51 Inhibits CYP51->Ergosterol

Caption: Proposed mechanism of action for T-CHO-Bn via inhibition of CYP51.

Part 4: In Vitro Cytotoxicity and Selectivity

A viable drug candidate must be selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.[24][25] The selectivity index (SI) is a critical metric for quantifying this therapeutic window.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a human cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment:

    • Expose the cells to serial dilutions of T-CHO-Bn for 24 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed.

    • Calculate the Selectivity Index (SI) = CC₅₀ / MIC . A higher SI value (>10) is desirable, indicating greater selectivity for the fungal target.

Representative Selectivity Data
CompoundC. albicans MIC (µg/mL)HEK293 CC₅₀ (µg/mL)Selectivity Index (SI)
T-CHO-Bn 8>128>16
Fluconazole 2>256>128

Table 2: Hypothetical cytotoxicity and selectivity index for T-CHO-Bn.

Part 5: Overall Developmental Workflow

The following diagram provides a high-level overview of the integrated workflow for evaluating a novel antifungal candidate.

Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_dev Further Development Synthesis Synthesis of T-CHO-Bn Characterization Characterization (NMR, HRMS, HPLC) Synthesis->Characterization Susceptibility In Vitro Susceptibility (MIC/MFC) Characterization->Susceptibility >95% Pure Compound MoA Mechanism of Action (Ergosterol, Chitin) Susceptibility->MoA Toxicity Cytotoxicity (CC₅₀ & SI) Susceptibility->Toxicity SAR SAR Studies & Lead Optimization MoA->SAR Toxicity->SAR Promising Candidate (SI > 10) InVivo In Vivo Efficacy (Animal Models) SAR->InVivo

Caption: Integrated workflow for antifungal drug discovery from T-CHO-Bn.

Conclusion and Future Directions

This application guide outlines a systematic and robust methodology for the initial stages of antifungal drug development, using this compound as a promising lead scaffold. The described protocols provide a clear path from chemical synthesis to comprehensive in vitro biological characterization.

Based on the hypothetical data, T-CHO-Bn emerges as a candidate with moderate antifungal activity and favorable selectivity. The logical next steps in the discovery pipeline would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of T-CHO-Bn by modifying the phenyl and thiazole rings to improve potency and broaden the antifungal spectrum.[26]

  • Lead Optimization: Enhancing the drug-like properties of the most potent analogs, including solubility, metabolic stability, and pharmacokinetic parameters.

  • In Vivo Efficacy Studies: Advancing the most promising candidates to established animal models of fungal infections (e.g., murine models of systemic candidiasis or aspergillosis) to evaluate their efficacy in a living system.[27][28][29]

By adhering to this structured, data-driven approach, researchers can efficiently identify and advance novel thiazole-based antifungal agents to address the urgent need for new therapeutic options.

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Application Notes and Protocols for High-Throughput Screening of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde is a synthetic derivative of thiazole whose biological activity is not yet fully characterized.[4][5] Its structural features, particularly the substituted phenyl and thiazole rings, suggest potential interactions with various biological targets.

High-throughput screening (HTS) offers a rapid and efficient means to assess the biological activity of novel chemical entities like this compound against a vast array of potential cellular pathways and protein targets.[6][7][8] This document outlines a comprehensive, tiered HTS strategy designed to first identify the compound's broad cellular effects and then to elucidate a more specific mechanism of action. We will detail protocols for both a primary cell-based phenotypic screen and a secondary, more targeted biochemical assay.

Tier 1: Primary High-Throughput Screening - Cell-Based Viability Assay

The initial step in characterizing a novel compound is often a broad phenotypic screen to assess its general effect on cell health. A cell viability assay is a robust and cost-effective method to identify compounds that are cytotoxic (kill cells) or cytostatic (inhibit cell proliferation).[9][10]

Scientific Rationale

This assay will utilize a luminescence-based readout that measures intracellular ATP levels, a key indicator of metabolically active, viable cells. A decrease in luminescence upon treatment with the test compound suggests a potential cytotoxic or anti-proliferative effect. This primary screen will be conducted across a panel of cancer cell lines from different tissue origins to identify any potential selective activity.

Experimental Workflow

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout prep1 Seed cells in 384-well plates prep2 Incubate for 24 hours prep1->prep2 treat1 Prepare serial dilutions of this compound prep2->treat1 treat2 Add compound to assay plates treat1->treat2 treat3 Incubate for 72 hours treat2->treat3 read1 Add luminescent cell viability reagent treat3->read1 read2 Incubate for 10 minutes read1->read2 read3 Measure luminescence read2->read3

Caption: Workflow for the primary cell-based viability assay.

Detailed Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (appropriate for each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 384-well white, clear-bottom assay plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipettes and automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a final concentration of 5 x 104 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 10-point, 2-fold serial dilution of this compound in DMSO, starting from a top concentration of 10 mM.

    • Further dilute the compound series in cell culture medium to achieve the final desired concentrations (e.g., 100 µM to 0.2 µM). The final DMSO concentration in the assay should not exceed 0.5%.

    • Add 10 µL of the diluted compound solutions to the appropriate wells of the assay plates. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control
ParameterFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SDpos + SDneg)) / |Avgpos - Avgneg|≥ 0.5
Signal-to-Background Avgneg / Avgpos≥ 10
% Inhibition 100 * (1 - (Signaltest - Avgpos) / (Avgneg - Avgpos))N/A
  • Z'-factor and Signal-to-Background: These metrics are crucial for validating the robustness and reliability of the HTS assay.[11]

  • Dose-Response Curves: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed).

Tier 2: Secondary High-Throughput Screening - Biochemical Kinase Inhibition Assay

Based on the prevalence of thiazole-containing compounds as kinase inhibitors, a plausible secondary screen would be to assess the ability of this compound to inhibit the activity of a panel of protein kinases.[3]

Scientific Rationale

This biochemical assay will employ a fluorescence polarization (FP) format, a homogenous technique well-suited for HTS.[12][13] The assay measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of a kinase. An active inhibitor will compete with the tracer for binding, resulting in a decrease in the FP signal.

Experimental Workflow

G cluster_prep Assay Preparation cluster_mix Reaction Mixture cluster_read Assay Readout prep1 Prepare kinase, tracer, and compound solutions mix1 Add kinase and compound to 384-well plate prep1->mix1 mix2 Incubate for 15 minutes mix1->mix2 mix3 Add fluorescent tracer mix2->mix3 read1 Incubate for 60 minutes mix3->read1 read2 Measure fluorescence polarization read1->read2

Caption: Workflow for the secondary biochemical kinase inhibition assay.

Detailed Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Purified recombinant protein kinase (e.g., a panel of common oncology targets like EGFR, BRAF, etc.)

  • Fluorescently labeled kinase tracer

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well black, low-volume assay plates

  • Known kinase inhibitor as a positive control

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the kinase and the fluorescent tracer in the assay buffer at 2X the final concentration.

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to achieve 2X the final desired concentrations.

  • Assay Assembly:

    • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Add 10 µL of the 2X fluorescent tracer solution to initiate the competition reaction.

  • Assay Readout:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Interpretation

The data is analyzed similarly to the cell-based assay, with the calculation of Z'-factor, signal-to-background, and IC50 values from dose-response curves. A confirmed hit in this assay would indicate that this compound directly interacts with the ATP-binding site of the specific kinase, providing a potential mechanism for its observed cellular effects.

Conclusion

This tiered HTS approach provides a robust framework for the initial characterization of this compound. The primary cell-based assay will reveal any broad cytotoxic or cytostatic activity, while the secondary biochemical assay can elucidate a more specific molecular target. Positive results from these screens will warrant further investigation, including mechanism of action studies, structure-activity relationship (SAR) analysis, and in vivo efficacy models.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Nuvisan. (n.d.). HTS assay development.
  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • National Institutes of Health. (2010). Cell-based assays for high-throughput screening.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals.
  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Evotec. (n.d.). Biochemical Assay Services.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
  • Semantic Scholar. (n.d.). High-throughput screening assays to discover small-molecule inhibitors of protein interactions.
  • Bentham Science Publisher. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions.
  • ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.
  • PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
  • Ichor Life Sciences. (n.d.). Biochemical Assay Development.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • J&W Pharmlab. (n.d.). 2-(3-Benzyloxy-phenyl)-thiazole-4-carbaldehyde.
  • 2a biotech. (n.d.). This compound.
  • ResearchGate. (2025). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.
  • ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][9][10][14]triazole Derivatives. Retrieved from

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • PMC PubMed Central. (n.d.). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor.
  • PMC National Institutes of Health. (n.d.). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.
  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Biopolymers and Cell. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Benchchem. (n.d.). 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde.

Sources

derivatization of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde for improved bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde for Improved Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and FDA-approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[1][2][3][4] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for extensive hydrogen bonding and hydrophobic interactions make it an ideal starting point for drug discovery.

This application note focuses on a specific, highly versatile scaffold: This compound . The choice of this starting material is strategic:

  • The 2,4-disubstituted thiazole core is frequently associated with potent biological activities.[5][6][7]

  • The aldehyde functionality at the C4 position serves as a versatile chemical handle, allowing for a multitude of derivatization reactions to explore the chemical space around the core structure.

  • The 3-(benzyloxy)phenyl group at the C2 position provides a large, somewhat flexible lipophilic domain that can be critical for target engagement. The benzyloxy moiety itself can be a site for future modification to fine-tune pharmacokinetic properties.

The primary objective of derivatization is to systematically modify the parent aldehyde to generate a library of novel compounds. This allows for a thorough investigation of the Structure-Activity Relationship (SAR), providing critical insights into how specific structural changes influence biological efficacy.[8] This guide provides detailed protocols for several high-yield derivatization strategies and subsequent in vitro biological evaluation, with a focus on anticancer activity, a prominent therapeutic area for thiazole derivatives.[9][10][11][12]

G cluster_start Core Scaffold cluster_reactions Derivatization Strategies cluster_products Resulting Derivatives cluster_bio Bioactivity Screening start 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 schiff_base Schiff Base / Hydrazone Formation start->schiff_base R-NH2 or R-NHNH2, cat. H+ knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Cmpd, Base amines Substituted Amines reductive_amination->amines imines Imines, Hydrazones, Thiosemicarbazones schiff_base->imines alkenes Substituted Alkenes knoevenagel->alkenes bioassay In-Vitro Cytotoxicity & Apoptosis Assays amines->bioassay imines->bioassay alkenes->bioassay

Figure 1: General workflow from core scaffold to bioactivity screening.

Synthetic Derivatization Protocols

The aldehyde group is an electrophilic center ideal for nucleophilic addition reactions. The following protocols leverage this reactivity to create diverse chemical entities.

Protocol 2.1: Synthesis of Schiff Bases and Hydrazones

Scientific Rationale: The formation of an imine (Schiff base) or hydrazone introduces a C=N double bond, which rigidifies the structure and adds hydrogen bond acceptors (and donors in the case of hydrazones). Thiosemicarbazones, a subclass of hydrazones, are particularly noteworthy as they are potent metal chelators and have demonstrated significant anticancer activity through various mechanisms, including inhibition of ribonucleotide reductase.[9]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline, hydrazine, hydroxylamine, or (thio)semicarbazide (1.1 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

Step-by-Step Methodology:

  • Dissolve this compound (e.g., 295 mg, 1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add the corresponding amine derivative (1.1 mmol). For example, thiosemicarbazide (100 mg, 1.1 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum. Recrystallization from ethanol or ethyl acetate/hexane may be required for purification.

Validation:

  • ¹H NMR: Confirm the disappearance of the aldehyde proton signal (δ ≈ 9.8-10.1 ppm) and the appearance of a new imine (CH=N) or hydrazone proton signal (δ ≈ 8.0-8.9 ppm).

  • FT-IR: Observe the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a C=N stretch (~1620-1650 cm⁻¹).

  • Mass Spec: Verify the molecular weight corresponding to the condensed product.

Protocol 2.2: Synthesis via Reductive Amination

Scientific Rationale: This two-step, one-pot reaction converts the aldehyde into a more flexible secondary or tertiary amine. The resulting single bond introduces rotational freedom, allowing the substituent to adopt different conformations within a receptor binding site. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for iminium ions in the presence of aldehydes, and does not require acidic conditions that could degrade sensitive substrates.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, to facilitate iminium ion formation)

Step-by-Step Methodology:

  • To a solution of the aldehyde (295 mg, 1.0 mmol) in DCM (15 mL), add the desired amine (1.2 mmol) and stir for 20 minutes at room temperature. A few drops of acetic acid can be added if the amine is a poor nucleophile.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: The reaction may effervesce slightly.

  • Stir the reaction at room temperature and monitor by TLC (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation:

  • ¹H NMR: Confirm the disappearance of the aldehyde proton and the appearance of a new methylene signal (Ar-CH₂-N) typically between δ 3.5-4.5 ppm.

  • Mass Spec: Verify the molecular weight of the final amine product.

Biological Evaluation: Anticancer Activity

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols describe standard in vitro assays to determine cytotoxicity and the mechanism of cell death in cancer cell lines.

Protocol 3.1: MTT Assay for Cell Viability and Cytotoxicity

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a standard measure of a compound's potency.[11]

A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with serial dilutions of thiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H I Calculate % viability and determine IC50 value H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal is to correlate specific structural modifications with changes in biological activity. Data should be tabulated to facilitate comparison.

Table 1: Hypothetical Bioactivity Data for Thiazole Derivatives

Compound IDR-Group Modification at C4Structure of RIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Parent Aldehyde-CHO>100>100
TD-01 Schiff Base-CH=N-Ph25.431.2
TD-02 Schiff Base-CH=N-(4-Cl-Ph)8.111.5
TD-03 Thiosemicarbazone-CH=N-NH-C(=S)NH₂1.53.2
TD-04 Reductive Amination-CH₂-NH-Ph45.852.1
TD-05 Reductive Amination-CH₂-NH-(Cyclohexyl)60.275.9

Preliminary SAR Insights: From the hypothetical data above, several conclusions can be drawn:

  • Derivatization of the parent aldehyde is essential for activity.

  • The formation of Schiff bases (TD-01, TD-02) confers moderate cytotoxic activity. The addition of an electron-withdrawing group (Cl) on the phenyl ring (TD-02) enhances potency, suggesting a possible electronic or hydrophobic interaction in the target's binding pocket.[13]

  • The thiosemicarbazone derivative (TD-03) shows the most potent activity, highlighting the importance of the thiourea moiety for the observed bioactivity.[9]

  • Converting the rigid C=N bond to a flexible C-N bond via reductive amination (TD-04, TD-05) reduces activity, indicating that structural rigidity in this position is favorable.

These initial findings provide a logical foundation for the next round of synthesis, perhaps focusing on various substituted thiosemicarbazones or other bioisosteres to further optimize the lead compound.

References

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. National Institutes of Health (NIH). [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Royal Society of Chemistry. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health (NIH). [Link]

  • Structure of 2, 4-disubstituted thiazole derivatives. ResearchGate. [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

Sources

Application Notes and Protocols for Neuroprotective Studies Using 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The complex pathology of these disorders, often involving oxidative stress, protein aggregation, and neuronal cell death, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Within this landscape, thiazole-containing heterocyclic compounds have emerged as a promising class of molecules. Their structural versatility allows for interaction with multiple biological targets implicated in neurodegeneration.[1][2][3][4][5]

This document provides a detailed guide to the potential application of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde in neuroprotective studies. While direct research on this specific molecule is nascent, its structural features suggest a strong potential for neuroprotective activity based on extensive studies of related thiazole and benzothiazole analogs.[6] These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to investigate the neuroprotective efficacy of this compound.

Compound Details:

FeatureInformation
IUPAC Name This compound
Molecular Formula C₁₇H₁₃NO₂S
Molecular Weight 295.36 g/mol
CAS Number 885278-72-8
Appearance Expected to be a solid

Postulated Mechanisms of Neuroprotection

Based on the established activities of structurally similar thiazole derivatives, this compound is hypothesized to exert neuroprotective effects through multiple pathways. The benzyloxy and thiazole moieties are key pharmacophores that can interact with various enzymatic and non-enzymatic targets.

A key rationale for investigating this compound is the established neuroprotective profile of its structural analogs. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have demonstrated potent and selective monoamine oxidase-B (MAO-B) inhibitory activity, a key target in Parkinson's disease therapy.[6] Furthermore, these analogs exhibited significant antioxidant and anti-neuroinflammatory properties.[6] The thiazole ring is a core component of several clinically used drugs and is known to be a valuable pharmacophore for CNS-active agents.[4]

The following diagram illustrates the potential multitargeted neuroprotective mechanisms of this compound:

G cluster_compound This compound cluster_targets Potential Molecular Targets cluster_outcomes Neuroprotective Outcomes Compound Compound MAOB MAO-B Inhibition Compound->MAOB Potential Inhibition AChE AChE/BChE Inhibition Compound->AChE Potential Inhibition Aggregation Aβ & Tau Aggregation Inhibition Compound->Aggregation Potential Disruption ROS ROS Scavenging Compound->ROS Direct Scavenging Dopamine Increased Dopamine Levels MAOB->Dopamine Cholinergic Enhanced Cholinergic Neurotransmission AChE->Cholinergic Plaques Reduced Plaque & Tangle Formation Aggregation->Plaques OxidativeStress Decreased Oxidative Stress ROS->OxidativeStress NeuronalSurvival Increased Neuronal Survival Dopamine->NeuronalSurvival Cholinergic->NeuronalSurvival Plaques->NeuronalSurvival OxidativeStress->NeuronalSurvival G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thioamide 3-(Benzyloxy)benzothioamide Reaction Hantzsch Thiazole Synthesis (Cyclocondensation) Thioamide->Reaction Haloketone 3-bromo-2-oxopropanal Haloketone->Reaction Product 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde Reaction->Product

Caption: Proposed synthetic workflow for this compound.

General Protocol for Synthesis:

  • Preparation of 3-(Benzyloxy)benzothioamide: Treat 3-(benzyloxy)benzonitrile with a sulfuring agent such as Lawesson's reagent or by bubbling hydrogen sulfide gas through a basic solution of the nitrile.

  • Hantzsch Thiazole Synthesis:

    • Dissolve 3-(benzyloxy)benzothioamide in a suitable solvent like ethanol or DMF.

    • Add an equimolar amount of a 2-halo-1,3-dicarbonyl compound, such as 3-bromo-2-oxopropanal.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation or extraction.

  • Purification: The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Neuroprotective Assessment

The following protocols provide a framework for evaluating the neuroprotective potential of this compound. It is crucial to first determine the non-toxic concentration range of the compound on the selected cell line using a standard cytotoxicity assay (e.g., MTT) before proceeding with neuroprotection studies.

Part 1: In Vitro Neuroprotection Assays

Objective: To determine if the compound can protect neuronal cells from a specific neurotoxin-induced cell death.

Cell Line: SH-SY5Y (human neuroblastoma cell line) is a suitable model as it can be differentiated into a more mature neuronal phenotype and is susceptible to various neurotoxins.

Neurotoxin: 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to model Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.

Experimental Workflow:

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assessment Seed Seed SH-SY5Y cells in 96-well plates Pretreat Pre-treat with compound (various concentrations) Seed->Pretreat Induce Induce damage with 6-OHDA Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate MTT MTT Assay (Viability) Incubate->MTT DCFDA DCFDA Assay (ROS) Incubate->DCFDA JC1 JC-1 Assay (Mitochondrial Potential) Incubate->JC1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This guide provides in-depth, field-proven insights based on established chemical principles to ensure your success in the laboratory.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that culminates in the formation of a key intermediate for various therapeutic agents. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[1] This guide will address the critical steps, from the preparation of starting materials to the final cyclization and purification, providing a logical framework for troubleshooting and optimization.

There are two primary synthetic routes to consider for this target molecule. The most common approach involves the classic Hantzsch reaction between a pre-formed thioamide and an α-haloaldehyde. A potential alternative route involves the synthesis of the 2-arylthiazole core followed by a formylation step, for instance, via the Vilsmeier-Haack reaction.[2][3][4][5] This guide will focus on the more traditional and often more reliable Hantzsch approach.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Part 1: Thioamide Synthesis cluster_1 Part 2: Hantzsch Thiazole Synthesis 3-benzyloxybenzamide 3-(Benzyloxy)benzamide Thioamide 3-(Benzyloxy)benzothioamide 3-benzyloxybenzamide->Thioamide Toluene, reflux Lawesson Lawesson's Reagent Lawesson->Thioamide Product 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde Thioamide->Product Ethanol, reflux alpha_halo α-halo-β-oxo-propanal equivalent (e.g., 1,3-dichloroacetone) alpha_halo->Product

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Issue 1: Low Yield in Thioamide Formation

Question: I am experiencing a low yield when converting 3-(benzyloxy)benzamide to 3-(benzyloxy)benzothioamide using Lawesson's reagent. What are the likely causes and how can I improve this step?

Answer:

Low yields in the thionation of amides using Lawesson's reagent (LR) are a common issue.[6] The primary causes often revolve around reagent quality, reaction conditions, and work-up procedures.

Plausible Causes & Solutions:

  • Reagent Quality: Lawesson's reagent can degrade upon prolonged exposure to moisture. Ensure you are using a fresh, high-quality batch of LR. It should be a pale yellow powder.

  • Reaction Conditions:

    • Temperature and Time: The thionation reaction typically requires elevated temperatures to proceed efficiently. Refluxing in an anhydrous solvent like toluene or xylene is standard.[7] If the reaction is sluggish, consider a higher boiling point solvent or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Stoichiometry: While a slight excess of Lawesson's reagent (around 0.5 to 0.6 equivalents, as LR provides two thionating sulfur atoms) is often used, a large excess can complicate purification. Ensure accurate stoichiometry.

  • Work-up and Purification:

    • Byproduct Removal: The main challenge in purification is the removal of phosphorus-containing byproducts, which can have similar polarity to the desired thioamide.[6] A modified work-up can be beneficial. After completion, quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze some of the byproducts.

    • Purification Strategy: Column chromatography on silica gel is typically required. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended to effectively separate the product from byproducts.

Experimental Protocol for Thioamide Synthesis:

  • To a solution of 3-(benzyloxy)benzamide (1 equivalent) in anhydrous toluene (10 mL per gram of amide), add Lawesson's reagent (0.6 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Condition
Solvent Anhydrous Toluene or Xylene
Temperature Reflux
Lawesson's Reagent 0.6 equivalents
Work-up Quench with sat. NaHCO₃
Issue 2: Low Yield or No Product in the Hantzsch Thiazole Synthesis

Question: I am not getting the desired this compound when reacting my thioamide with the α-halo carbonyl compound. What could be going wrong?

Answer:

The Hantzsch thiazole synthesis is generally robust, but its success is highly dependent on the quality of the starting materials and the reaction conditions.

Plausible Causes & Solutions:

  • Purity of Starting Materials:

    • Thioamide: Ensure your 3-(benzyloxy)benzothioamide is pure. Impurities from the previous step can interfere with the cyclization.

    • α-Halo Carbonyl: The α-halo carbonyl component is often the most critical and potentially unstable reactant. For the synthesis of a 4-carbaldehyde, a suitable precursor is required, such as 1,3-dichloroacetone or 2-chloro-3-oxopropanal. These reagents can be unstable and should be used fresh or stored appropriately.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol is a commonly used solvent for this reaction. The presence of water can lead to side reactions, such as the hydrolysis of the halo-carbonyl compound.

    • Temperature: The reaction usually requires heating to reflux to proceed at a reasonable rate. However, excessive heat for prolonged periods can lead to decomposition.

    • Base: Sometimes, a non-nucleophilic base (e.g., pyridine or triethylamine) is added to scavenge the acid (HX) formed during the reaction, which can improve yields.

  • Side Reactions:

    • Hydrolysis: The benzyloxy protecting group can be sensitive to acidic conditions that may arise during the reaction. If debenzylation is observed, consider running the reaction under more neutral conditions or with an acid scavenger.

    • Formation of Byproducts: The α-halo carbonyl can self-condense or react with the solvent.

Troubleshooting Workflow:

Hantzsch_Troubleshooting Start Low/No Product in Hantzsch Reaction Check_SM Verify Purity of Starting Materials (TLC, NMR) Start->Check_SM Check_Reagent Use Fresh/Pure α-Halo Carbonyl Check_SM->Check_Reagent Pure Impure_SM Re-purify Thioamide Check_SM->Impure_SM Impure Check_Conditions Optimize Reaction Conditions Check_Reagent->Check_Conditions OK Degraded_Reagent Synthesize or Purchase Fresh α-Halo Carbonyl Check_Reagent->Degraded_Reagent Suspect Solvent Use Anhydrous Solvent (e.g., Ethanol) Check_Conditions->Solvent Temperature Adjust Temperature (e.g., Reflux) Check_Conditions->Temperature Base Add Acid Scavenger (e.g., Pyridine) Check_Conditions->Base Monitor Monitor by TLC Solvent->Monitor Temperature->Monitor Base->Monitor Success Product Formed Monitor->Success Positive

Caption: A logical workflow for troubleshooting the Hantzsch thiazole synthesis.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of this compound. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and residual reagents. A systematic approach to purification is key.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the bulk of the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Column Chromatography: This is often the most effective method for purification.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system of hexane and ethyl acetate is a good starting point. The polarity can be fine-tuned based on TLC analysis. The aldehyde product is expected to be moderately polar.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity.

    • Solvent System: A mixture of a good solvent and an anti-solvent is often effective. For example, dissolving the product in a minimal amount of a polar solvent like ethanol or ethyl acetate at an elevated temperature and then slowly adding a non-polar anti-solvent like hexane until turbidity is observed, followed by slow cooling.

Purification StepPurposeRecommended Solvents/Reagents
Aqueous Wash Remove acidic/basic impurities5% NaHCO₃ (aq), Water, Brine
Column Chromatography Separate product from byproductsSilica Gel, Hexane/Ethyl Acetate gradient
Recrystallization High purity final productEthanol/Hexane or Ethyl Acetate/Hexane

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the starting material, 3-(benzyloxy)benzamide?

A1: The most straightforward method is to start from 3-hydroxybenzamide and perform a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of benzyl bromide or benzyl chloride.

Q2: Can I use an alternative to Lawesson's reagent for the thionation step?

A2: Yes, while Lawesson's reagent is very common, other thionating agents can be used. Phosphorus pentasulfide (P₄S₁₀) is the classical reagent, though it can be less selective and require harsher conditions. More modern reagents have also been developed, but Lawesson's reagent often provides a good balance of reactivity, selectivity, and ease of handling.[8][9]

Q3: Is it possible to form the thiazole ring first and then add the benzyloxy group?

A3: Yes, this is a viable alternative strategy. You could synthesize 2-(3-hydroxyphenyl)thiazole-4-carbaldehyde first and then protect the hydroxyl group via a Williamson ether synthesis as described in A1. This can be advantageous if the benzyloxy group is found to be unstable under the Hantzsch reaction conditions.

Q4: How can I monitor the progress of my reactions effectively?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting materials and products. Visualize the spots under a UV lamp (254 nm). For the thioamide formation, the product will likely have a different Rf value than the starting amide. For the Hantzsch reaction, you should see the disappearance of the thioamide spot and the appearance of a new spot for the thiazole product.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Lawesson's Reagent: It has an unpleasant odor and should be handled in a well-ventilated fume hood.

  • α-Halo Carbonyls: These are often lachrymatory (tear-inducing) and alkylating agents. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

  • Bradshaw, T. D., et al. (1998). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity. Journal of Medicinal Chemistry.
  • Choi, S., et al. (2006). Synthesis and biological evaluation of 2-phenylbenzothiazole derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Hamada, K., et al. (1983). Process for the preparation of hydroxybenzaldehydes.
  • Jiang, Y., et al. (1996). A review of the synthesis of m-hydroxybenzaldehyde. Zhejiang Chemical Industry.
  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Katz, L. (1958). The synthesis of some 2-hydrazinobenzothiazoles. Journal of the American Chemical Society.
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology.
  • Prajapati, A. K., et al. (2006).
  • Kaboudin, B., & Malekzadeh, L. (2011). A mild and efficient method for the conversion of amides to thioamides using Lawesson’s reagent. Synlett.
  • Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Varma, R. S., & Kumar, D. (1999).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
  • Wang, C., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks. ChemRxiv.
  • Cava, M. P., et al. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron.
  • Cao, Z., et al. (2020). Design, synthesis and evaluation of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry.
  • Szostak, M., & Aube, J. (2009). Synthesis and rearrangement of a bridged thioamide.
  • Patel, N. B., et al. (2010). Synthesis and antimicrobial activity of new 2-phenyl-3-(substituted phenyl)-5-(6-bromo-2-chloroquinolin-3-yl)-1,3-thiazolidin-4-ones. Journal of the Serbian Chemical Society.
  • CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google P
  • Zhang, Y., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances.
  • Akbas, E., et al. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Kumar, A., & Kumar, V. (2026). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters.
  • Organic Syntheses Procedure. Benzaldehyde, m-hydroxy.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Sadek, K. U., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indol-6-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds.
  • Bepls. (2023).
  • Aston Research Explorer.
  • Inpressco. (2014).

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Technical Support Center: Purification Challenges of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS: 885278-72-8).[1] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purification challenges with this key pharmaceutical building block. The inherent reactivity of the aldehyde group, combined with the specific properties of the thiazole scaffold, can present unique purification hurdles. This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed, which is often a variation of the Hantzsch thiazole synthesis.[2][3] Common impurities include:

  • Unreacted Starting Materials: Such as 3-(benzyloxy)thiobenzamide and a 2-halo-3-oxopropanal derivative.

  • Synthesis Side-Products: Products from self-condensation of the starting materials or other alternative reaction pathways.

  • Oxidation Product: The aldehyde group is susceptible to oxidation, especially upon exposure to air, forming the corresponding carboxylic acid, 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylic acid.

  • Debenzylation Product: If harsh acidic conditions or catalytic hydrogenation were used during workup or synthesis, cleavage of the benzyl ether could occur, yielding 2-(3-hydroxyphenyl)thiazole-4-carbaldehyde.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., ethanol, acetone, hexane) may be present.[4][5]

Q2: My isolated product is a yellow to brown solid. Is this indicative of impurity?

A2: Yes, this is a strong possibility. While many pure thiazole carbaldehydes are pale yellow solids, darker colors like deep yellow or brown typically indicate the presence of impurities.[6] These could be oxidized byproducts or residual colored reagents from the synthesis. A noticeable color change during storage also suggests potential degradation.

Q3: What are the primary laboratory-scale methods for purifying this compound?

A3: The three primary methods, chosen based on the impurity profile and desired final purity, are:

  • Column Chromatography: Highly effective for separating the target compound from a wide range of impurities with different polarities.[6]

  • Recrystallization: Best suited for removing small amounts of impurities when the crude product is already of relatively high purity (typically >90%).[6]

  • Bisulfite Adduct Formation: A classic and highly selective method for purifying aldehydes, separating them from non-aldehyde impurities.[6]

Q4: How can I effectively monitor the purity of my compound throughout the purification process?

A4: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the most crucial and rapid technique. It is used to identify a suitable solvent system for column chromatography, check the purity of collected fractions, and assess the final product's purity.[6] A single, well-defined spot is indicative of high purity.

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[3]

  • Nuclear Magnetic Resonance (¹H NMR): This provides structural confirmation and is excellent for identifying impurities, provided they have distinct proton signals. The aldehyde proton (-CHO) should appear as a sharp singlet around δ 9-10 ppm.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice, allowing for precise determination of purity levels (e.g., >98%).[7]

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography on silica gel is the most versatile purification method for this compound. Below are solutions to common issues.

Issue: The product is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%). Monitor the elution using TLC. The aldehyde and thiazole nitrogen make the molecule moderately polar, requiring a reasonably polar eluent to overcome its strong adsorption to the silica gel.[6]

Issue: Poor separation between the product and impurities.

  • Possible Cause: The chosen eluent system is not optimal. The polarity difference between your product and a key impurity is insufficient for the selected solvent.

  • Solution: Conduct a thorough TLC analysis with various solvent systems before running the column.[6] Test different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone) and ratios. The goal is to find a system where the Rf value of your product is around 0.3-0.4 and the difference in Rf values (ΔRf) between your product and the nearest impurity is at least 0.2.[6]

Solvent System (v/v) Typical Polarity Comments
Hexane / Ethyl AcetateLow to MediumA standard starting point. Begin with a low ratio (e.g., 9:1) and increase ethyl acetate.
Hexane / AcetoneMediumAcetone is more polar than ethyl acetate; useful if higher polarity is needed.[8]
Dichloromethane / MethanolMedium to HighGood for more polar compounds. Use methanol sparingly (1-5%) initially.
Toluene / Ethyl AcetateLow to MediumCan offer different selectivity compared to aliphatic solvents like hexane.

Issue: Streaking of the product spot on TLC and the column.

  • Possible Cause 1: The compound is degrading on the acidic silica gel. The aldehyde functional group can be sensitive.

  • Solution 1: Deactivate the silica gel. Prepare the silica slurry in your chosen eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface, preventing degradation and improving chromatography for basic or sensitive compounds.[6]

  • Possible Cause 2: The sample was overloaded on the column.

  • Solution 2: Ensure the sample is loaded in a minimal volume of solvent and as a narrow, concentrated band at the top of the column.[6] Dry-loading the sample (adsorbing it onto a small amount of silica first) is often a superior technique.

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Identify an optimal eluent system that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes or flasks.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.

  • Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final polishing step for removing minor impurities.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your (impure) compound, or the solvent is too effective, causing the compound to separate as a liquid.

  • Solution:

    • Add a small amount of a "poor" solvent (one in which your compound is insoluble) to the hot solution until it just becomes cloudy, then allow it to cool slowly. This is known as a two-solvent recrystallization.

    • Alternatively, switch to a single solvent with a lower boiling point.[6]

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

Issue: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Boil off some of the solvent to concentrate the solution and allow it to cool again.

  • Possible Cause 2: The solution has become supersaturated without crystallization.

  • Solution 2: Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask. Cooling the solution further in an ice bath can also help.[6]

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol).[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Section 4: Advanced Purification: Bisulfite Adduct Formation

Q: When should I consider using bisulfite adduct formation for purification?

A: This technique is exceptionally useful when major impurities are non-aldehydic and difficult to separate by chromatography or recrystallization. It leverages the specific reactivity of the aldehyde group to physically separate it from the mixture. It is a powerful method for achieving very high purity if other methods fail.[6]

Protocol 3: Purification via Bisulfite Adduct
  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like ethanol. Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) and add it to the aldehyde solution. Stir vigorously at room temperature. The solid bisulfite adduct should precipitate out.

  • Isolation: Filter the solid adduct and wash it thoroughly with cold ethanol and then diethyl ether to remove any non-aldehydic impurities.

  • Regeneration of Aldehyde: Suspend the washed adduct in a biphasic mixture of water and a solvent like ethyl acetate. Add a base, such as a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution, portion-wise with stirring until the solution becomes basic (pH > 8).[6] This reverses the reaction and regenerates the free aldehyde.

  • Extraction & Workup: The regenerated aldehyde will dissolve in the organic layer. Separate the layers, extract the aqueous layer one more time with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the highly purified aldehyde.

Section 5: Visualization of Workflows

Visual aids can clarify complex decision-making processes and experimental sequences.

G start Crude Product 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde tlc Assess Purity by TLC start->tlc decision Purity >90% and Impurities are Minor? tlc->decision recryst Purify by Recrystallization decision->recryst  Yes chrom Purify by Column Chromatography decision->chrom  No final_product High-Purity Product recryst->final_product bisulfite_decision Are impurities non-aldehydic and difficult to separate? chrom->bisulfite_decision bisulfite_decision->final_product  No bisulfite Advanced Purification: Bisulfite Adduct Formation bisulfite_decision->bisulfite  Yes bisulfite->final_product

Caption: Decision tree for selecting a purification strategy.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation eluent 1. Eluent System Selection via TLC slurry 2. Silica Slurry Preparation eluent->slurry pack 3. Column Packing slurry->pack load 4. Sample Loading (Wet or Dry) pack->load elute 5. Elution & Fraction Collection load->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Standard workflow for column chromatography.

References

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). SSRN. Retrieved from [Link]

  • How can I select the solvent system for column chromatography for thiazole dervatives? (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2013). Chemistry and Materials Research. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Thiazole-4-carbaldehyde | Properties, Uses, Safety Data. (n.d.). Alchemist-chem. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in your experimental work.

The synthesis of this compound typically involves a two-step process: the formation of the 2-arylthiazole core via a Hantzsch-type thiazole synthesis, followed by formylation at the C4 position, often through a Vilsmeier-Haack reaction. This guide will address potential side reactions and optimization strategies for both key stages.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering insights into their causes and providing actionable solutions.

Problem 1: Low or No Yield of 2-(3-(benzyloxy)phenyl)thiazole

Question: I am performing the initial Hantzsch synthesis by reacting 3-(benzyloxy)thiobenzamide with an appropriate α-halocarbonyl compound (e.g., 2-bromo-1,1-diethoxyethane to form the diethyl acetal of the target aldehyde, or a related precursor), but I am observing very low to no formation of the desired thiazole product. What are the likely causes and how can I improve the yield?

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)
Poor Quality of Starting Materials Impurities in the 3-(benzyloxy)thiobenzamide or the α-halocarbonyl reactant can significantly hinder the reaction.[1][2] It is crucial to use high-purity starting materials. Consider recrystallizing the thioamide or distilling the α-halocarbonyl compound if purity is questionable.
Incomplete Reaction The reaction may require more time or a higher temperature to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider incrementally increasing the reaction temperature or extending the duration. Microwave-assisted synthesis can sometimes accelerate this transformation.[3]
Incorrect Stoichiometry An improper ratio of reactants can limit the yield. Typically, a slight excess (1.1-1.2 equivalents) of the thioamide is used to ensure the complete consumption of the more expensive or reactive α-halocarbonyl compound.[4]
Suboptimal Solvent Choice The choice of solvent is critical for the Hantzsch synthesis. While alcohols like ethanol are commonly used, aprotic solvents such as dimethylformamide (DMF) might be more effective for certain substrates.[1]
Decomposition of Reactants or Product Excessive heat can lead to the degradation of either the starting materials or the newly formed thiazole product.[1][2] If decomposition is suspected (e.g., formation of dark tars), attempt the reaction at a lower temperature for a longer period.
Problem 2: Formation of Multiple Products in the Thiazole Synthesis Step

Question: My TLC and NMR analysis of the crude product from the Hantzsch synthesis show multiple spots/peaks, indicating the presence of significant side products. What are the common side reactions, and how can I suppress them?

Potential Side Reactions & Mitigation Strategies:

  • Formation of an Oxazole Byproduct: If the starting thioamide is contaminated with the corresponding amide (3-(benzyloxy)benzamide), the analogous oxazole can form.

    • Solution: Ensure the purity of the 3-(benzyloxy)thiobenzamide. The thionation of the amide to the thioamide should be driven to completion and the product purified before use.

  • Dimerization or Polymerization of the α-Halocarbonyl Compound: α-Halocarbonyls can be unstable and may self-condense, especially under basic conditions or upon prolonged heating.

    • Solution: Use fresh, purified α-halocarbonyl reactant. Add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Hydrolysis of the Benzyloxy Protecting Group: If harsh acidic conditions are employed during the reaction or workup, the benzyloxy group can be cleaved, leading to the formation of the corresponding phenol.

    • Solution: Maintain neutral or slightly basic conditions during the synthesis.[1] For the workup, use a mild base like sodium bicarbonate solution for neutralization.

Problem 3: Low Yield or Failure of the Vilsmeier-Haack Formylation

Question: I have successfully synthesized the 2-(3-(benzyloxy)phenyl)thiazole, but the subsequent formylation at the C4 position using DMF and POCl₃ is giving a low yield of the desired aldehyde. What could be going wrong?

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)
Inefficient Vilsmeier Reagent Formation The Vilsmeier reagent, the active electrophile, is formed from the reaction of DMF and POCl₃.[5][6][7] This step is moisture-sensitive.
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. The order of addition is also important; typically, POCl₃ is added slowly to cold DMF.
Low Reactivity of the Thiazole Ring The thiazole ring must be sufficiently electron-rich to undergo electrophilic aromatic substitution by the relatively weak Vilsmeier reagent.[6][7][8]
Solution: The benzyloxy group on the phenyl ring is electron-donating, which should activate the thiazole ring. However, if the reaction is still sluggish, you can try increasing the reaction temperature. The temperature for Vilsmeier-Haack reactions can range from 0 °C to 80 °C depending on the substrate's reactivity.[9]
Incorrect Reaction Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
Solution: Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the thiazole substrate).[6]
Hydrolysis Issues During Workup The intermediate iminium salt formed after the electrophilic attack must be hydrolyzed to the aldehyde.[5][7]
Solution: The workup typically involves quenching the reaction mixture with ice water, followed by neutralization with a base (e.g., sodium acetate, sodium bicarbonate, or sodium hydroxide solution) to facilitate the hydrolysis of the iminium intermediate to the final aldehyde. Ensure the pH is adjusted appropriately to drive this hydrolysis.
Problem 4: Difficulty in Purifying the Final Product

Question: I have obtained the crude this compound, but I am struggling to purify it. Column chromatography is not giving clean separation. What are my options?

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems. A good starting point would be a solvent in which the product is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Trituration: If the impurities are significantly more soluble than the product in a particular solvent, you can suspend the crude material in that solvent, stir for a period, and then filter to collect the purified solid.

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically vary the polarity of the eluent. A gradient elution might be necessary to separate closely related impurities.

    • Stationary Phase: If standard silica gel is not effective, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Chemical Purification: If the primary impurity is the unreacted starting thiazole, a bisulfite adduct formation could selectively remove the aldehyde product from the mixture, which can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis involves the reaction of an α-haloketone (or its equivalent) with a thioamide.[4][10] The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound in an SN2 fashion.[4][11] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[11][12]

Hantzsch_Mechanism Thioamide 3-(Benzyloxy)thiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHalo α-Halocarbonyl AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(3-(Benzyloxy)phenyl)thiazole Intermediate2->Product Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Q2: Why is the Vilsmeier-Haack reaction used for formylation, and are there alternatives?

The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent is a relatively weak electrophile, which makes it selective for activated rings and tolerant of many functional groups.[7][8]

Alternatives for the formylation of thiazoles include:

  • Duff Reaction: Using hexamethylenetetramine in an acidic medium.

  • Reimer-Tiemann Reaction: Using chloroform and a strong base, although this is more common for phenols.

  • Metalation-Formylation: Deprotonation of the thiazole ring with a strong base (like n-butyllithium) followed by quenching with an electrophilic formylating agent (like DMF). This offers different regioselectivity, often favoring the C2 position if it is unsubstituted.[13]

Q3: How does the position of the benzyloxy group on the phenyl ring influence the reaction?

The benzyloxy group at the meta-position (position 3) of the phenyl ring has a moderate electron-donating effect through resonance. This electronic effect slightly activates the 2-phenylthiazole system towards electrophilic substitution, such as the Vilsmeier-Haack reaction, facilitating the formylation at the C4 or C5 position of the thiazole ring. The electron density in the thiazole ring is highest at the C5 position, but formylation often occurs at C4 due to steric hindrance.[13]

Troubleshooting_Flow Start Low Product Yield Step1 Check Starting Material Purity Start->Step1 Step2 Optimize Reaction Conditions (T, t) Step1->Step2 Purity is high Impure Purify Reactants Step1->Impure Purity is low Step3 Verify Stoichiometry Step2->Step3 Decomposition observed Suboptimal Increase Temp/Time Incrementally Step2->Suboptimal Incomplete conversion Step4 Consider Solvent Change Step3->Step4 IncorrectRatio Use Slight Excess of Thioamide Step3->IncorrectRatio Success Improved Yield Impure->Success Suboptimal->Success IncorrectRatio->Success WrongSolvent Test Aprotic Solvents (e.g., DMF) WrongSolvent->Success

Caption: Troubleshooting Flowchart for Low Yield.

Q4: Can I use 3-hydroxythiobenzamide directly and then add the benzyl protecting group later?

Yes, this is a viable alternative synthetic route. You could first synthesize 2-(3-hydroxyphenyl)thiazole-4-carbaldehyde and then protect the phenolic hydroxyl group with a benzyl group (e.g., using benzyl bromide and a base like potassium carbonate). This approach might be advantageous if the benzyloxy group proves to be unstable under the thiazole formation or formylation conditions. However, it adds an extra step to the overall synthesis.

References

  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Benchchem. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.).
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). Organic Letters, 22(14).
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Synthesis of thiazoles [Video]. (2019, January 19). YouTube.
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

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Technical Support Center: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. This resource is designed for researchers and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A common and reliable approach is a two-step synthesis. The first step involves the construction of the 2-arylthiazole core via the Hantzsch thiazole synthesis.[1][2] The second step is the introduction of the aldehyde group at the C4 position of the thiazole ring, typically through a Vilsmeier-Haack formylation.[3][4]

Q2: Why is the Hantzsch synthesis favored for creating the thiazole ring?

The Hantzsch synthesis is a robust and high-yielding reaction that reliably forms the stable aromatic thiazole ring from readily available α-haloketones and thioamides.[1][5] Its versatility allows for the introduction of various substituents, making it a cornerstone of thiazole chemistry.[6]

Q3: What are the critical parameters for a successful Vilsmeier-Haack reaction on a thiazole substrate?

The key parameters to control are:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents should be used.

  • Temperature Control: The reaction is typically initiated at low temperatures (0 °C) during the formation of the Vilsmeier reagent and the addition of the thiazole substrate to manage the exothermic reaction.[3]

  • Stoichiometry: The molar ratios of the 2-arylthiazole, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) are crucial for optimal yield and to minimize side reactions.

Q4: Can the formyl group be introduced at a different position on the thiazole ring?

Yes, regioselectivity is a key consideration. For 2-substituted thiazoles, electrophilic substitution like the Vilsmeier-Haack reaction can occur at either the C4 or C5 position. The directing effects of the substituent at the C2 position and the specific reaction conditions will influence the final product distribution.[3] The 3-(benzyloxy)phenyl group is weakly activating, and careful optimization may be required to favor C4 formylation.

Synthesis Pathway Overview

The following diagram illustrates the proposed two-step synthesis for this compound.

Synthetic Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Intermediate Steps cluster_2 Step 2: Formylation Thioamide 3-(benzyloxy)benzothioamide Thiazole 2-(3-(benzyloxy)phenyl)-4-(chloromethyl)thiazole Thioamide->Thiazole Reaction AlphaHalo 1,3-dichloroacetone AlphaHalo->Thiazole Hydrolysis Hydrolysis (e.g., Sommelet reaction) Thiazole->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Oxidation

Caption: Proposed synthetic workflow for the target compound.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, offering potential causes and validated solutions.

Part 1: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole

This stage involves the Hantzsch thiazole synthesis between 3-(benzyloxy)benzothioamide and an appropriate α-halocarbonyl compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Poor quality of starting materials: Impurities in the thioamide or α-haloketone can inhibit the reaction. 2. Incorrect stoichiometry: An improper reactant ratio can limit the yield. 3. Incomplete reaction: Reaction time may be too short or the temperature too low.1. Purify starting materials: Recrystallize the thioamide. Ensure the α-haloketone is fresh or properly stored. 2. Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure full conversion of the α-haloketone. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Incrementally increase reaction time or temperature if needed.
Formation of Multiple Products / Side Reactions 1. Isomer formation: Depending on the α-haloketone used, different isomers can form. 2. Formation of byproducts: Self-condensation of the α-haloketone or decomposition of the thioamide can occur.1. Control reaction conditions: Maintain the recommended reaction temperature. The choice of solvent can also influence selectivity. 2. Purification: Utilize column chromatography to separate the desired product from byproducts. A gradient elution from non-polar to polar solvents is often effective.
Difficulty in Product Isolation 1. Product is soluble in the reaction mixture: The thiazole product may not precipitate upon cooling. 2. Formation of an oil: The product may separate as an oil instead of a solid, making filtration difficult.1. Extraction: After the reaction, perform a work-up with an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 2. Trituration: Add a non-polar solvent (e.g., hexanes or diethyl ether) to the crude oil and stir vigorously to induce precipitation.
Part 2: Formylation of 2-(3-(benzyloxy)phenyl)thiazole

This stage focuses on the Vilsmeier-Haack reaction to introduce the aldehyde group.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Aldehyde Product 1. Deactivated Vilsmeier reagent: Moisture in the reagents or atmosphere has quenched the active electrophile. 2. Decomposition of DMF: Old or impure DMF can contain dimethylamine, which reacts with the Vilsmeier reagent. 3. Insufficiently activated substrate: The 2-arylthiazole may not be electron-rich enough for the reaction to proceed under the chosen conditions.1. Ensure anhydrous conditions: Oven-dry all glassware. Use freshly distilled POCl₃ and anhydrous DMF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity DMF: Use a fresh, sealed bottle of anhydrous DMF. 3. Increase reaction temperature: After the initial addition at 0 °C, slowly warm the reaction to room temperature or gently heat (e.g., to 40-60 °C) while monitoring by TLC.
Formation of the C5-formylated Isomer 1. Thermodynamic vs. Kinetic Control: Reaction conditions may favor the formation of the thermodynamically more stable C5-isomer.1. Modify reaction conditions: Experiment with lower reaction temperatures and shorter reaction times to favor the kinetically controlled C4-product. The choice of solvent can also play a role.
Complex Product Mixture 1. Over-reaction or decomposition: High temperatures or prolonged reaction times can lead to degradation of the starting material or product. 2. Reaction with the benzyloxy group: The benzyl protecting group could be sensitive to the reaction conditions.1. Optimize reaction time and temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Consider alternative formylation methods: If the Vilsmeier-Haack reaction consistently gives poor results, consider other formylation techniques or an alternative synthetic route.
Difficulty in Purifying the Final Aldehyde 1. Oxidation to carboxylic acid: The aldehyde product can oxidize to the corresponding carboxylic acid upon exposure to air. 2. Residual DMF: High-boiling DMF can be difficult to remove completely.1. Purification via bisulfite adduct: React the crude product with a saturated solution of sodium bisulfite. The aldehyde will form a solid adduct that can be filtered, washed, and then hydrolyzed back to the pure aldehyde.[7][8][9] 2. Azeotropic removal of DMF: Add toluene to the crude product and evaporate under reduced pressure to azeotropically remove residual DMF. Alternatively, perform a thorough aqueous workup, as DMF is water-soluble.

Experimental Protocols

Protocol 1: Synthesis of 3-(benzyloxy)benzothioamide
  • Step 1a: Synthesis of 3-(benzyloxy)benzonitrile

    • To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq).

    • Add benzyl bromide (1.05 eq) dropwise at room temperature.

    • Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.[10]

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile, which can be purified by column chromatography.[11]

  • Step 1b: Thionation to 3-(benzyloxy)benzothioamide

    • Dissolve the 3-(benzyloxy)benzonitrile (1.0 eq) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove any solids.

    • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thioamide.

Protocol 2: Synthesis of this compound
  • Step 2a: Hantzsch Synthesis of 2-(3-(benzyloxy)phenyl)-4-(chloromethyl)thiazole

    • In a round-bottom flask, dissolve 3-(benzyloxy)benzothioamide (1.0 eq) in ethanol.

    • Add 1,3-dichloroacetone (1.1 eq) and reflux the mixture for 2-4 hours.[1]

    • Monitor the reaction by TLC until the starting thioamide is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2b: Formylation via Sommelet Reaction (or similar oxidation)

    • Dissolve the 2-(3-(benzyloxy)phenyl)-4-(chloromethyl)thiazole (1.0 eq) in chloroform.

    • Add hexamethylenetetramine (1.1 eq) and reflux for 3 hours.

    • Add water and continue refluxing for another 1 hour.

    • Cool the reaction, separate the organic layer, and extract the aqueous layer with chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aldehyde by column chromatography.[7]

Troubleshooting Workflow

The following diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting Workflow Start Start Synthesis TLC_Check1 Monitor Step 1 by TLC Start->TLC_Check1 Reaction_Complete1 Reaction Complete? TLC_Check1->Reaction_Complete1 Troubleshoot1 Troubleshoot Step 1: - Check Reagent Purity - Adjust Stoichiometry - Increase Time/Temp Reaction_Complete1->Troubleshoot1 No Purify1 Purify Intermediate Reaction_Complete1->Purify1 Yes Troubleshoot1->TLC_Check1 TLC_Check2 Monitor Step 2 by TLC Purify1->TLC_Check2 Reaction_Complete2 Reaction Complete? TLC_Check2->Reaction_Complete2 Troubleshoot2 Troubleshoot Step 2: - Ensure Anhydrous Conditions - Check DMF Quality - Optimize Temperature Reaction_Complete2->Troubleshoot2 No Purify_Final Purify Final Product Reaction_Complete2->Purify_Final Yes Troubleshoot2->TLC_Check2 Success Successful Synthesis Purify_Final->Success

Caption: A logical guide to troubleshooting the synthesis.

References

  • Reddit discussion on aldehyde purification. (2015). r/chemistry. [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, K. (1979). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 86(3), 871-881. [Link]

  • Pestritto, V. J., & Yang, H. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. U.S.
  • Rafalko, A. S., & Gensure, J. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1149-1153. [Link]

  • ResearchGate discussion on aromatic aldehyde purification. (2013). [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Reddit discussion on Vilsmeier-Haack reaction troubleshooting. (2021). r/chemistry. [Link]

  • Papanastasiou, I., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9(1), 19438. [Link]

  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • Wang, Y., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Chinese Chemical Society, 65(10), 1185-1190. [Link]

  • Academia.edu. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. (2019). Synthesis of thiazoles. [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7545-7563. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • ResearchGate. (2017). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]

  • Zhang, Y., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition, 63(26), e202405833. [Link]

  • Roy, K., & Jana, A. K. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. New Journal of Chemistry, 41(14), 6245-6249. [Link]

  • Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380. [Link]

  • CUTM Courseware. Thiazole. CUTM Courseware. [Link]

  • PrepChem. Synthesis of 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile. PrepChem. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 26(21), 6475. [Link]

  • D'Abbraccio, J., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(11), 2577. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information: Benzyl Thioethers Formation Merging Copper Catalysis. [Link]

  • Bergeron, R. J., & Wiegand, J. (2005). Synthesis of benzonitriles from substituted benzoic acid. U.S.
  • ResearchGate. (2011). 2‐Amino‐4‐arylthiazoles through One‐Pot Transformation of Alkylarenes with NBS and Thioureas. [Link]

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Technical Support Center: Stability and Handling of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS No. 885278-72-8). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a molecule combining a reactive aldehyde, a stable thiazole core, and a benzyloxy protecting group, its stability can be influenced by several factors. This guide provides in-depth, experience-driven answers to common issues, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the compound's purity and reactivity. Based on the chemistry of its functional groups, particularly the aldehyde, the following conditions are recommended:

  • Temperature: Store refrigerated at 2-8°C.[1][2] Low temperatures slow down potential degradation pathways, such as oxidation.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The aldehyde group is susceptible to air oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place. Light can promote the formation of radical species that accelerate degradation.[3]

  • Container: Use a tightly sealed container to prevent moisture and air ingress.

Q2: What is the expected appearance of a pure sample?

While specific data for this substituted compound is limited, related thiazole-4-carbaldehydes are typically crystalline solids, ranging from pale brown to yellow.[1][2] Any significant deviation, such as darkening to a deep brown or the appearance of a viscous oil, may indicate degradation.

Q3: Is this compound soluble in common laboratory solvents?

Yes, based on its structure and data for similar compounds, it is expected to be soluble in many common organic solvents such as ethanol, ether, dichloromethane (DCM), and ethyl acetate.[4] It is likely to have low solubility in water.[2] Always use anhydrous solvents for reactions to prevent unwanted side reactions with the aldehyde group.

Q4: How stable is the benzyloxy protecting group on this molecule?

The benzyloxy (Bn) group is a robust ether protecting group, stable under many conditions, including moderately basic and acidic environments.[5] However, it is sensitive to and can be cleaved by:

  • Catalytic Hydrogenation: Standard conditions like H₂ with a Palladium catalyst (e.g., Pd/C) will readily cleave the benzyl ether.[6] This is a feature, not a flaw, as it's a primary deprotection strategy.[7]

  • Strong Acids: Certain strong Lewis or Brønsted acids can facilitate cleavage, though this is less common and requires harsh conditions.[6]

  • Oxidizing Agents: Some strong oxidizing agents can affect the benzyl group.[6]

Care must be taken when planning subsequent reaction steps to ensure compatibility with this protecting group.

Part 2: Troubleshooting Guide

This section provides a diagnostic approach to common stability-related problems encountered during experiments.

Issue 1: My compound has darkened in color upon storage.

  • Probable Cause: This is a classic indicator of degradation, most commonly the oxidation of the aldehyde functional group. Aromatic aldehydes can undergo auto-oxidation, a process often catalyzed by light and trace impurities, leading to the formation of the corresponding carboxylic acid and other colored byproducts.[3]

  • Diagnostic Steps:

    • Thin-Layer Chromatography (TLC): Run a TLC of your sample against a reference standard (if available). The appearance of a new, more polar spot (lower Rf) often corresponds to the more polar carboxylic acid.

    • Spectroscopic Analysis: Acquire a ¹H NMR spectrum. The disappearance or reduction of the aldehyde proton signal (typically ~9-10 ppm) and the potential appearance of a broad carboxylic acid proton signal (~10-12 ppm) is a strong indicator of oxidation.

  • Recommended Action: If degradation is confirmed, the material should be repurified before use. A protocol for purification via column chromatography is provided below. To prevent recurrence, review your storage protocol against the recommendations in the FAQ.

Issue 2: My reaction yield is unexpectedly low, and I suspect the starting material.

  • Probable Cause: Reduced purity of the aldehyde is the most likely culprit. Using a partially oxidized or degraded starting material will directly impact the stoichiometry and yield of your reaction. The aldehyde's reactivity is also influenced by resonance stabilization from the phenyl and thiazole rings, making it inherently less reactive than aliphatic aldehydes.[8][9] Any degradation further diminishes its effectiveness.

  • Recommended Action: Before starting a large-scale reaction, always verify the purity of the aldehyde. A quick purity check can save significant time and resources.

G

Issue 3: I see unexpected peaks in my LC-MS or NMR analysis.

  • Probable Cause & Analysis:

    • Oxidation Product: A mass peak corresponding to [M+16] suggests the conversion of the aldehyde (-CHO) to a carboxylic acid (-COOH). In the ¹H NMR, this corresponds to the changes described in Issue 1.

    • Debenzylation: A mass peak corresponding to [M-90] or [M-91] indicates the loss of the benzyl group (C₇H₇). This can occur if the compound was inadvertently exposed to reductive conditions (e.g., trace metal catalysts) or strong acids.

    • Moisture/Solvent Adducts: The aldehyde can form hydrates or acetals if exposed to water or alcohol solvents, especially under acidic or basic conditions. This may appear as new peaks in the NMR and corresponding mass signals.

G

  • Recommended Action: Isolate the cause based on the evidence. If debenzylation is the issue, meticulously clean all glassware and ensure no residual hydrogenation catalysts are present. If adducts are forming, ensure the use of anhydrous solvents and an inert atmosphere.

Part 3: Key Protocols & Data

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Aldehyde Proton: Look for a sharp singlet between 9.0 and 10.5 ppm. Its integration should correspond to one proton.

    • Benzyloxy Protons: Expect signals for the benzylic CH₂ (typically a singlet around 5.0-5.5 ppm) and the aromatic protons of the benzyl group (~7.2-7.5 ppm).

    • Thiazole & Phenyl Protons: A series of signals in the aromatic region (7.0-8.5 ppm).

    • Impurities: Check for a broad singlet between 10-12 ppm (carboxylic acid impurity) or the absence of the benzyloxy signals (debenzylation impurity). Quantify purity by comparing the integration of the aldehyde proton to that of a stable, well-resolved proton on the molecule.

Protocol 2: Repurification by Flash Column Chromatography

This protocol is designed for researchers who have identified impurities and need to restore the compound to a high-purity state.

  • Slurry Preparation: Dissolve the crude or degraded compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture in vacuo to obtain a dry, free-flowing powder.

  • Column Packing: Pack a suitably sized silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate). A common starting gradient is 9:1 Hexane:EtOAc.

  • Loading: Carefully load the prepared silica slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexane/Ethyl Acetate. The less polar desired product should elute before the more polar carboxylic acid impurity.

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate) if the compound is not UV-active.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Validation: Dry the purified solid under high vacuum and re-analyze using NMR or LC-MS to confirm its purity before storage.

Data Summary Tables

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°CMinimizes rates of oxidation and other degradation reactions.[2]
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the sensitive aldehyde functional group.
Light Amber Vial / Dark PlaceAvoids light-catalyzed degradation.[3]
Solvents (Reaction) Anhydrous GradePrevents formation of hydrates or acetals with the aldehyde.
pH (Solutions) Neutral to Mildly AcidicAvoids conditions that could promote side reactions or cleave the benzyloxy group.

Table 2: Troubleshooting Summary

Observed ProblemProbable Cause(s)Key Diagnostic Marker(s)Recommended Action
Darkening of solid materialAir/Light OxidationColor change; new polar spot on TLCRepurify via column chromatography; improve storage conditions.
Low reaction yieldDegraded starting materialLow purity confirmed by NMR/LC-MSPerform pre-reaction purity check; use freshly purified material.
New NMR peak at 10-12 ppmOxidation to Carboxylic AcidLoss of aldehyde peak (~9-10 ppm)Confirm with MS ([M+16]); store under inert gas.
Mass peak for [M-91]Cleavage of Benzyloxy GroupLoss of benzyl signals in NMRAvoid catalytic reduction conditions and strong acids.

References

  • Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. Retrieved from [Link]

  • Barlos, K., et al. (1990). Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. International Journal of Peptide and Protein Research, 36(4), 350-355. Retrieved from [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]

  • Johnson, J. R., & Ketcham, R. (1950). Thiazolothiazoles. I. The Reaction of Aromatic Aldehydes with Dithioöxamide. Journal of the American Chemical Society, 72(2), 721–723. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 8(1), 12345. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. Retrieved from [Link]

  • Khan, S., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts, 11(11), 1338. Retrieved from [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7527–7541. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1226-1238. Retrieved from [Link]

  • Al-Ghanam, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • Kaminskyy, D., et al. (2021). 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones with selective inhibitory activity against some leukemia cell lines. Archiv der Pharmazie, 354(4), e2000342. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of thiazole derivatives. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the laboratory. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your research and development efforts.

Structure of This Guide

This guide is structured to provide immediate, practical solutions to common problems. It is divided into the following sections:

  • Frequently Asked Questions (FAQs): Quick answers to the most common issues in thiazole synthesis.

  • Troubleshooting Guides: In-depth analysis of specific problems, from low yields to unexpected side products.

  • Detailed Experimental Protocols: Step-by-step procedures for the successful synthesis of thiazole derivatives.

  • Purification Strategies: Guidance on isolating and purifying your target compounds.

  • References: A comprehensive list of sources for further reading.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in the Hantzsch synthesis, a cornerstone reaction for thiazole preparation from α-haloketones and thioamides, can often be traced back to a few key factors.[1] The primary areas to investigate are the purity of your starting materials, the reaction conditions (temperature, solvent, and reaction time), and the potential for competing side reactions. The stability of the thioamide, in particular, can be a significant limiting factor, especially under acidic conditions.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products in my Hantzsch reaction?

The most common side product, particularly when running the Hantzsch synthesis under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole. This occurs due to a change in the regioselectivity of the cyclization step. Other potential byproducts include bis-thiazoles or other condensation products, especially if the stoichiometry of the reactants is not carefully controlled.

Q3: How critical is the purity of my α-haloketone and thioamide?

Reactant purity is paramount for achieving high yields and a clean reaction profile. Impurities in the α-haloketone or thioamide can lead to a host of unwanted side reactions, which not only consume your starting materials but also complicate the purification of your desired thiazole derivative. The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended. For instance, 2-aminothiophenol, a common precursor for benzothiazoles, is highly susceptible to oxidation, which can drastically reduce yields.

Q4: Can the choice of solvent significantly impact the outcome of my thiazole synthesis?

Absolutely. The solvent plays a critical role in both the reaction rate and the final yield. The optimal solvent choice is highly dependent on the specific substrates being used. For many multi-component syntheses, polar protic solvents like ethanol, 1-butanol, and isopropanol have proven effective. The polarity of the solvent influences the solubility of the reactants and intermediates, which in turn affects the reaction kinetics.

Troubleshooting Guides

This section provides a more detailed approach to diagnosing and solving common problems encountered during thiazole synthesis.

Issue 1: Low or No Product Yield

A low yield or complete lack of product is a frustrating but common issue. The following decision tree can help you systematically troubleshoot the problem.

low_yield_troubleshooting start Problem: Low or No Yield purity Check Starting Material Purity (NMR, mp, etc.) start->purity First Step conditions Optimize Reaction Conditions purity->conditions If Purity is Confirmed sub_purity Impure α-haloketone or thioamide? - Recrystallize or re-distill starting materials. - Use freshly prepared thioamide. purity->sub_purity workup Review Work-up Procedure conditions->workup If Optimization Fails sub_conditions Sub-optimal Conditions? - Increase temperature incrementally. - Screen different solvents (e.g., EtOH, DMF). - Extend reaction time and monitor by TLC. conditions->sub_conditions sub_workup Product Loss During Work-up? - Check pH during extraction. - Ensure complete precipitation. - Avoid product degradation (see Section 4). workup->sub_workup

Caption: Troubleshooting Decision Tree for Low Yields.

In-depth Causality:

  • Purity of Starting Materials: Impurities in the α-haloketone can include unreacted ketone or di-halogenated species, both of which can lead to side reactions. Thioamides are often susceptible to hydrolysis or oxidation, especially if they are old or have been stored improperly. It is highly recommended to use freshly prepared or purified thioamides for optimal results.

  • Reaction Conditions: The Hantzsch synthesis often requires an initial activation energy to proceed. If the reaction is sluggish at room temperature, gentle heating is usually necessary. However, excessive heat can lead to the degradation of both reactants and products. Solvent choice is also crucial; a solvent that ensures good solubility for all reactants and intermediates is key to a successful reaction.

  • Work-up Procedure: Thiazole derivatives can have varying polarities and acid/base properties. During aqueous work-up, it is essential to adjust the pH carefully to ensure your product is in a neutral form for efficient extraction into an organic solvent. Premature or incomplete precipitation can also lead to significant product loss.

Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on a TLC plate is a clear indication of side reactions. The most common of these is the formation of the 2-imino-2,3-dihydrothiazole isomer.

side_product_formation reaction_conditions Reaction Conditions pH: Acidic vs. Neutral/Basic pathway_a Pathway A (Acidic) Protonation of Thioamide N Leads to 2-Imino Isomer reaction_conditions->pathway_a Favors pathway_b Pathway B (Neutral/Basic) Nucleophilic Attack by S Leads to 2-Amino Thiazole reaction_conditions->pathway_b Favors

Sources

Technical Support Center: Enhancing the Purity of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Understanding Your Impurity Profile (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Question: I've completed the synthesis. What are the most likely impurities I need to remove?

Answer: Impurities typically fall into three categories based on their origin:

  • Unreacted Starting Materials: The most common carry-overs are the precursors used in the synthesis, such as 3-(benzyloxy)benzaldehyde or the thioamide partner used in a Hantzsch-type synthesis.[1] These are generally less polar than the product.

  • Reaction Byproducts: Depending on the synthetic route, isomeric products or incompletely cyclized intermediates can form. These often have polarities very close to the desired product, making them challenging to remove.

  • Degradation Products: The target molecule has two sensitive functional groups:

    • Aldehyde Oxidation: The carbaldehyde group is susceptible to air oxidation, especially during workup or on storage, forming the corresponding carboxylic acid (2-(3-(benzyloxy)phenyl)thiazole-4-carboxylic acid). This is a highly polar, acidic impurity.[2]

    • Benzyl Ether Cleavage: The benzyloxy protecting group can be cleaved under strongly acidic conditions, yielding the phenol (2-(3-hydroxyphenyl)thiazole-4-carbaldehyde).[3] This impurity is significantly more polar than the starting material.

Question: How can I get a quick preliminary assessment of my crude product's purity?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial technique. We recommend running at least two different solvent systems to get a comprehensive view of the impurity profile. A good starting point is a non-polar system (e.g., Hexane:Ethyl Acetate) and a mid-polarity system (e.g., Dichloromethane:Methanol). This will help you visualize the polarity range of the impurities present. For a more quantitative analysis, ¹H NMR and LC-MS are indispensable for identifying specific structures.

Question: My crude product is a dark oil or discolored solid. What does this indicate?

Answer: Discoloration often points to the formation of polymeric byproducts or baseline impurities from the reaction. Aldehydes, in particular, can be sensitive.[4] While some color can sometimes be removed during purification, a significant dark color may suggest a need to revisit the reaction conditions or workup procedure to minimize byproduct formation.

Section 2: Troubleshooting and Purification Strategies

This section provides a problem-oriented approach to purification, linking common issues to specific, actionable solutions.

Problem 1: My TLC shows a major spot for my product, but also a less polar spot corresponding to unreacted 3-(benzyloxy)benzaldehyde.

Solution: Recrystallization

This is the ideal scenario for recrystallization, as the starting aldehyde is typically much more soluble in non-polar solvents than the larger, more crystalline thiazole product. Recrystallization is a highly efficient method for removing small amounts of impurities that have different solubility profiles from the main product.[5][6]

  • Rationale: A successful recrystallization relies on selecting a solvent (or solvent pair) in which the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity remains soluble at all temperatures.[7]

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Begin by testing the solubility of your crude material in small amounts of various solvents (see Table 1). Ethanol, isopropanol, or mixtures like ethyl acetate/hexane are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is critical to use as little solvent as possible to ensure maximum recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal of the pure product.[5]

  • Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent/Solvent SystemRationale for Use
Ethanol or IsopropanolGood for moderately polar aromatic compounds; often provides a good solubility differential between hot and cold conditions.[6]
Ethyl Acetate / HexaneA versatile solvent pair. Dissolve in hot ethyl acetate and slowly add hexane until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.
TolueneEffective for aromatic compounds, but its higher boiling point requires more careful handling.
Table 1. Recommended Solvents for Recrystallization of this compound.

Problem 2: My product is contaminated with the corresponding carboxylic acid (from aldehyde oxidation).

Solution: Liquid-Liquid Extraction (Basic Wash)

The carboxylic acid impurity is acidic, while the target compound is neutral. This difference in chemical properties can be exploited for a simple and effective separation using a basic wash.

Protocol 2: Aqueous Workup for Acidic Impurity Removal
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the wash 1-2 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Problem 3: My product is contaminated with multiple impurities of similar polarity, making recrystallization ineffective.

Solution: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is the method of choice when dealing with complex mixtures or impurities that co-crystallize with the product.

  • Causality: The separation occurs because compounds travel through the stationary phase (typically silica gel) at different rates depending on their polarity. Less polar compounds elute faster, while more polar compounds have stronger interactions with the silica and elute more slowly.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Test various solvent systems (see Table 2). The ideal system will give your target compound an Rf value of approximately 0.3 and show good separation from all impurities.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended for consistent results).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Critical Insight: To avoid band broadening, it is best to pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound, add a small amount of silica, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the composition of each fraction using TLC.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator.

Solvent System (v/v)Target RfNotes and Considerations
Hexane : Ethyl Acetate (e.g., 4:1 to 2:1)~0.3Excellent starting point for many aromatic aldehydes. Adjust ratio based on TLC.
Dichloromethane (DCM) : Methanol (e.g., 99:1)~0.3Use for more polar compounds. Caution: Aldehydes can sometimes form hemiacetals with alcohol solvents on silica.[4] If streaking is observed, consider an alternative or add 0.1% triethylamine (Et₃N) to the eluent to neutralize the acidic silica.
Toluene : Acetone (e.g., 9:1)~0.3An alternative non-alcoholic system that can provide different selectivity.
Table 2. Recommended TLC and Column Chromatography Solvent Systems.

Section 3: Visualization of Purification Workflow

To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow based on the initial impurity analysis.

Purification_Workflow A Start: Crude Product Analysis (TLC, NMR) B Identify Major Impurity Type A->B C Non-Polar Impurity (e.g., Starting Aldehyde) B->C Less Polar D Polar, Acidic Impurity (e.g., Carboxylic Acid) B->D More Polar (Acidic) E Multiple Impurities or Similar Polarity Impurity B->E Complex F Recrystallization (Protocol 1) C->F G Basic Aqueous Wash (Protocol 2) D->G H Column Chromatography (Protocol 3) E->H I Product Pure? F->I G->I H->I J END I->J Yes K Consider Re-purification with alternative method I->K No K->B

Caption: Decision tree for selecting a purification method.

The following diagram outlines the key steps and decision points within the flash column chromatography protocol.

Column_Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Solvent System Screening (Target Rf ~0.3) Pack 2. Pack Column with Silica Gel + Eluent TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (Constant Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Concentrate 8. Concentrate under Reduced Pressure Combine->Concentrate Final Final Concentrate->Final Yields Purified Product

Caption: Workflow for Flash Column Chromatography.

References

  • Alchemist-chem.com. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide. [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]

  • YouTube. CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate. [Link]

  • Wikipedia. Thiazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][9][10]triazole Derivatives. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • Taylor & Francis Online. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • LabXchange. Synthesis, Distillation, & Recrystallization. [Link]

  • Biomedical and Pharmacology Journal. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Google Patents.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • National Institutes of Health. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our focus is on providing practical, experience-driven advice to ensure a robust, reliable, and scalable synthetic process.

Introduction to the Synthetic Challenge

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis typically involves a two-step sequence: the formation of the thiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the aldehyde functionality at the C4 position, commonly through a Vilsmeier-Haack reaction. While straightforward on a small scale, scaling up this process introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide will address these issues systematically.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the scale-up synthesis.

Part 1: Hantzsch Thiazole Synthesis of 2-(3-(benzyloxy)phenyl)thiazole

The initial step involves the condensation of 3-(benzyloxy)benzothioamide with a suitable α-haloketone, such as 2-chloro-3-oxopropanal or its synthetic equivalent.

Question 1: I am experiencing low yields of the 2-(3-(benzyloxy)phenyl)thiazole intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Hantzsch synthesis are a common issue during scale-up.[1][2] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials:

    • 3-(Benzyloxy)benzothioamide: The purity of the thioamide is critical.[2] Impurities can lead to side reactions and significantly lower the yield. Ensure it is fully characterized (NMR, mp) before use. If necessary, recrystallize the thioamide.

    • α-Haloketone: α-Haloketones can be unstable.[1] Use a freshly prepared or properly stored reagent. Titrate the α-haloketone to determine its exact concentration before use, as decomposition can alter the stoichiometry.

  • Reaction Conditions:

    • Temperature Control: While many Hantzsch syntheses proceed at room temperature or with gentle heating on a lab scale, inadequate temperature control in a large reactor can lead to localized overheating and decomposition.[1] Implement precise temperature monitoring and control. A gradual ramp-up to the optimal temperature (e.g., 40-60 °C) is advisable.

    • Solvent Choice: The choice of solvent is crucial for reactant solubility and reaction rate.[2] Ethanol or methanol are commonly used.[3] On a larger scale, ensure efficient stirring to maintain a homogeneous mixture.

    • Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Incomplete conversion may require extending the reaction time.[4]

  • Stoichiometry:

    • A slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, but a large excess can complicate purification.

Question 2: I am observing the formation of significant impurities alongside my desired thiazole product. How can I identify and minimize them?

Answer: Impurity formation is a frequent challenge. Here are some common side products and strategies to mitigate them:

  • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric 2-imino-2,3-dihydrothiazoles.[2][5]

    • Solution: Maintain a neutral or slightly basic pH during the reaction to favor the desired 2-aminothiazole analog, which then tautomerizes to the final product. The workup procedure in the provided protocol includes a sodium carbonate wash to address this.[3]

  • Unreacted Starting Materials: The presence of unreacted thioamide or α-haloketone can complicate purification.

    • Solution: Optimize reaction time and temperature as discussed in the previous question. A carefully controlled stoichiometry is also key.

  • Debenzylation: The benzyl protecting group can be labile under certain conditions.

    • Solution: While less common in a standard Hantzsch reaction, be mindful of any acidic conditions during workup or purification that could lead to debenzylation.[6]

Part 2: Vilsmeier-Haack Formylation of 2-(3-(benzyloxy)phenyl)thiazole

This step introduces the aldehyde group at the C4 position of the thiazole ring using a Vilsmeier reagent, typically generated in situ from DMF and POCl₃.[7][8][9]

Question 3: The Vilsmeier-Haack formylation is giving me a low yield of the desired carbaldehyde. What should I investigate?

Answer: Low yields in this step can often be traced back to the reactivity of the substrate and the handling of the Vilsmeier reagent.

  • Vilsmeier Reagent Formation and Stoichiometry:

    • The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Use a slight excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents) to ensure complete formylation.

  • Reaction Temperature:

    • The reaction temperature is critical and substrate-dependent.[7] For electron-rich heterocycles like the benzyloxyphenyl-substituted thiazole, the reaction may proceed at a lower temperature (e.g., 0 °C to room temperature). Overheating can lead to decomposition and the formation of tarry byproducts. Start at a low temperature and slowly warm the reaction mixture while monitoring its progress.

  • Workup Procedure:

    • The hydrolysis of the intermediate iminium salt is a crucial step.[10] Quenching the reaction mixture with ice-cold water or an ice-cold aqueous solution of a base (like sodium acetate or sodium bicarbonate) is necessary to hydrolyze the intermediate and neutralize the acidic reaction mixture. A vigorous quench is important for efficient hydrolysis.

Question 4: I am observing debenzylation of my product during the Vilsmeier-Haack reaction. How can I prevent this?

Answer: The acidic nature of the Vilsmeier-Haack reaction can lead to the cleavage of the benzyl ether, resulting in the formation of 2-(3-hydroxyphenyl)thiazole-4-carbaldehyde.

  • Temperature Control: As mentioned, lower reaction temperatures will not only improve the yield of the desired product but also minimize acid-catalyzed debenzylation.[6]

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to reduce the exposure of the product to the acidic conditions.

  • Alternative Formylating Agents: If debenzylation remains a significant issue, consider alternative, milder formylation methods, although these may be less cost-effective for scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up production of this compound?

A1: The most common and scalable route is a two-step process:

  • Hantzsch Thiazole Synthesis: Reacting 3-(benzyloxy)benzothioamide with an α-halocarbonyl compound like 2-chloro-3-oxopropanal to form the 2-(3-(benzyloxy)phenyl)thiazole core.

  • Vilsmeier-Haack Formylation: Formylating the thiazole intermediate at the C4 position using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield the final product.

Q2: How do I prepare the 3-(benzyloxy)benzothioamide precursor?

A2: 3-(Benzyloxy)benzothioamide can be prepared from 3-(benzyloxy)benzonitrile by reacting it with hydrogen sulfide in the presence of a base like triethylamine or by using Lawesson's reagent on 3-(benzyloxy)benzamide. The latter is often preferred for its milder conditions and higher yields.

Q3: What are the key safety considerations for this scale-up synthesis?

A3:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • α-Haloketones: These are lachrymators and skin irritants. Handle with care in a fume hood.

  • Exothermic Reactions: Both the Hantzsch synthesis and the Vilsmeier-Haack reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner, especially during scale-up.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for tracking the consumption of starting materials and the formation of the product and any byproducts.

  • Product Characterization: The final product should be characterized by:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

    • Mass Spectrometry (MS) to determine the molecular weight.

    • Melting point analysis as an indicator of purity.

    • HPLC for assessing purity.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(3-(benzyloxy)phenyl)thiazole
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 3-(benzyloxy)benzothioamide (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: To the stirred suspension, add a solution of 2-chloro-3-oxopropanal (1.05 eq) in ethanol dropwise over 1-2 hours, maintaining the temperature between 20-25 °C.

  • Reaction: After the addition is complete, heat the mixture to 50-60 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Scale-Up Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a separate, dry reactor under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature.

  • Substrate Addition: To this pre-formed Vilsmeier reagent, add a solution of 2-(3-(benzyloxy)phenyl)thiazole (1.0 eq) in DMF dropwise, keeping the internal temperature between 0-5 °C.

  • Reaction: After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until HPLC indicates completion.

  • Quench: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

ParameterHantzsch Thiazole SynthesisVilsmeier-Haack Formylation
Key Reagents 3-(benzyloxy)benzothioamide, 2-chloro-3-oxopropanal2-(3-(benzyloxy)phenyl)thiazole, POCl₃, DMF
Typical Solvents Ethanol, MethanolDMF, Dichloromethane
Temperature Range 20-60 °C0-25 °C
Common Issues Low yield, Isomeric impuritiesLow yield, Debenzylation
Troubleshooting Focus Reagent purity, Temperature controlAnhydrous conditions, Low temperature

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-(benzyloxy)benzothioamide C 2-(3-(benzyloxy)phenyl)thiazole A->C Ethanol, 50-60°C B 2-chloro-3-oxopropanal B->C D POCl3 + DMF E This compound C->E 0-25°C D->E

Caption: Overall synthetic route to the target molecule.

Troubleshooting Logic Diagram

G cluster_hantzsch Hantzsch Synthesis Issues cluster_vilsmeier Vilsmeier-Haack Issues start Low Yield in Synthesis h_reagents Check Reagent Purity (Thioamide, α-haloketone) start->h_reagents v_reagent Ensure Anhydrous Conditions (Vilsmeier Reagent Formation) start->v_reagent h_conditions Optimize Conditions (Temp, Time, Solvent) h_reagents->h_conditions h_impurities Analyze for Isomers (Control pH) h_conditions->h_impurities v_temp Lower Reaction Temperature v_reagent->v_temp v_debenzylation Monitor for Debenzylation v_temp->v_debenzylation

Caption: Troubleshooting flowchart for low yield issues.

References

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  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Li, Q., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 238, 114467.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(8), 9825–9835.
  • Bouherrou, H., et al. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bioorganic & Medicinal Chemistry Letters, 28(15), 2517-2526.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4626-4638.
  • Saikia, P., & Boruah, R. C. (2012). A new route to benzamides and thiobenzamides from benzoylthioureas using iodine-alumina. New Journal of Chemistry, 36(5), 1184-1187.
  • Nudelman, A., et al. (2001). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Journal of Organic Chemistry, 66(5), 1645-1649.
  • Bouherrou, H., et al. (2016).
  • Rewolinski, M. L., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8655-8657.
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  • Savini, E. B., et al. (2025). Accessing Thiazole-Containing Targets. Molecules.
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  • ResearchGate. (2025, August 6). Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs.
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Technical Support Center: Analytical Techniques for Monitoring 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring reactions involving the synthesis or modification of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who require robust analytical methods to track reaction progress, identify intermediates, and confirm product identity. We will explore the practical application and troubleshooting of key analytical techniques in a direct question-and-answer format, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries to help you select and approach the analytical monitoring of your reaction.

Q1: What are the primary analytical techniques for monitoring reactions involving this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid, qualitative progress checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation and conversion analysis, and Mass Spectrometry (MS) to confirm the molecular weight of the product and any significant byproducts.[1][2]

Q2: How do I choose the best technique for my specific needs?

A2: Your choice depends on the stage and goal of your analysis:

  • For rapid reaction progress checks (every 15-30 minutes): Use TLC . It is fast, inexpensive, and requires minimal sample.[3][4]

  • For accurate quantification of conversion and purity: Use HPLC . It provides precise data on the relative concentrations of all components in the reaction mixture.[5]

  • To confirm structural changes and identify key functional groups: Use ¹H NMR . Monitoring the disappearance of the aldehyde proton (~10 ppm) is a definitive indicator of reaction completion.[6]

  • To verify the molecular weight of the final product: Use MS , often coupled with HPLC (LC-MS), to confirm that the desired molecular ion has been formed.[7][8]

Q3: What are the key structural features of this compound to look for analytically?

A3: The key features are the thiazole ring, the benzyloxy group, and the aldehyde functional group. In ¹H NMR, you should expect to see a characteristic aldehyde proton singlet around 9-10 ppm, a singlet for the thiazole proton (C5-H), a singlet for the benzyloxy methylene protons (~5.2 ppm), and aromatic protons for the two phenyl rings. In MS, the molecular ion peak will correspond to its molecular weight (C₁₇H₁₃NO₂S).

Section 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is the workhorse for real-time reaction monitoring. Its effectiveness hinges on proper technique and an optimized solvent system.

2.1 Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[9] Handle the plate only by the edges to avoid contamination.

  • Spotting:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference spot.

    • Using a capillary tube, spot the starting material on the origin line (Lane 1: SM).

    • Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it in the center of the origin line (Lane 2: RXN).

    • It is also good practice to co-spot the starting material and the reaction mixture in the same lane to confirm spot identity (Lane 3: Co-spot).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapors by lining it with filter paper.[9] The solvent level must be below the origin line.

  • Analysis: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Immediately mark the solvent front with a pencil.[9]

  • Visualization: Dry the plate and visualize the spots. This can be done under a UV lamp (254 nm) if the compounds are UV-active. If not, staining with reagents like potassium permanganate or iodine may be necessary.

  • Interpretation: The reaction is complete when the starting material spot in the reaction lane has completely disappeared, and a new spot (the product) has appeared. The product's Retention Factor (Rf) will differ from the starting material.

2.2 TLC Troubleshooting Guide

Q: My spots are streaking down the plate. What is causing this? A: Streaking is typically caused by applying too much sample or using a sample solvent that is too strong.[9]

  • Solution: Dilute your reaction mixture aliquot in a weaker solvent before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between to keep the spot size small and concentrated.

Q: I can't get good separation between my starting material and product spots. How can I fix this? A: Poor separation means your mobile phase (solvent system) is not optimized. The goal is to have the Rf value of your product ideally between 0.2 and 0.6.

  • Solution: You need to adjust the polarity of the mobile phase. For normal-phase silica TLC:

    • If spots are too high (high Rf): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).

    • If spots are too low (low Rf): The mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase ethyl acetate). A systematic approach, such as the PRISMA method, can be employed for rapid optimization of multi-component mobile phases.[10][11]

Q: My aldehyde starting material and a potential alcohol product have very similar Rf values. How can I improve separation? A: Aldehydes and alcohols can have similar polarities.

  • Solution: Try adding a small amount (~0.5%) of acetic acid or triethylamine to the mobile phase. The acid can help suppress tailing of acidic compounds, while the base can help with basic compounds. This change in pH can alter the interaction with the silica gel and improve separation. For aldehydes specifically, using a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain can help differentiate it, as it will react to form a brightly colored yellow/orange spot.[12]

2.3 Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Plate Prepare & Mark Plate Spot_SM Spot Starting Material (SM) Prep_Plate->Spot_SM Spot_RXN Spot Reaction Mixture (RXN) Spot_SM->Spot_RXN Develop Develop in Saturated Chamber Spot_RXN->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry Visualize Visualize (UV/Stain) Dry->Visualize Interpret Interpret Results Visualize->Interpret Conclusion Reaction Complete? Interpret->Conclusion

Caption: A streamlined workflow for monitoring a chemical reaction using TLC.

Section 3: High-Performance Liquid Chromatography (HPLC) Analysis

For quantitative and high-resolution analysis, HPLC is the preferred method. A well-developed HPLC method can resolve the starting material, product, and any impurities.

3.1 Protocol: HPLC Method Development for Reaction Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent. The ideal injection solvent is the mobile phase itself or a solvent that is weaker (less eluotropic) than the mobile phase to prevent peak distortion.[13] Filter the sample through a 0.45 µm syringe filter to protect the column.

  • Column Selection: A C18 reversed-phase column is a versatile starting point for compounds of this nature.

  • Mobile Phase Selection: Start with a simple gradient method, for example, from 50:50 acetonitrile:water to 95:5 acetonitrile:water over 10-15 minutes. Both solvents should contain 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a UV detector set at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 1.5) between the starting material and product peaks in the shortest reasonable time.

3.2 HPLC Troubleshooting Guide

Q: My peaks are tailing significantly. What's the cause? A: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the silica stationary phase, particularly with free silanol groups.[14]

  • Solution:

    • Adjust Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (0.05-0.1%). Protonating silanols at low pH (2-3) minimizes these interactions.

    • Use a High-Purity Column: Modern columns with high-purity silica and end-capping are less prone to this issue.

    • Check for Column Overload: Injecting too much sample can cause tailing. Try reducing the injection volume or sample concentration.[14]

Q: My retention times are drifting from one run to the next. Why? A: Retention time instability is a common problem that can point to several issues.[15]

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (10-15 column volumes) before each injection, especially in gradient methods.[16]

    • Mobile Phase Composition Change: If preparing the mobile phase online, check the pump's proportioning valves. If preparing manually, ensure it is mixed thoroughly. Evaporation of the more volatile solvent can also alter composition.[16][17] Prepare fresh mobile phase daily.

    • Temperature Fluctuation: Use a thermostatted column oven to maintain a constant temperature, as retention is highly sensitive to temperature changes.[16]

    • Flow Rate Inconsistency: Check the pump for leaks or worn seals, which can cause flow rate fluctuations.[15]

Q: I'm seeing "ghost peaks" – peaks that appear in blank runs. Where are they from? A: Ghost peaks are typically contaminants in the system or are from previous injections.

  • Solution:

    • Late Elution: A peak from a previous injection may elute very late. Extend the run time or add a high-organic "wash" step at the end of your gradient to flush the column.[14]

    • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and additives.[13] Filter aqueous buffers.

    • Sample Carryover: Ensure the autosampler needle and injection port are being properly washed between injections with a strong solvent.

3.3 Example HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress silanol interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase.
Gradient 50% to 95% B over 10 minA scouting gradient to determine elution conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[16]
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Vol. 5 µLA small volume to prevent column overload.
3.4 Visual Guide for HPLC Troubleshooting

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem { Problem Observed | Chromatogram Anomaly} Cause1 Peak Tailing/Fronting - Silanol Interactions - Column Overload - Wrong Sample Solvent Problem:c->Cause1 Cause2 Retention Time Drift - Temperature Fluctuation - Poor Equilibration - Mobile Phase Change Problem:c->Cause2 Cause3 High Backpressure - Column Frit Blockage - Buffer Precipitation - System Blockage Problem:c->Cause3 Cause4 Ghost Peaks - Sample Carryover - Contaminated Solvent - Late Elution Problem:c->Cause4 Sol1 Adjust pH (add acid) Reduce Injection Volume Dissolve Sample in Mobile Phase Cause1->Sol1 Address Sol2 Use Column Oven Increase Equilibration Time Prepare Fresh Mobile Phase Cause2->Sol2 Address Sol3 Filter Samples/Solvents Flush Column (reverse direction) Check Tubing Cause3->Sol3 Address Sol4 Improve Needle Wash Use HPLC-Grade Solvents Add Column Wash Step Cause4->Sol4 Address

Caption: A logical map for troubleshooting common HPLC issues.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for confirming structural transformations during a reaction. For this specific molecule, ¹H NMR is particularly informative.

4.1 Protocol: NMR Sample Preparation from a Reaction Mixture
  • Quench Reaction: Take an aliquot (~0.1 mL) of the reaction mixture. Quench it by diluting it into a larger volume of a suitable solvent or by adding a quenching reagent if necessary.

  • Work-up: Perform a simple liquid-liquid extraction. For example, dilute the aliquot in ethyl acetate and wash with water and brine to remove inorganic salts and highly polar reagents.

  • Dry and Evaporate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Dissolve for NMR: Dissolve the crude residue in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Using a solvent that contains a known internal standard (like TMS) is crucial for accurate chemical shift referencing.[18]

4.2 NMR Troubleshooting and Analysis Guide

Q: Which specific peaks in the ¹H NMR spectrum should I monitor to track the reaction of the aldehyde? A: The most direct way is to monitor the aldehyde proton.

  • Starting Material (Aldehyde): Look for the disappearance of the sharp singlet corresponding to the aldehyde proton (R-CHO) at approximately δ 9.9-10.1 ppm .

  • Product: Simultaneously, look for the appearance of new signals characteristic of your product. For example, if the aldehyde is reduced to an alcohol, you would see a new peak for the CH₂OH protons around δ 4.5-4.8 ppm and a broad signal for the -OH proton.

Q: How can I determine the percent conversion of my reaction using ¹H NMR? A: You can calculate the conversion by comparing the integration of a peak from the starting material to a peak from the product.

  • Method:

    • Choose a peak from the starting material (e.g., the aldehyde proton singlet) and a peak from the product that do not overlap with any other signals.

    • Choose a reference peak from a molecule whose concentration is constant (e.g., the benzyloxy CH₂ protons if that group is not part of the reaction).

    • The ratio of the integration of the product peak to the sum of the integrations of the product and starting material peaks (normalized to the number of protons each signal represents) gives the molar ratio. Conversion (%) = [Integral_Product / (Integral_Product + Integral_SM)] * 100

Q: My sample is in a non-deuterated solvent from the reaction. Can I still get a usable spectrum? A: It is challenging but possible. The large, broad peaks from the protonated solvent will dominate the spectrum and can obscure signals.

  • Solution: Modern NMR spectrometers have solvent suppression pulse sequences (e.g., WET1D or presaturation) that can significantly reduce the intensity of large solvent peaks.[19] However, for quantitative analysis, it is always best to isolate the material and dissolve it in a proper deuterated solvent.[18] Without a deuterated solvent, the spectrometer's field lock system cannot function, which can lead to distorted peak shapes and reduced resolution.[6]

4.3 Key NMR Signal Monitoring

NMR_Monitoring cluster_SM Starting Material Signals (Decrease) cluster_Product Product Signals (Increase) cluster_Constant Constant Signals (Internal Ref) Reaction Reaction Progress Aldehyde_H Aldehyde H ~10.0 ppm (singlet) Reaction->Aldehyde_H Monitor Disappearance Product_Signal_1 New Product Signal 1 (e.g., CH₂OH ~4.7 ppm) Reaction->Product_Signal_1 Monitor Appearance Benzyloxy_CH2 Benzyloxy CH₂ ~5.2 ppm (singlet) Reaction->Benzyloxy_CH2 Use for Normalization Thiazole_H_SM Thiazole H ~8.5 ppm (singlet) Product_Signal_2 Shifted Thiazole H (Position Varies)

Caption: Key ¹H NMR signals to monitor for a reaction involving the aldehyde group.

4.4 Expected Chemical Shifts (¹H and ¹³C NMR, in CDCl₃)

Note: These are predicted values based on similar structures. Actual values may vary.

GroupStarting Material ¹H δ (ppm)Product (e.g., Alcohol) ¹H δ (ppm)Starting Material ¹³C δ (ppm)
Aldehyde CHO ~10.0 (s, 1H)N/A~185.0
Thiazole C5-H ~8.4 (s, 1H)~7.5 (s, 1H)~155.0
Thiazole C4 N/AN/A~150.0
Thiazole C2 N/AN/A~170.0
CH₂OH N/A~4.8 (s, 2H)~60.0
Benzyloxy O-CH₂ ~5.2 (s, 2H)~5.2 (s, 2H)~70.0
Aromatic H's 7.0 - 7.8 (m)7.0 - 7.8 (m)115.0 - 160.0
Section 5: Mass Spectrometry (MS) for Confirmation

MS is used as a final confirmation of the product's identity by verifying its molecular weight.

5.1 Protocol: Sample Preparation for LC-MS Analysis
  • Dilution: Prepare a dilute solution of your final, purified product or crude reaction mixture in a solvent compatible with reversed-phase HPLC (e.g., methanol or acetonitrile). A concentration of ~1 mg/mL is typically sufficient.

  • Filtering: Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Submit the sample for analysis by LC-MS, typically using electrospray ionization (ESI) in positive ion mode, as the thiazole nitrogen is likely to be protonated.

5.2 MS Interpretation and Troubleshooting Guide

Q: How do I confirm my product's identity from the mass spectrum? A: Look for the molecular ion peak. For this compound (formula C₁₇H₁₃NO₂S), the monoisotopic mass is 295.07.

  • Confirmation: In positive ion ESI mode, you should find a prominent peak at m/z 296.08 , which corresponds to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, which validates the elemental composition.[7][8]

Q: I don't see my expected molecular ion peak. What could be wrong? A: Several factors can lead to a missing molecular ion.

  • Ionization Mode: Your compound may ionize better in negative mode. Try acquiring the spectrum in ESI negative mode, looking for the [M-H]⁻ peak.

  • In-source Fragmentation: The molecule might be unstable under the ionization conditions and fragment immediately. Try using "softer" ionization settings (e.g., lower cone voltage).

  • Adduct Formation: Instead of [M+H]⁺, you might be forming other adducts. Look for peaks corresponding to [M+Na]⁺ (expected mass + 23) or [M+K]⁺ (expected mass + 39).

Q: What kind of fragmentation patterns should I expect from this molecule? A: Thiazoles exhibit characteristic fragmentation patterns.[20] Common fragmentation pathways for this molecule could include:

  • Loss of the benzyl group (C₇H₇•), resulting in a fragment from the cleavage of the benzyloxy C-O bond.

  • Cleavage of the thiazole ring itself, which can produce specific sulfur- and nitrogen-containing fragments.[21]

5.3 Key Mass Data
CompoundMolecular FormulaMonoisotopic MassExpected [M+H]⁺ (m/z)
Starting Material C₁₇H₁₃NO₂S295.0667296.0745
Product (e.g., Alcohol) C₁₇H₁₅NO₂S297.0823298.0901
Section 6: References
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved from [Link]

  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing). (2022, December 2). DOI:10.1039/D2CC05053F. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved from [Link]

  • Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization | Accounts of Chemical Research - ACS Publications. (2022, June 16). Retrieved from [Link]

  • Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem. (n.d.). Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2025, August 5). Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025, July 16). Retrieved from [Link]

  • How To Improve TLC Chromatography? - Chemistry For Everyone - YouTube. (2025, February 2). Retrieved from [Link]

  • Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents. (n.d.). Retrieved from

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC) - ResearchGate. (2025, December 9). Retrieved from [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (2021, July 19). Retrieved from [Link]

  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. - ResearchGate. (2025, October 16). Retrieved from [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (2025, March 27). Retrieved from [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. (n.d.). Retrieved from [Link]

  • Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023, May 18). Retrieved from [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC - NIH. (2025, August 17). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Potential of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole Scaffolds in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide focuses on a specific, novel thiazole derivative, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde , and provides a comparative analysis of its potential anticancer properties against established chemotherapeutic agents and other experimental thiazole compounds.

While direct experimental data for this compound is not yet publicly available, this document will infer its potential activity and mechanism of action based on the well-documented structure-activity relationships of its core components: the 2-phenylthiazole moiety, the benzyloxy substituent, and the 4-carbaldehyde group. By comparing this inferred profile with the known activities of drugs like Doxorubicin and Cisplatin, as well as other recently developed thiazole derivatives, we aim to provide a valuable resource for researchers in the field of anticancer drug discovery.

Structural Comparison and Inferred Activity

The chemical structure of this compound combines several key pharmacophores. The 2-phenylthiazole core is a common feature in many compounds with demonstrated cytotoxicity against various cancer cell lines.[4][5] The benzyloxy group at the 3-position of the phenyl ring may influence the compound's lipophilicity and its interaction with specific biological targets. The carbaldehyde group at the 4-position of the thiazole ring is a reactive moiety that could potentially engage in covalent interactions with target proteins or contribute to the generation of reactive oxygen species (ROS).

Comparative Analysis of Cytotoxicity

To contextualize the potential potency of this compound, we will compare the in vitro cytotoxicity (IC50 values) of structurally related thiazole derivatives with those of the standard chemotherapeutic agents, Doxorubicin and Cisplatin, against common cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer).

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Inferred Profile: this compound MCF-7, HepG2, HeLaHypothetical-
Experimental Thiazole Derivatives
Compound 4c (a 2-hydrazinyl-thiazole derivative)MCF-72.57 ± 0.16[6]
Compound 4c (a 2-hydrazinyl-thiazole derivative)HepG27.26 ± 0.44[6]
DIPTH (a pyrano[2,3-d]thiazole derivative)MCF-717.77 µg/mL[7]
DIPTH (a pyrano[2,3-d]thiazole derivative)HepG214.05 µg/mL[7]
DIPTH (a pyrano[2,3-d]thiazole derivative)HeLa29.65 µg/mL[7]
Compound 51am (a thiazole carboxamide derivative)HT-290.68[8]
Standard Chemotherapeutic Agents
DoxorubicinMCF-72.50 ± 1.76[9]
DoxorubicinHepG212.18 ± 1.89[9]
DoxorubicinHeLa2.92 ± 0.57[9]
DoxorubicinMCF-70.4 - 0.7[10]
DoxorubicinHepG2 (72h)0.19 ± 0.017[11]
CisplatinMCF-7 (48h)~1-5 µg/mL (approx. 3.3-16.7 µM)[12]
CisplatinHepG2 (24h)25.5[13]
CisplatinHeLa (72h)Varies significantly[14]

Note: IC50 values for the same compound can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.

Mechanisms of Action: A Comparative Overview

Anticancer agents exert their effects through a variety of mechanisms. Here, we compare the established mechanisms of Doxorubicin and Cisplatin with the likely mechanisms of thiazole derivatives, including our target compound.

Established Agents: Doxorubicin and Cisplatin
  • Doxorubicin : This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting DNA replication and transcription.[15][16] Doxorubicin also inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, leading to DNA strand breaks.[17] Furthermore, it generates reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.[17]

  • Cisplatin : As a platinum-based drug, cisplatin's primary mechanism involves forming covalent adducts with DNA, primarily with purine bases. These adducts create intra- and inter-strand cross-links that distort the DNA helix, interfere with DNA replication and repair, and ultimately trigger apoptosis.

Thiazole Derivatives: A Diverse Mechanistic Landscape

Thiazole derivatives have been shown to exhibit a wide range of anticancer mechanisms.[2][3] Based on the literature for structurally related compounds, this compound could potentially act through one or more of the following pathways:

  • Induction of Apoptosis : Many thiazole-containing compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[5]

  • Cell Cycle Arrest : Thiazole derivatives can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[6]

  • Inhibition of Kinases : The thiazole scaffold is present in several kinase inhibitors. It is plausible that our target compound could inhibit the activity of protein kinases that are crucial for cancer cell survival and growth, such as those in the PI3K/Akt/mTOR signaling pathway.

  • Topoisomerase Inhibition : Some novel thiazole derivatives have been identified as topoisomerase II inhibitors, a mechanism shared with Doxorubicin.[2][7]

The presence of the aldehyde functional group in this compound suggests a potential for covalent modification of target proteins, which could contribute to its cytotoxic effects.

Visualizing the Pathways and Protocols

To better understand the comparative mechanisms and the experimental approaches used to elucidate them, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (MCF-7, HepG2, HeLa) treatment Compound Treatment (Thiazole Derivative, Doxorubicin, Cisplatin) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot kinase_assay Kinase Inhibition Assay treatment->kinase_assay ic50 IC50 Determination mtt_assay->ic50 ic50->apoptosis Select potent compounds for further study ic50->cell_cycle Select potent compounds for further study ic50->western_blot Select potent compounds for further study ic50->kinase_assay Select potent compounds for further study

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

signaling_pathways cluster_dox_cis Doxorubicin & Cisplatin cluster_thiazole Thiazole Derivatives (Inferred) dox Doxorubicin dna Nuclear DNA dox->dna Intercalation topo2 Topoisomerase II dox->topo2 Inhibition ros ROS Generation dox->ros cis Cisplatin cis->dna Cross-linking apoptosis1 Apoptosis dna->apoptosis1 topo2->apoptosis1 ros->apoptosis1 thiazole 2-(3-(benzyloxy)phenyl) thiazole-4-carbaldehyde kinases Signaling Kinases (e.g., PI3K/Akt) thiazole->kinases Inhibition caspases Caspase Activation thiazole->caspases cell_cycle_proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) thiazole->cell_cycle_proteins Modulation apoptosis2 Apoptosis kinases->apoptosis2 caspases->apoptosis2 cell_cycle_arrest Cell Cycle Arrest cell_cycle_proteins->cell_cycle_arrest

Caption: A simplified comparison of the potential signaling pathways affected by Doxorubicin/Cisplatin and thiazole derivatives.

Detailed Experimental Protocols

For researchers looking to validate these findings or test similar compounds, the following are standard, detailed protocols for the key experiments mentioned.

MTT Assay for Cell Viability
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., this compound, Doxorubicin, Cisplatin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment : Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

While further experimental validation is necessary, the structural features of This compound suggest it is a promising candidate for anticancer drug development. Its 2-phenylthiazole core is a well-established cytotoxic scaffold, and the benzyloxy and carbaldehyde moieties offer opportunities for potent and potentially novel mechanisms of action.

Comparative analysis with established drugs like Doxorubicin and Cisplatin highlights the potential for thiazole derivatives to offer alternative or complementary therapeutic strategies, possibly with improved selectivity and reduced side effects. Future research should focus on the synthesis and in vitro evaluation of this compound to determine its IC50 values against a panel of cancer cell lines. Subsequent mechanistic studies, as outlined in this guide, will be crucial to elucidate its mode of action and to identify its specific molecular targets.

This guide provides a foundational framework for researchers to position this compound within the broader landscape of anticancer agents and to design further experiments to unlock its therapeutic potential.

References

  • A new thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PubMed Central. [Link]

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). PubMed. [Link]

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (n.d.). DergiPark. [Link]

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  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. (2019). PubMed Central. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the molecular features governing the biological activity of this promising class of compounds. We will explore the rationale behind molecular design, compare the performance of various analogs, and provide detailed experimental protocols for their evaluation.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing targeted therapies. The 2-phenylthiazole framework, in particular, has been extensively investigated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory effects.[2][5][6][7] This guide focuses on a specific subset of these compounds, characterized by a 3-(benzyloxy)phenyl substituent at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring, to understand how structural modifications influence their therapeutic potential.

I. The Core Scaffold: A Tripartite Analysis

The parent compound, this compound, can be dissected into three key regions, each contributing to its overall pharmacological profile. Understanding the role of each component is fundamental to a rational drug design strategy.

  • The 2-(3-Hydroxyphenyl)thiazole Moiety: This forms the foundational core. The thiazole ring acts as a versatile interaction hub, while the phenyl ring provides a scaffold for further modification. The hydroxyl group at the meta-position of the phenyl ring is a critical anchor point for introducing various ether linkages, such as the benzyloxy group, which can significantly modulate properties like lipophilicity and target engagement.

  • The Benzyl Ether Linkage: The benzyloxy group serves multiple purposes. It can act as a hydrophobic space-filler, occupying specific pockets within a target protein. Furthermore, the aromatic ring of the benzyl group offers a platform for introducing a wide array of substituents to fine-tune electronic and steric properties, thereby influencing binding affinity and selectivity.

  • The Thiazole-4-carbaldehyde Group: The aldehyde functionality at the C4 position of the thiazole ring is a key determinant of activity. It can act as a hydrogen bond acceptor and its reactivity can be leveraged for covalent interactions with target proteins. Modifications at this position have been shown to dramatically alter the biological profile of the entire molecule.[6]

II. Structure-Activity Relationship (SAR) Landscape

The following sections detail the impact of structural modifications on the biological activity of 2-phenylthiazole analogs, with a focus on their antifungal and anticancer properties.

A. Modifications at the Thiazole C4-Position

The C4 position of the thiazole ring is highly sensitive to substitution. Molecular docking studies on related 2-phenylthiazole compounds targeting the fungal enzyme lanosterol 14α-demethylase (CYP51) revealed that bulky substituents at this position can lead to steric clashes within the enzyme's active site.[6]

  • Effect of Substituent Size: Experimental data confirms this hypothesis. Replacing the relatively small methyl group of a lead compound with a hydrogen atom (yielding an unsubstituted C4-position) resulted in improved antifungal activity.[6] Conversely, introducing larger substituents at the C4-position led to a significant decrease in antifungal potency.[6] This suggests that for CYP51 inhibition, a smaller, or even unsubstituted, C4-position is preferred to allow for optimal orientation within the binding pocket.

B. Modifications of the Phenyl Ring and Benzyl Group

The substitution pattern on the phenyl ring and the appended benzyl group plays a crucial role in modulating target affinity and selectivity. For instance, in a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives designed as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease, substitutions on the benzyl ring were critical for potency.[8]

  • Electronic Effects of Benzyl Substituents: The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the benzyl ring often enhances activity. For example, compound 3h with a 4-fluorobenzyl group exhibited potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM.[8] This suggests that the electronic properties of this region are key for interaction with the target enzyme.

C. Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement of the thiazole ring with other five-membered heterocycles like thiadiazole can be a viable strategy to modulate physicochemical and pharmacokinetic properties.[7] Thiadiazole is considered a bioisostere of pyrimidine and oxadiazole, and its mesoionic character can enhance cell membrane permeability.[7]

III. Comparative Performance Data of Phenylthiazole Analogs

The following table summarizes the biological activity of various 2-phenylthiazole analogs from different studies. This allows for a direct comparison of how specific structural changes translate into measurable differences in potency.

Compound IDCore StructureKey ModificationBiological TargetActivity MetricValueReference
B9 2-PhenylthiazoleOptimized substituents on phenyl ring and other positionsCYP51MICPotent vs. 7 fungi[5][6][9]
10c 2-PhenylthiazoleSpecific substitutions leading to this lead compoundChitin SynthaseEC504.90 mg/L (vs. S. sclerotiorum)[10]
2e 3-Phenylthiazol-2(3H)-imine4-(4-fluorophenyl)-N-(3-morpholinopropyl)14α-demethylaseMIC501.23 µg/mL (vs. C. parapsilosis)[11]
51am Thiazole/Thiadiazole CarboxamideOptimized side chainsc-Met KinaseIC500.68 µM (HT-29 cells)[7]
3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole4-Fluorobenzyl groupMAO-BIC500.062 µM[8]
LMH6 Thiazole-carboxamidepara-t-butyl groupDPPH radicalIC500.185 µM[4]
4p 4-PhenylthiazoleSpecific substitutions on phenyl and piperidine ringssEH/FAAHIC50 (sEH)Low nM range[12]

IV. Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis and biological evaluation of 2-phenylthiazole analogs.

A. General Synthesis of 2-Phenylthiazole Derivatives

A common and effective method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.

Protocol: Hantzsch Thiazole Synthesis

  • Thioamide Formation: React the appropriately substituted benzaldehyde with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane under reflux to form the corresponding thiobenzamide.

  • Cyclization: Dissolve the thiobenzamide in a polar aprotic solvent such as ethanol or DMF.

  • Add an α-haloketone (e.g., 2-bromo-1,3-dicarbonyl compound) to the solution.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. In Vitro Antifungal Activity Evaluation

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antifungal potency. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Preparation: Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar plates at 35°C for 24-48 hours.

  • Prepare a fungal inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with inoculum and DMSO, but no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

V. Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex SAR and experimental processes.

Diagram 1: General SAR Insights for 2-Phenylthiazole Analogs

SAR_Summary cluster_scaffold 2-Phenylthiazole Core cluster_mods Structural Modifications cluster_activity Impact on Biological Activity Scaffold C4_Position C4-Position Increased_Activity Increased Potency C4_Position->Increased_Activity  Small or No  Substituent (H) Decreased_Activity Decreased Potency C4_Position->Decreased_Activity  Large, Bulky  Substituents Phenyl_Ring Phenyl Ring (Benzyloxy Group) Phenyl_Ring->Increased_Activity  Optimal Positioning  (e.g., meta/para) Benzyl_Group Benzyl Group Substituents Benzyl_Group->Increased_Activity  Electron-Withdrawing  Groups (e.g., F, Cl)

Caption: Key structure-activity relationships for 2-phenylthiazole analogs.

Diagram 2: Experimental Workflow for Compound Evaluation

Workflow Start Design & Synthesis of Analogs Purification Purification & Characterization (NMR, MS, Purity) Start->Purification InVitro_Screening Primary In Vitro Screening (e.g., MIC, IC50) Purification->InVitro_Screening SAR_Analysis SAR Analysis & Lead Identification InVitro_Screening->SAR_Analysis SAR_Analysis->Start Iterative Design Secondary_Assays Secondary Assays (e.g., Cytotoxicity, ADME Prediction) SAR_Analysis->Secondary_Assays Promising Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for the design and evaluation of novel therapeutic agents.

VI. Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight critical molecular features that govern their biological activity. Specifically, the size of the substituent at the C4-position of the thiazole ring and the electronic nature of substituents on the benzyl moiety are key determinants of potency, particularly for antifungal and enzyme-inhibitory activities.

Future research should focus on a multi-target approach, as many thiazole derivatives exhibit promiscuity that could be harnessed for complex diseases.[13][14][15] The exploration of dual inhibitors, such as those targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), represents an exciting frontier for developing novel analgesics with potentially fewer side effects.[12] A thorough investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will also be crucial for translating potent in vitro activity into in vivo efficacy.

VII. References

  • Li, K., Zhang, G., Hao, W., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Li, K., Zhang, G., Hao, W., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Li, K., Zhang, G., Hao, W., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. NIH. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. ResearchGate. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]

  • Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs As Multi-Target Ligands To Alleviate Pain Without Affecting Normal Behavior. ScholarWorks. [Link]

  • Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs as Multi-Target Ligands to Alleviate Pain Without Affecting Normal Behavior. ResearchGate. [Link]

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH. [Link]

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cytotoxicity comparison of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde Derivatives for Cancer Research

In the ever-evolving landscape of oncology drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel anti-cancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[3][4][5] This guide focuses on a specific, promising scaffold: this compound. We will explore a comparative analysis of its hypothetical derivatives, providing researchers with a framework for evaluation, complete with experimental protocols and mechanistic insights.

The core structure, featuring a benzyloxy-substituted phenyl ring attached to a thiazole-4-carbaldehyde, presents multiple avenues for chemical modification to enhance cytotoxic potency and selectivity. Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds for preclinical development.

Comparative Cytotoxicity of Hypothetical Derivatives

To illustrate a systematic comparison, we have designed a set of hypothetical derivatives of this compound. These modifications are based on common strategies employed in medicinal chemistry to modulate the biological activity of thiazole-containing compounds. The derivatives are evaluated for their cytotoxic activity against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma).

Compound IDModification on Phenyl RingModification on CarbaldehydeHypothetical IC50 (µM) vs. MCF-7Hypothetical IC50 (µM) vs. HeLaHypothetical IC50 (µM) vs. A549
BP-T-CHO None (Parent Compound)Aldehyde15.218.522.1
BP-T-CHO-F 4-Fluoro on benzyloxyAldehyde8.710.312.5
BP-T-CHO-Cl 4-Chloro on benzyloxyAldehyde5.17.29.8
BP-T-CH=NOH NoneOxime12.515.119.3
BP-T-CH=N-NH2 NoneHydrazone9.811.414.7

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to guide researchers in their comparative analyses.

The rationale for these modifications is rooted in established medicinal chemistry principles. Halogen substitution on the phenyl ring, for instance, can enhance lipophilicity and cell permeability, potentially leading to increased cytotoxicity.[6] Modification of the aldehyde group to an oxime or hydrazone can alter the electronic properties and hydrogen bonding potential of the molecule, influencing its interaction with biological targets.

Mechanistic Insights: Induction of Apoptosis

Many thiazole derivatives exert their anticancer effects by inducing apoptosis, a programmed cell death pathway.[7][8] While the precise mechanism for our specific scaffold would require experimental validation, a plausible pathway involves the activation of caspases, a family of proteases central to the apoptotic process.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Thiazole Thiazole Derivative Bax Bax Activation Thiazole->Bax activates Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential apoptotic pathway induced by thiazole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the thiazole derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Thiazole Derivatives incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read Absorbance at 570nm add_dmso->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

General Synthetic Approach

The synthesis of this compound derivatives can be achieved through established synthetic routes for thiazole compounds.[3][5] A common method is the Hantzsch thiazole synthesis.

A plausible synthetic route would involve the reaction of 3-(benzyloxy)benzaldehyde with a suitable amine to form a thiourea derivative. This intermediate can then be cyclized with an α-haloketone, such as 3-bromo-2-oxopropanal, to form the thiazole ring. Subsequent modifications to the benzyloxy and carbaldehyde moieties can be performed to generate the desired derivatives.

Conclusion and Future Perspectives

This guide provides a framework for the comparative cytotoxic evaluation of this compound derivatives. The hypothetical data and proposed methodologies serve as a starting point for researchers to design and execute their own studies. Future work should focus on synthesizing and experimentally validating the cytotoxicity of these derivatives. Promising compounds should be further investigated for their mechanism of action, selectivity against cancer cells versus normal cells, and ultimately, their efficacy in in vivo cancer models. The continued exploration of the thiazole scaffold holds significant promise for the discovery of next-generation anticancer therapeutics.

References

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available at: [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Taylor & Francis Online. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde as a Drug Lead

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial validation of the novel chemical entity, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, as a potential drug lead. The narrative moves from in silico predictions to biochemical and cell-based assays, establishing a logical, self-validating workflow. We will objectively compare its performance with established alternatives where applicable and provide detailed experimental protocols to ensure reproducibility.

Introduction: The Rationale for a Thiazole-Based Lead Candidate

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including as inhibitors of enzymes implicated in cancer, inflammation, and neurodegenerative diseases.[1][2][3][4] The specific compound, this compound (herein referred to as Compound 'X'), combines this valuable thiazole core with a benzyloxy-phenyl substituent, a feature also present in molecules targeting key cellular regulators.[5]

Based on structural similarities to known kinase inhibitors, we hypothesize that Compound X may act as an inhibitor of a protein kinase, a class of enzymes frequently dysregulated in oncology.[6][7] This guide outlines a systematic approach to test this hypothesis, beginning with an assessment of its fundamental drug-like properties and progressing through target engagement and cellular activity assays. The overarching goal is to transform a promising "hit" compound into a validated "lead" with a clear path toward optimization.[8][9][10]

Part 1: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, it is crucial to assess the foundational physicochemical properties of a potential drug lead. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. We will utilize in silico tools like SwissADME for a rapid, predictive assessment.[11][12][13]

Rationale for In Silico First Approach: This computational screening is a cost-effective strategy to identify potential liabilities early in the drug discovery workflow.[14] It allows us to predict properties like oral bioavailability and blood-brain barrier penetration, which are critical for determining the potential therapeutic applications of the compound.[15]

Predicted Physicochemical Properties of Compound X:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight295.36 g/mol Within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.[13]
LogP (Lipophilicity)3.5 - 4.5 (Est.)Indicates good membrane permeability, but may require optimization to avoid potential issues with solubility or metabolism.[13][16]
H-bond Donors0Low number of donors is favorable for oral bioavailability.
H-bond Acceptors3 (N, O, O)An acceptable number of acceptors for forming interactions with a biological target.
TPSA58.1 ŲThe topological polar surface area is within a range that suggests good cell permeability.[13]
Drug-LikenessPasses Lipinski's Rule of FiveThe compound adheres to key empirical rules for oral bioavailability, making it a promising starting point.[16]

Data is estimated based on the structure of this compound using standard computational models.

Part 2: Primary Biochemical Validation: Enzyme Inhibition Assay

The central hypothesis is that Compound X inhibits a protein kinase. The first experimental step is to test this directly in a purified, cell-free system. This biochemical assay provides a clean measure of target engagement without the complexities of a cellular environment.[17][18]

Selection of a Comparator: To benchmark the potency of Compound X, we will compare it against a well-characterized, broad-spectrum kinase inhibitor like Staurosporine . This provides an immediate context for the observed activity. For a more targeted approach, an inhibitor specific to a hypothesized kinase family (e.g., Gefitinib for EGFR) would be used.[19][20][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X against a representative tyrosine kinase.

Principle of the Assay: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is quantified, typically via a luminescence-based method that measures the depletion of ATP.[7]

Materials and Reagents:

  • Purified recombinant kinase (e.g., a member of the Src or EGFR family)

  • Peptide substrate specific to the kinase

  • Compound X and Staurosporine (dissolved in DMSO)

  • Kinase reaction buffer

  • ATP

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Solutions: Create a serial dilution of Compound X and Staurosporine in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the kinase to each well of a 96-well plate. Add the diluted inhibitors to the wells. Include controls for "no inhibitor" (100% activity) and "no enzyme" (background).

  • Incubation: Allow the kinase and inhibitor to pre-incubate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[17]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Reaction Time: Incubate the plate at the optimal temperature for the enzyme (typically 30°C) for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescence kit. After a brief incubation, read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Anticipated Data and Comparison:

CompoundTarget KinasePredicted IC50 (µM)
Compound XTyrosine Kinase ATo be determined
StaurosporineTyrosine Kinase A0.01 - 0.1 (Reference)

Part 3: Cellular Activity and Cytotoxicity Assessment

A potent biochemical inhibitor must also be active in a cellular context. The next critical step is to assess whether Compound X can cross the cell membrane and inhibit its target within a living cell, leading to a measurable biological effect, such as reduced cell viability.[8][22]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Principle of the Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[24][25] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.[27]

Materials and Reagents:

  • Human cancer cell line relevant to the kinase target (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Compound X and a relevant cytotoxic drug (e.g., Doxorubicin) as a positive control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)[26][27]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[23][24]

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of Compound X and the positive control drug. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the cells with the compounds for a set period, typically 48-72 hours.[27]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.[24][26]

  • Solubilization: Carefully remove the media and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[25][27]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a plate reader.[24][25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Part 4: Visualizing the Validation Workflow and Mechanistic Pathway

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the validation process and the hypothesized mechanism of action.

Drug Lead Validation Workflow

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation In_Silico In Silico ADMET Prediction (SwissADME) Synthesis Compound Synthesis & Characterization In_Silico->Synthesis Drug-like properties confirmed Biochemical_Assay In Vitro Kinase Inhibition Assay Synthesis->Biochemical_Assay Sufficient purity & quantity Comparator Benchmark vs. Staurosporine Biochemical_Assay->Comparator Determine IC50 Cell_Assay Cell Viability Assay (MTT) Comparator->Cell_Assay Potent IC50 justifies cellular testing MoA Mechanism of Action (e.g., Western Blot) Cell_Assay->MoA Determine EC50 Lead_Optimization Lead Optimization (SAR Studies) MoA->Lead_Optimization Validated Lead Candidate

Caption: A flowchart of the drug lead validation process.

Hypothesized Kinase Signaling Pathway Inhibition

G Receptor Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate Receptor->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Response Cellular Response (Proliferation, Survival) Compound_X Compound X (Inhibitor) Compound_X->Receptor Inhibits ATP Binding Site

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

This guide has outlined the critical first steps in validating this compound as a viable drug lead. By progressing through in silico analysis, biochemical inhibition, and cellular viability assays, researchers can build a robust data package.

If Compound X demonstrates a potent IC50 in the biochemical assay and a corresponding EC50 in the cellular assay, it will be considered a validated lead. The subsequent steps in the drug discovery process would involve:

  • Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Using techniques like Western blotting to confirm the inhibition of the target kinase in cells by observing the phosphorylation status of downstream substrates.

  • Lead Optimization: Initiating structure-activity relationship (SAR) studies to improve potency, selectivity, and ADMET properties.[10][22]

This systematic approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • CLYTE Technologies. (2025, December 24).
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  • Thermo Fisher Scientific. (n.d.).
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  • Koprivnik, S., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions, 381, 110542.
  • Gül, H. İ., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. IUBMB Life, 74(11), 1126-1135.
  • Chen, X., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5851-5858.
  • Daina, A., et al. (n.d.). Frequently Asked Questions - SwissADME.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1449.e5.
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A Comparative Analysis of Synthetic Methodologies for 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylthiazole-4-carbaldehyde Scaffold

The 2-arylthiazole-4-carbaldehyde structural motif is a cornerstone in contemporary medicinal chemistry and drug discovery. Its inherent versatility as a synthetic intermediate, coupled with the diverse pharmacological activities exhibited by its derivatives, renders it a privileged scaffold. The thiazole ring, a bioisostere of various functional groups, often imparts favorable pharmacokinetic properties, while the aryl substituent at the 2-position and the reactive carbaldehyde at the 4-position provide ample opportunities for molecular elaboration and structure-activity relationship (SAR) studies. Notably, derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The specific target of this guide, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, incorporates a benzyloxy-substituted phenyl ring, a feature often explored to enhance ligand-receptor interactions through hydrogen bonding and π-stacking.

This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: the classical Hantzsch Thiazole Synthesis and a modern approach involving the Vilsmeier-Haack formylation of a pre-formed 2-arylthiazole. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, side-by-side evaluation of these methodologies, supported by experimental protocols and mechanistic insights, to facilitate informed decisions in their synthetic endeavors.

Methodology 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, a venerable yet enduringly relevant reaction, offers a convergent and efficient route to the thiazole core.[1][2] This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of our target molecule, this translates to the reaction of 3-(benzyloxy)thiobenzamide with a suitable three-carbon electrophile bearing a protected or latent aldehyde functionality at what will become the 4-position of the thiazole ring.

Rationale and Mechanistic Overview

The strategic advantage of the Hantzsch synthesis lies in its ability to construct the thiazole ring in a single, often high-yielding, step. The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl compound, forming an S-alkylated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, leads to the formation of the aromatic thiazole ring. The choice of the α-halocarbonyl component is critical and dictates the substitution pattern at the C4 and C5 positions of the resulting thiazole.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a two-step process, commencing with the synthesis of the requisite thioamide followed by the Hantzsch cyclocondensation.

Step 1: Synthesis of 3-(benzyloxy)thiobenzamide

  • Reagents and Materials:

    • 3-(Benzyloxy)benzaldehyde

    • Ammonia solution (aqueous, concentrated)

    • Sulfur

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) in dioxane.

    • Add an aqueous solution of sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (1.5 eq).

    • To this mixture, add concentrated aqueous ammonia (excess).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • The crude thioamide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(benzyloxy)thiobenzamide.

Step 2: Hantzsch Cyclocondensation and Deprotection

  • Reagents and Materials:

    • 3-(Benzyloxy)thiobenzamide (from Step 1)

    • 3-Bromo-1,1-diethoxypropan-2-one (α-halo-acetal)

    • Ethanol

    • Hydrochloric acid (aqueous, concentrated)

  • Procedure:

    • Dissolve 3-(benzyloxy)thiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add 3-bromo-1,1-diethoxypropan-2-one (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the formation of the thiazole intermediate by TLC.

    • After the cyclization is complete, cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid (2-3 eq) and stir the mixture at room temperature for 2-3 hours to effect the deprotection of the diethyl acetal.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Diagram of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Cyclocondensation & Deprotection A 3-(Benzyloxy)benzaldehyde C 3-(Benzyloxy)thiobenzamide A->C Reflux B Na2S, S, NH3(aq) B->C F 2-(3-(Benzyloxy)phenyl)-4-(diethoxymethyl)thiazole C->F D 3-Bromo-1,1-diethoxypropan-2-one D->F E Ethanol, Reflux H This compound F->H Hydrolysis G HCl(aq) G->H

Caption: Workflow for the Hantzsch synthesis of the target aldehyde.

Methodology 2: Vilsmeier-Haack Formylation Approach

A more contemporary and often highly regioselective strategy involves the initial construction of the 2-arylthiazole core, followed by the introduction of the formyl group at the C4 position via a Vilsmeier-Haack reaction.[3][4][5] This electrophilic aromatic substitution is particularly effective for electron-rich heterocyclic systems like thiazoles.

Rationale and Mechanistic Overview
Experimental Protocol: Vilsmeier-Haack Formylation for this compound

This protocol is also a two-step process, beginning with the synthesis of the 2-arylthiazole precursor.

Step 1: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole

  • Reagents and Materials:

    • 3-(Benzyloxy)thiobenzamide (prepared as in Methodology 1, Step 1)

    • 2-Bromoacetaldehyde diethyl acetal

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-(benzyloxy)thiobenzamide (1.0 eq) in absolute ethanol.

    • Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(3-(benzyloxy)phenyl)thiazole.

Step 2: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • 2-(3-(Benzyloxy)phenyl)thiazole (from Step 1)

    • N,N-Dimethylformamide (DMF)

    • Phosphoryl chloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium acetate (aqueous solution)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (10 eq) in DCM to 0 °C.

    • Slowly add phosphoryl chloride (1.5 eq) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • In a separate flask, dissolve 2-(3-(benzyloxy)phenyl)thiazole (1.0 eq) in DCM.

    • Add the thiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Diagram of the Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Synthesis cluster_step1 Step 1: 2-Arylthiazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 3-(Benzyloxy)thiobenzamide C 2-(3-(Benzyloxy)phenyl)thiazole A->C Ethanol, Reflux B 2-Bromoacetaldehyde diethyl acetal B->C F This compound C->F Reflux D DMF, POCl3 E Vilsmeier Reagent D->E 0 °C E->F

Sources

A Technical Guide to the Potential Biological Efficacy of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde versus Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological efficacy of the novel compound 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde against established therapeutic agents. Drawing upon the extensive pharmacological activities of the thiazole scaffold, this document explores the prospective applications of this compound in oncology and neuroprotection, offering a side-by-side comparison with currently marketed drugs. This analysis is grounded in the established mechanisms of action of related compounds and outlines the experimental methodologies required to validate these hypotheses.

Introduction to this compound

The molecule this compound belongs to the broad class of thiazole derivatives. The thiazole ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs, valued for its diverse biological activities which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The specific structural features of this compound, namely the benzyloxy-substituted phenyl ring at the 2-position and the carbaldehyde group at the 4-position, suggest the potential for interaction with various biological targets. While direct experimental data on this specific molecule is not yet publicly available, its structural similarity to other biologically active thiazoles allows for informed hypotheses regarding its potential therapeutic applications.

Potential Therapeutic Applications and Comparative Analysis

Based on the known activities of the thiazole scaffold, two primary therapeutic areas are of particular interest for this compound: oncology and neuroprotection.

Anticancer Potential: A Comparison with Tyrosine Kinase Inhibitors

The thiazole nucleus is a key component of several successful anticancer drugs, including the tyrosine kinase inhibitors Dasatinib and Dabrafenib.[5][6] These drugs target specific signaling pathways that are often dysregulated in cancer cells.

Mechanism of Action: Existing Drugs

  • Dasatinib: This drug is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[7][8][9] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.[7][9] It is effective against both the active and inactive conformations of the ABL kinase, which contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[8]

  • Dabrafenib: Dabrafenib is a selective inhibitor of the mutated BRAF kinase, particularly the V600E mutation, which is prevalent in melanoma and other cancers.[1] It acts as an ATP-competitive inhibitor, blocking the constitutively activated MAPK signaling pathway and leading to decreased tumor growth.[1][10]

Hypothesized Anticancer Mechanism of this compound

Given the prevalence of thiazole-based tyrosine kinase and BRAF inhibitors, it is plausible that this compound could exhibit similar inhibitory activities. The substituted phenyl ring may facilitate binding to the ATP-binding pocket of these kinases.

Comparative Efficacy Data of Thiazole Derivatives as Anticancer Agents

While specific data for the title compound is unavailable, the following table summarizes the efficacy of other thiazole derivatives against various cancer cell lines and kinases, providing a benchmark for potential performance.

Compound/DrugTarget/Cell LineIC50 ValueReference
Dabrafenib BRAF V600E47.2 ± 2.5 nM[11]
Dasatinib BCR-ABL<1 nM[12]
Thiazole Derivative 7b BRAF V600E36.3 ± 1.9 nM[11]
Thiazole Derivative 13a BRAF V600E23.1 ± 1.2 nM[11]
Compound 4c MCF-72.57 ± 0.16 µM
Compound 4c HepG27.26 ± 0.44 µM[13]
Compound 6a OVCAR-41.569 ± 0.06 µM
Compound 4c (nitro) SKNMC10.8 ± 0.08 µM[14]
Compound 4d (chloro) Hep-G211.6 ± 0.12 µM[14]

Experimental Workflow for Evaluating Anticancer Efficacy

To ascertain the anticancer potential of this compound, a structured experimental approach is necessary.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) A->B C Determination of IC50 values B->C D Kinase Inhibition Assays (e.g., BRAF, EGFR, VEGFR-2) C->D E Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) D->E F Xenograft Mouse Models E->F Promising in vitro results G Tumor Growth Inhibition Studies F->G H Pharmacokinetic & Toxicological Profiling G->H G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B MAO-B Enzyme Inhibition Assay A->B C Determination of IC50 values B->C D Antioxidant Capacity Assays (e.g., ORAC, DPPH) C->D E Neuroprotection Assays in neuronal cell cultures (e.g., against oxidative stress, excitotoxicity) D->E F Animal Models of Neurodegeneration (e.g., MPTP-induced Parkinson's) E->F Promising in vitro results G Behavioral Assessments F->G H Histopathological & Neurochemical Analysis G->H

Caption: Experimental workflow for neuroprotective drug discovery.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method for assessing cell viability. [8][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

BRAF Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the BRAF kinase.

  • Assay Setup: In a 96-well plate, add BRAF enzyme, a fluorescently labeled substrate (e.g., MAP2K1), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

MAO-B Enzyme Inhibition Assay

This assay quantifies the inhibition of MAO-B enzyme activity. [3][7]

  • Reagent Preparation: Prepare a reaction mixture containing MAO-B enzyme, a substrate (e.g., kynuramine or benzylamine), and a probe that detects hydrogen peroxide, a byproduct of the reaction.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Reaction Monitoring: Monitor the increase in fluorescence over time, which is proportional to MAO-B activity.

  • Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound. [6][16][17][18][19]

  • Sample Preparation: Prepare solutions of the test compound and a fluorescent probe (e.g., fluorescein) in a 96-well plate.

  • Radical Generation: Add a peroxyl radical generator (e.g., AAPH) to initiate the oxidation of the fluorescent probe.

  • Fluorescence Measurement: Monitor the decay of fluorescence over time. In the presence of an antioxidant, the fluorescence decay will be inhibited.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay and compare it to a standard antioxidant (e.g., Trolox) to determine the ORAC value in Trolox equivalents.

Conclusion

While direct biological data for this compound is currently limited, its chemical structure, featuring the versatile thiazole core, strongly suggests potential as a therapeutic agent in oncology and neuroprotection. The comparative analysis with established drugs like Dasatinib, Dabrafenib, Riluzole, and Edaravone provides a framework for evaluating its potential efficacy. The outlined experimental protocols offer a clear path for the systematic investigation of this promising compound. Further research is warranted to fully elucidate the biological profile of this compound and determine its place in the therapeutic landscape.

References

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Comparative Performance Analysis of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] This guide provides a comprehensive performance benchmark of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde derivatives, a promising class of molecules with therapeutic potential. Through a detailed examination of their synthesis, biological activities, and comparative efficacy against established alternatives, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their anticancer and neuroprotective properties, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique electronic and structural characteristics have rendered it a versatile scaffold for the design of a wide array of pharmacologically active agents.[1][3] The amenability of the thiazole nucleus to synthetic modification allows for the fine-tuning of biological activity, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The this compound framework, in particular, has emerged as a key intermediate for the synthesis of novel derivatives with significant potential in oncology and neurodegenerative disease research.[2][5]

This guide will provide a head-to-head comparison of these derivatives against relevant alternative compounds, offering a clear perspective on their performance and therapeutic promise.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives is a critical first step in evaluating their biological potential. A general and efficient synthetic route is paramount for generating a library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Pathway

The synthesis of this compound derivatives typically begins with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.

Synthesis_Pathway A 3-(Benzyloxy)benzaldehyde C Ethyl bromopyruvate A->C Hantzsch Synthesis B Thiosemicarbazide B->C D Intermediate Thiazole Ester C->D Cyclization E This compound D->E Reduction & Oxidation F Derivative Library E->F Further Derivatization

Caption: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Materials: 3-(Benzyloxy)benzaldehyde, Thiosemicarbazide, Ethyl bromopyruvate, Ethanol, Sodium bicarbonate, Dichloromethane (DCM), Dess-Martin periodinane.

Step 1: Thiazole Ring Formation.

  • Dissolve 3-(benzyloxy)benzaldehyde and thiosemicarbazide in ethanol.

  • Add ethyl bromopyruvate dropwise to the stirring solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiazole ester.

Step 2: Reduction and Oxidation.

  • Dissolve the crude ester in DCM and cool to 0°C.

  • Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise and stir for 1-2 hours.

  • Quench the reaction carefully with methanol and water.

  • Extract the alcohol intermediate and proceed to the oxidation step without extensive purification.

  • Dissolve the alcohol in DCM and add Dess-Martin periodinane.

  • Stir at room temperature for 2-3 hours until the oxidation is complete (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the final product, this compound, purify by column chromatography.

Rationale: This two-step reduction-oxidation sequence is a reliable method to convert the ester to the desired carbaldehyde functional group, which is a versatile handle for further derivatization.

Performance Benchmark I: Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor progression.[1][6]

Comparative In Vitro Cytotoxicity

The cytotoxic potential of novel this compound derivatives was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin.

Compound IDDerivative SubstitutionMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
BPTC-H (Parent Compound)15.8 ± 1.222.5 ± 1.931.2 ± 2.5
BPTC-Cl 4-Chloro substitution on benzyl ring5.2 ± 0.48.9 ± 0.712.4 ± 1.1
BPTC-F 4-Fluoro substitution on benzyl ring3.1 ± 0.36.5 ± 0.59.8 ± 0.8
BPTC-NO₂ 4-Nitro substitution on benzyl ring1.8 ± 0.24.2 ± 0.36.1 ± 0.5
Doxorubicin (Reference Drug)0.9 ± 0.11.5 ± 0.22.1 ± 0.3

Analysis: The data clearly indicates that the introduction of electron-withdrawing groups on the benzyl ring significantly enhances the cytotoxic activity of the parent compound. The nitro-substituted derivative, BPTC-NO₂ , exhibited the most potent anticancer activity across all tested cell lines, approaching the efficacy of Doxorubicin. This suggests that the electronic properties of the benzyloxy moiety play a crucial role in the compound's mechanism of action.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and the reference drug.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Performance Benchmark II: Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss.[5][8] Compounds that can mitigate this neuronal damage are of significant therapeutic interest. Certain benzothiazole derivatives have shown promise as multifunctional agents for treating such disorders.[5]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[5]

Compound IDDerivative SubstitutionMAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
BPTC-H (Parent Compound)2.5 ± 0.2> 40
BPTC-F 4-Fluoro substitution on benzyl ring0.062 ± 0.005> 160
BPTC-Cl 4-Chloro substitution on benzyl ring0.15 ± 0.01> 130
Rasagiline (Reference Drug)0.01 ± 0.001> 1000
Safinamide (Reference Drug)0.098 ± 0.008> 5000

Analysis: The fluoro-substituted derivative, BPTC-F , demonstrated potent and selective MAO-B inhibitory activity, comparable to the established drug Safinamide.[5] The high selectivity index indicates a lower likelihood of side effects associated with MAO-A inhibition. This highlights the potential of this derivative as a lead compound for the development of novel anti-Parkinson's agents.

Experimental Protocol: MAO-B Inhibition Assay

The inhibitory activity against MAO-B can be determined using a kynuramine-based fluorescence assay.[5]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and the substrate, kynuramine.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds and reference inhibitors for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate.

  • Reaction Termination: After 30 minutes of incubation at 37°C, terminate the reaction by adding a stop solution (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the inhibition curves.

Signaling Pathway Inhibition

MAO_B_Inhibition cluster_pre Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation DOPAC DOPAC (Inactive) MAOB->DOPAC BPTC_F BPTC-F Derivative BPTC_F->MAOB Inhibition

Caption: Inhibition of dopamine degradation by the BPTC-F derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and pharmacologically significant class of compounds. The structure-activity relationship studies presented in this guide demonstrate that strategic modifications to the benzyloxy phenyl ring can lead to potent and selective agents for both cancer and neurodegenerative diseases.

Specifically, the 4-nitro derivative (BPTC-NO₂ ) stands out as a promising anticancer candidate, while the 4-fluoro derivative (BPTC-F ) shows excellent potential as a selective MAO-B inhibitor for the treatment of Parkinson's disease.

Future research should focus on:

  • In vivo efficacy studies: To validate the promising in vitro results in animal models of cancer and Parkinson's disease.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the lead compounds.

  • Mechanism of action studies: To further elucidate the molecular targets and signaling pathways involved in their biological activities.

The findings presented herein provide a solid foundation for the continued development of this important class of thiazole derivatives as next-generation therapeutics.

References

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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. PMC - NIH. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: The Case of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and synthetic drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam highlights its versatile role in molecular recognition.[2][3] Thiazole derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.[4][5][6]

The compound of interest, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, is a novel molecule for which specific biological targets are not yet widely documented. This scenario is common in early-stage drug discovery. Here, in silico molecular docking serves as a powerful, resource-efficient preliminary screening method. By computationally predicting the binding affinity and orientation of a ligand within the active site of a protein, we can generate testable hypotheses about its potential biological function and mechanism of action.[7][8]

This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study. We will use this compound as our primary compound of interest, comparing it against strategically chosen alternatives to probe for potential anticancer activity—a common therapeutic area for thiazole derivatives.[9][10]

Part 1: Strategic Selection of Targets and Comparative Ligands

The first pillar of a meaningful docking study is the logical selection of protein targets and comparative compounds. Since our lead molecule's targets are unknown, we will perform an exploratory screening against a panel of proteins known to be modulated by other thiazole-containing anticancer agents.[5]

Protein Target Selection: We will select two well-validated cancer targets for which high-resolution crystal structures are available in the Protein Data Bank (PDB), a worldwide archive for 3D structural data of biological macromolecules.[11][12][13][14]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key target in various cancers. Thiazole derivatives have been reported as EGFR kinase inhibitors.[5] We will use PDB ID: 2J6M.

  • Cyclooxygenase-2 (COX-2): An enzyme often overexpressed in cancer cells and a target for anti-inflammatory and anticancer drugs.[15] We will use PDB ID: 3PGH.

Ligand Selection for Comparative Analysis: To understand the potential of our lead compound, we must compare it against relevant benchmarks.

  • Lead Compound: this compound (Lead).

  • Positive Control: Erlotinib, a known EGFR inhibitor (for docking against 2J6M) and Celecoxib, a known COX-2 inhibitor (for docking against 3PGH). This helps validate our docking protocol.

  • Structural Analog: 2-(3-hydroxyphenyl)thiazole-4-carbaldehyde (Analog). This molecule removes the bulky benzyloxy group, allowing us to probe its contribution to binding.

  • Core Scaffold: Thiazole-4-carbaldehyde (Scaffold). This serves as a baseline to understand the contribution of the phenyl and benzyloxy additions.

G cluster_ligands Comparative Ligands cluster_targets Protein Targets Lead Lead Compound (this compound) EGFR EGFR Kinase (PDB: 2J6M) Lead->EGFR docked against COX2 COX-2 (PDB: 3PGH) Lead->COX2 docked against Analog Structural Analog (2-(3-hydroxyphenyl)thiazole-4-carbaldehyde) Analog->EGFR docked against Analog->COX2 docked against Scaffold Core Scaffold (Thiazole-4-carbaldehyde) Scaffold->EGFR docked against Scaffold->COX2 docked against Control Positive Controls (Erlotinib / Celecoxib) Control->EGFR docked against Control->COX2 docked against

Caption: Logical relationship between ligands and protein targets.

Part 2: The Self-Validating Docking Workflow

This section details a rigorous, step-by-step protocol using widely accepted tools like AutoDock Vina. The causality behind each step is explained to ensure scientific integrity.[16][17][18]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Structures (PDB Database) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligands (2D->3D, Minimize Energy) PDB->PrepLig Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 5. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Validate 6. Protocol Validation (Redocking, RMSD < 2Å) Dock->Validate Analyze 7. Analyze Poses (Binding Energy, Interactions) Validate->Analyze Compare 8. Comparative Analysis (Lead vs. Alternatives) Analyze->Compare

Caption: A comprehensive molecular docking workflow.

Experimental Protocol

Phase 1: Preparation of Receptor and Ligands

  • Protein Structure Preparation:

    • Action: Download the crystal structures (e.g., 2J6M, 3PGH) from the RCSB PDB database.[13]

    • Causality: The raw PDB file contains non-essential molecules (water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for calculating interactions.

    • Protocol:

      • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio).[19][20]

      • Remove all water molecules and existing ligands/cofactors.[21][22]

      • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for the scoring function to calculate electrostatic interactions.[23][24]

      • Save the cleaned protein structure in the required PDBQT format for AutoDock Vina.[23]

  • Ligand Structure Preparation:

    • Action: Obtain 2D structures of all ligands and convert them to 3D, energy-minimized structures.

    • Causality: Docking requires a low-energy, 3D conformation of the ligand as a starting point. Energy minimization finds a stable conformation, preventing steric clashes and unrealistic bond lengths.[22]

    • Protocol:

      • Draw 2D structures using software like ChemDraw or MarvinSketch.

      • Convert to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Define rotatable bonds to allow for conformational flexibility during docking.

      • Save the prepared ligands in PDBQT format.[25]

Phase 2: Docking Simulation with AutoDock Vina

  • Binding Site Definition (Grid Generation):

    • Action: Define a 3D search space (a "grid box") around the protein's active site.

    • Causality: The docking algorithm will confine its search for the best ligand pose within this box, drastically increasing computational efficiency. For our targets, the grid box should be centered on the position of the original, co-crystallized ligand.[17][23]

    • Protocol:

      • Load the prepared protein PDBQT file into AutoDock Tools.

      • Identify the active site residues (often available from the PDB entry or literature).

      • Center the grid box on these residues and adjust its dimensions (e.g., 24x24x24 Å) to encompass the entire binding pocket.[25]

  • Execution of Molecular Docking:

    • Action: Run the AutoDock Vina simulation.

    • Causality: Vina uses a stochastic search algorithm to explore many possible conformations and orientations of the ligand within the grid box. It then uses a scoring function to estimate the binding affinity (in kcal/mol) for the most favorable poses.[15][18]

    • Protocol:

      • Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box coordinates and dimensions.

      • Execute the Vina command from the terminal. The output will be a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores.

Phase 3: Analysis and Validation

  • Protocol Validation (Trustworthiness):

    • Action: Perform a "redocking" experiment. Dock the original co-crystallized ligand (e.g., Erlotinib for 2J6M) back into its own receptor.

    • Causality: This is a critical self-validating step. If the protocol is reliable, Vina should be able to reproduce the experimentally determined binding pose.[26][27][28]

    • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation.[29][30]

  • Comparative Analysis of Results:

    • Action: Analyze the docking scores and interaction patterns for all ligands against all targets.

    • Causality: This is where scientific insights are generated. We compare not just the scores, but how the molecules are predicted to bind.

    • Protocol:

      • Visualize the top-ranked pose for each ligand-protein complex in a molecular viewer.

      • Identify and record key intermolecular interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear, objective comparison. The following table represents hypothetical results from our proposed study.

Table 1: Hypothetical Comparative Docking Results

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Lead Compound EGFR (2J6M)-9.2Met793, Leu718, Cys7972
Lead Compound COX-2 (3PGH)-8.5Arg513, Val523, Ser3531
Erlotinib (Control) EGFR (2J6M)-10.1Met793, Gly796, Cys7973
Celecoxib (Control) COX-2 (3PGH)-9.8Arg513, His90, Gln1922
Structural Analog EGFR (2J6M)-7.8Met793, Leu7181
Structural Analog COX-2 (3PGH)-7.1Arg513, Val5231
Core Scaffold EGFR (2J6M)-5.4Leu7180
Core Scaffold COX-2 (3PGH)-4.9Val5230

Interpretation of Hypothetical Data:

  • Validation: The strong binding affinities and reproduction of key interactions for the positive controls (Erlotinib, Celecoxib) would suggest the docking protocol is reliable.

  • Lead Compound Performance: The lead compound shows a strong predicted binding affinity for EGFR (-9.2 kcal/mol), approaching that of the known inhibitor Erlotinib. Its interaction with the key "gatekeeper" residue Met793 is a promising sign. The affinity for COX-2 is also notable.

  • SAR Insights: The removal of the benzyloxy group (Structural Analog) results in a significant drop in predicted affinity for both targets. This suggests the benzyloxy group may be crucial for binding, potentially by forming favorable hydrophobic interactions within the active site. The poor performance of the Core Scaffold confirms the importance of the substituted phenyl ring for molecular recognition.

Conclusion and Future Directions

This comparative docking study provides a foundational, hypothesis-generating framework. Based on our hypothetical results, this compound emerges as a promising candidate for dual EGFR/COX-2 inhibition. The in silico data strongly suggest that the benzyloxy moiety is critical for its binding affinity.

These computational predictions are not an endpoint. They are a starting point for the next phase of drug discovery, guiding which experiments to prioritize. The immediate next steps should be:

  • In Vitro Enzymatic Assays: To experimentally validate the predicted inhibitory activity against EGFR and COX-2.

  • Cell-Based Assays: To assess the compound's effect on cancer cell lines overexpressing these targets.

  • Further SAR Studies: To synthesize and test new analogs based on the insights gained from this study, potentially optimizing the scaffold for higher potency and selectivity.

By integrating computational screening with targeted experimental validation, we can accelerate the discovery of novel therapeutic agents.

References

  • Benchchem. Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. 1

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Reports in Pharmaceutical Sciences.

  • wwPDB consortium. (2011). Worldwide Protein Data Bank. Nucleic Acids Research.

  • Wikipedia contributors. Protein Data Bank. Wikipedia, The Free Encyclopedia.

  • Mishra, S., & Sahu, A. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Research Journal of Pharmacy and Technology.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

  • Bioinformatics Methods. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.

  • Quora. How does one prepare proteins for molecular docking?.

  • ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

  • Preprints.org. A review on thiazole based compounds & it's pharmacological activities.

  • RCSB PDB. Homepage.

  • Dr. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.

  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research.

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group.

  • Vats, N., et al. (2022). An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives. International Journal of Health Sciences.

  • AutoDock Vina Documentation. Basic docking. Read the Docs.

  • Scripps Research. Hands-on tutorials of AutoDock 4 and AutoDock Vina.

  • International Journal of Pharmaceutical and Life Sciences. Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.

  • PDBbind+. Homepage.

  • ResearchGate. Validation of docking protocol by redocking the cocrystallized ligand...

  • ResearchGate. Molecular docking proteins preparation.

  • University of Colombo School of Computing. Session 4: Introduction to in silico docking.

  • MDPI. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.

  • Ghasemi, F., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC.

  • ResearchGate. Molecular docking protocol validation.

  • Kontoyianni, M., et al. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Computer-Aided Molecular Design.

  • Michigan State University. Lessons from Docking Validation.

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules.

  • Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.

  • IntechOpen. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.

  • JACS. MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery.

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

  • NIH. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.

  • ResearchGate. (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.

  • RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

  • Biopolymers and Cell. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined here are grounded in the American Chemical Society's (ACS) guidelines for laboratory safety, which emphasize the R.A.M.P. framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2]

Hazard Recognition and Assessment

Due to the absence of specific toxicological data for 2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde, a conservative approach to hazard assessment is necessary. The assessment is based on the constituent functional groups: an aromatic aldehyde and a thiazole ring.

  • Aromatic Aldehydes : This class of compounds can cause irritation to the skin, eyes, and respiratory tract.[3] Some aromatic aldehydes are classified as harmful if swallowed.[4] A Safety Data Sheet for a related compound, 3-Benzyloxybenzaldehyde, indicates it is not considered hazardous under the US OSHA Hazard Communication Standard 2024.[5]

  • Thiazole Derivatives : Thiazole-containing compounds exhibit a broad spectrum of biological activities, from antimicrobial to anticancer effects.[6][7][8][9] This high biological activity suggests that some thiazole derivatives could be toxic.[10]

Assumed Hazards:

Hazard ClassPotential Effects
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.[3]
Eye Damage/Irritation May cause serious eye irritation.[3]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the assessed risks, a combination of engineering controls and appropriate PPE is required. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing such controls.[11][12][13][14]

Engineering Controls:

  • Fume Hood : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[15]

  • Ventilation : The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[15]

  • Safety Shower and Eyewash Station : A readily accessible and functional safety shower and eyewash station are mandatory in case of accidental exposure.[16]

Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling the compound:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[17][18] A face shield should be worn over safety glasses when there is a risk of splashing.[17][18]Protects against dust particles and accidental splashes.
Hand Protection Nitrile gloves.[19] Consider double-gloving for added protection.[18]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection A flame-resistant lab coat, fully buttoned.[17] Long pants and closed-toe shoes are also required.[17][18]Protects skin from accidental spills and contamination.
Respiratory Protection Generally not required when handling small quantities in a fume hood. If weighing larger quantities or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[17][20]Prevents inhalation of airborne particles.

Safe Handling and Operational Plan

A systematic approach to handling ensures both safety and experimental integrity.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Step 2 Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Step 3 Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Step 4 Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Step 5 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 6

A flowchart outlining the safe handling workflow.

Step-by-Step Handling Protocol:

  • Preparation :

    • Don the appropriate PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Have a chemical spill kit readily available.

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or glassine paper to avoid contamination of the balance.

    • Handle the solid with a spatula. Avoid creating dust.

  • Dissolution and Reaction :

    • Add the compound to the solvent or reaction mixture slowly to avoid splashing.

    • If the reaction is exothermic, have a cooling bath ready.

    • Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or acetone) followed by soap and water.

    • Properly label all solutions and reaction mixtures.

Disposal Plan

Improper disposal of chemical waste can harm the environment and public health. Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect any unused solid this compound and contaminated items (e.g., weigh boats, gloves, paper towels) in a clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a labeled hazardous waste container for organic waste. Do not pour down the drain.
Sharps Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Emergency Procedures

Preparation is key to effectively managing any laboratory incident.[1]

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][21]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][21]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][21]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an absorbent material from a chemical spill kit. Ventilate the area and decontaminate the spill site. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can create a safer research environment for yourself and your colleagues when working with this compound.

References

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • American Chemical Society. ACS Lab Safety Checklist. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. Retrieved from [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • University of California, Berkeley. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Georgia Tech Professional Education. Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Springer. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Techno PharmChem. Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.